molecular formula C5H10ClN B1403707 3-Methylenecyclobutan-1-amine hydrochloride CAS No. 136137-55-8

3-Methylenecyclobutan-1-amine hydrochloride

Cat. No.: B1403707
CAS No.: 136137-55-8
M. Wt: 119.59 g/mol
InChI Key: FGPMQNALZVYKPH-UHFFFAOYSA-N
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Description

3-Methylenecyclobutan-1-amine hydrochloride (CAS 136137-55-8) is a chemically unique building block of significant interest in advanced organic and medicinal chemistry research. Its structure is defined by a strained, non-planar cyclobutane ring and an exocyclic methylene group, which introduces both steric and electronic complexity. The cyclobutane ring exhibits a characteristic puckered conformation with a dihedral angle of approximately 27.9°, a feature that minimizes angle and torsional strain and influences the overall three-dimensional shape of the molecule . This puckering creates a distinct geometric and electronic environment that can be leveraged to explore novel structure-activity relationships in drug design. The presence of the methylidene (C=C) group and the primary amine, stabilized in its salt form, provides two versatile handles for synthetic elaboration, making this compound a valuable precursor for the synthesis of 1,3-bifunctional cyclobutane derivatives . Researchers can utilize this scaffold to develop novel compounds for various applications, including as rigid cores in the design of bioactive molecules or as key intermediates in the development of more complex chemical entities. The compound is intended for research applications as a sophisticated intermediate and must be handled by qualified professionals. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-methylidenecyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-4-2-5(6)3-4;/h5H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPMQNALZVYKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136137-55-8
Record name 3-methylidenecyclobutan-1-amine hydrochloride
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Foundational & Exploratory

3-Methylenecyclobutan-1-amine hydrochloride structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 3-Methylenecyclobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylenecyclobutan-1-amine hydrochloride is a novel small molecule with potential applications in medicinal chemistry and materials science. Its unique strained cyclobutane core, combined with a reactive exocyclic methylene group and a primary amine, makes it an attractive building block for the synthesis of more complex molecular architectures. Accurate and comprehensive structural analysis is paramount to confirming the identity, purity, and three-dimensional arrangement of this compound, which are critical aspects for its application in any field, particularly in drug development where structure dictates function.

This technical guide provides a multi-faceted approach to the structural elucidation of 3-Methylenecyclobutan-1-amine hydrochloride, leveraging a suite of modern analytical techniques. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. For each technique, we will explore the expected results based on the known chemical properties of analogous structures, provide detailed experimental protocols, and discuss the rationale behind the analytical choices.

Molecular Structure and Physicochemical Properties

3-Methylenecyclobutan-1-amine hydrochloride is the salt formed from the reaction of the free base, 3-methylenecyclobutan-1-amine, with hydrochloric acid. The hydrochloride salt form generally confers greater stability and water solubility, which is advantageous for pharmaceutical applications.

PropertyValueSource
Molecular Formula C₅H₁₀ClN[Calculated]
Molecular Weight 120.6 g/mol [Calculated]
CAS Number Not availableN/A
Appearance Expected to be a white to off-white crystalline solid[General observation for similar compounds]
Solubility Expected to be soluble in water and polar organic solvents[General property of amine hydrochlorides]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principles: ¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, like protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency required for this transition (the chemical shift, δ) is highly sensitive to the local electronic environment of the proton. Adjacent, non-equivalent protons can influence each other's magnetic field, leading to a splitting of NMR signals into characteristic patterns (spin-spin coupling), which provides information about the number of neighboring protons.

Predicted ¹H NMR Spectrum of 3-Methylenecyclobutan-1-amine Hydrochloride:

Based on the structure, we can predict the following signals. The chemical shifts are estimations based on known values for similar structural motifs.

ProtonsMultiplicityApprox. Chemical Shift (ppm)IntegrationRationale
H-1 Multiplet~3.5 - 3.81HProton on the carbon bearing the amine group, shifted downfield by the electron-withdrawing ammonium group.
H-2, H-4 Multiplet~2.8 - 3.24HProtons on the cyclobutane ring adjacent to the amine and methylene groups.
**Methylene (=CH₂) **Singlet~4.8 - 5.02HVinylic protons of the exocyclic double bond.
Ammonium (-NH₃⁺) Broad Singlet~8.0 - 9.03HProtons on the nitrogen, often broad due to exchange with the solvent and quadrupolar effects of the nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylenecyclobutan-1-amine hydrochloride in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is suitable for observing most protons, but the -NH₃⁺ protons will exchange with deuterium and become invisible. DMSO-d₆ will allow for the observation of the ammonium protons.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable water-soluble standard like DSS, to the NMR tube to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12-15 ppm is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) signal.

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift axis using the reference standard.

    • Integrate the signals to determine the relative ratios of the different types of protons.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Principles: ¹³C NMR spectroscopy is analogous to ¹H NMR but observes the ¹³C isotope of carbon. Since the natural abundance of ¹³C is only about 1.1%, the technique is less sensitive than ¹H NMR. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a single sharp peak, providing a direct count of the non-equivalent carbons. The chemical shift of each peak provides information about the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Spectrum of 3-Methylenecyclobutan-1-amine Hydrochloride:

CarbonApprox. Chemical Shift (ppm)Rationale
C-1 ~50 - 55Carbon attached to the ammonium group.
C-2, C-4 ~35 - 40Carbons of the cyclobutane ring.
C-3 ~140 - 150Quaternary carbon of the double bond.
=CH₂ ~105 - 110Methylene carbon of the double bond.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower sensitivity of the ¹³C nucleus.

  • Data Acquisition:

    • Use a broadband proton-decoupling pulse sequence to simplify the spectrum to single lines for each carbon.

    • A wider spectral width (e.g., 0-200 ppm) is required compared to ¹H NMR.

    • A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: The processing steps are similar to those for ¹H NMR (Fourier transform, phasing, and calibration).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. In electrospray ionization (ESI), a common technique for polar molecules like amine hydrochlorides, the sample is ionized directly from solution, typically forming a protonated molecule [M+H]⁺.

Predicted Mass Spectrum of 3-Methylenecyclobutan-1-amine:

The hydrochloride salt will dissociate in the ESI source, and the free amine will be protonated.

  • Molecular Ion Peak ([M+H]⁺): The free base has a molecular weight of 83.13 g/mol . Therefore, the protonated molecule will be observed at an m/z of approximately 84.14.

  • Key Fragmentation Patterns: The molecular ion can undergo fragmentation, and the resulting fragment ions can help to piece together the structure. Common fragmentation pathways for cyclic amines include ring-opening and loss of small neutral molecules.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate. The high voltage applied to the ESI needle generates a fine spray of charged droplets.

  • Mass Analysis: As the solvent evaporates from the droplets, the analyte ions are released into the gas phase and are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principles: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Different functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific groups within a molecule.

Predicted IR Spectrum of 3-Methylenecyclobutan-1-amine Hydrochloride:

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
Ammonium (-NH₃⁺) 2800-3200 (broad)N-H stretch
Ammonium (-NH₃⁺) ~1500-1600N-H bend
Alkene (=C-H) ~3080C-H stretch
Alkene (C=C) ~1650C=C stretch
Alkane (C-H) 2850-3000C-H stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal.

    • Press the sample firmly against the crystal using the pressure clamp.

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

X-ray Crystallography: The Definitive 3D Structure

Principles: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a beam of X-rays is passed through a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern.[1] By analyzing the positions and intensities of the diffracted spots, it is possible to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with very high precision.[2]

Experimental Workflow: Single-Crystal X-ray Crystallography

G cluster_prep Crystal Growth cluster_analysis Data Collection & Structure Solution slow_evaporation Slow Evaporation crystal_selection Selection of a High-Quality Single Crystal slow_evaporation->crystal_selection vapor_diffusion Vapor Diffusion vapor_diffusion->crystal_selection cooling Slow Cooling cooling->crystal_selection data_collection X-ray Diffraction Data Collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final 3D Structure validation->final_structure crystal_selection->data_collection

Caption: Workflow for X-ray Crystallographic Analysis.

Protocol:

  • Crystal Growth: High-quality single crystals are essential for this technique. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, or slow cooling of a saturated solution).

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. A detector records the diffraction pattern.

  • Structure Solution and Refinement: Specialized software is used to solve the crystal structure from the diffraction data and refine the atomic positions to obtain the final, highly accurate 3D model.

Integrated Spectroscopic Approach for Unambiguous Structure Confirmation

While each of these techniques provides valuable information, their combined power allows for the unequivocal confirmation of the structure of 3-Methylenecyclobutan-1-amine hydrochloride.

G cluster_data Spectroscopic Data cluster_info Structural Information nmr NMR (¹H, ¹³C) connectivity Atom Connectivity & Environment nmr->connectivity ms Mass Spectrometry mol_weight Molecular Weight & Formula ms->mol_weight ir IR Spectroscopy func_groups Functional Groups ir->func_groups xray X-ray Crystallography three_d_structure 3D Atomic Arrangement xray->three_d_structure final_structure Confirmed Structure of 3-Methylenecyclobutan-1-amine Hydrochloride connectivity->final_structure mol_weight->final_structure func_groups->final_structure three_d_structure->final_structure

Caption: Integrated approach for structural elucidation.

Conclusion

The structural analysis of 3-Methylenecyclobutan-1-amine hydrochloride requires a systematic and multi-technique approach. NMR spectroscopy provides the fundamental framework of atomic connectivity, while mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy offers a rapid means of identifying key functional groups, and single-crystal X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. By integrating the data from these complementary techniques, researchers can be highly confident in the identity and purity of this novel compound, paving the way for its successful application in research and development.

References

  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine. Retrieved from [Link]

  • The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). X Ray Crystallography. Retrieved from [Link]

  • ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methylenecyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-Methylenecyclobutan-1-amine hydrochloride, a valuable building block for medicinal chemistry and drug development. The unique structural rigidity and chemical functionality of the 3-methylenecyclobutane scaffold offer significant advantages in the design of novel therapeutics. This document details a robust and efficient synthetic pathway centered on the reductive amination of a key ketone intermediate. Furthermore, it establishes a comprehensive analytical framework for the unequivocal structural confirmation and purity assessment of the final compound, utilizing modern spectroscopic and physical characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the 3-Methylenecyclobutane Scaffold

In the landscape of modern medicinal chemistry, the use of small, strained carbocyclic rings has emerged as a powerful strategy for optimizing the pharmacological properties of drug candidates.[1] Among these, the cyclobutane ring offers a unique combination of three-dimensional structure, metabolic stability, and conformational rigidity.[1] The specific motif, 3-Methylenecyclobutan-1-amine, is of particular interest as it presents a trifecta of desirable features:

  • A Rigid Core: The puckered cyclobutane ring serves as a conformationally restricted scaffold, enabling the precise spatial orientation of pharmacophoric groups to enhance binding affinity and selectivity for biological targets.

  • A Primary Amine: This functional group is a critical pharmacophore in many drug classes, capable of forming key hydrogen bonding and ionic interactions. It also serves as a versatile synthetic handle for further molecular elaboration.

  • An Exocyclic Methylene Group: The C=C double bond provides a reactive site for a variety of chemical transformations, such as Michael additions, hydrogenations, or ozonolysis, allowing for the generation of diverse molecular libraries from a common intermediate.

The compound is typically prepared and utilized as its hydrochloride salt. This formulation enhances its stability, improves handling characteristics, and increases its solubility in aqueous and protic solvents, which is often advantageous for both chemical reactions and biological assays.[2][3]

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis of 3-Methylenecyclobutan-1-amine hydrochloride begins with a retrosynthetic analysis. The primary amine can be installed via the reductive amination of a corresponding ketone. The hydrochloride salt is formed in the final step by treating the free amine with hydrochloric acid. This leads to the identification of 3-methylenecyclobutanone as the key synthetic intermediate.

G Target 3-Methylenecyclobutan-1-amine HCl FreeBase 3-Methylenecyclobutan-1-amine Target->FreeBase Salt Formation Ketone 3-Methylenecyclobutanone FreeBase->Ketone Reductive Amination Ammonia Ammonia (NH3) FreeBase->Ammonia Precursor 3-Methylenecyclobutanecarboxylic Acid Ketone->Precursor Literature Prep [1]

Caption: Retrosynthetic pathway for the target compound.

The forward synthesis, therefore, focuses on two primary stages: the preparation of 3-methylenecyclobutanone and its subsequent conversion to the target amine via reductive amination. Reductive amination is the method of choice as it is a highly efficient, one-pot reaction that converts a carbonyl group directly to an amine with high yield and selectivity.[4][5]

Detailed Synthesis Protocols

Synthesis of Key Intermediate: 3-Methylenecyclobutanone

The synthesis of the requisite ketone intermediate, 3-methylenecyclobutanone, can be achieved from commercially available starting materials. A literature-validated approach begins with 3-methylenecyclobutanecarboxylic acid.[6]

G A 3-Methylenecyclobutanecarboxylic Acid B Acid Chloride A->B  SOCl2 or (COCl)2   C Amide B->C  Amine Source   D 3-Methylenecyclobutanone C->D  Rearrangement/ Hydrolysis  

Caption: General workflow for the synthesis of 3-methylenecyclobutanone.

Protocol:

  • Acid Chloride Formation: To a solution of 3-methylenecyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

  • Amide Formation & Rearrangement: The crude acid chloride is dissolved in an appropriate solvent and reacted with a suitable nucleophile that facilitates a rearrangement to the ketone.

  • Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude 3-methylenecyclobutanone is then purified, typically by vacuum distillation or column chromatography.

Reductive Amination to 3-Methylenecyclobutan-1-amine

This key transformation efficiently converts the ketone to the primary amine. The choice of a mild reducing agent is critical to selectively reduce the intermediate imine without affecting the starting ketone.

G cluster_0 Imine Formation (in situ) cluster_1 Reduction Ketone 3-Methylenecyclobutanone Imine Iminium Intermediate Ketone->Imine Ammonia NH4OAc / NH3 Ammonia->Imine Amine 3-Methylenecyclobutan-1-amine Imine->Amine Reducer NaBH3CN or STAB Reducer->Amine H-

Caption: Mechanism of the reductive amination process.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylenecyclobutanone (1.0 eq) in a suitable solvent, such as methanol or 1,2-dichloroethane.

  • Amine Source: Add an ammonia source, such as ammonium acetate (NH₄OAc) or a solution of ammonia in methanol (5-10 eq). The reaction is typically maintained at a slightly acidic pH (6-7) to facilitate imine formation.

  • Addition of Reducing Agent: To the stirring mixture, add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. These reagents are chosen for their ability to selectively reduce the protonated imine (iminium ion) in the presence of the ketone.[4][7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Work-up: Upon completion, carefully quench the reaction by adding an aqueous base (e.g., 1M NaOH) to neutralize the acid and decompose any remaining reducing agent.

  • Extraction and Isolation: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free-base amine.

Salt Formation: Preparation of the Hydrochloride
  • Dissolution: Dissolve the crude 3-methylenecyclobutan-1-amine in a minimal amount of a non-polar organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To this solution, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any soluble impurities, and dry under vacuum to yield the final product, 3-Methylenecyclobutan-1-amine hydrochloride.

Comprehensive Characterization

Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Expected) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Ammonium Protons8.0 - 9.0Broad singlet3H-NH₃⁺
Methylene Protons4.8 - 5.0Singlet / Multiplet2H=CH₂
Methine Proton3.5 - 3.8Multiplet (Quintet)1H-CH-NH₃⁺
Ring Protons2.8 - 3.2Multiplet4HRing -CH₂-
¹³C NMR (Expected) Chemical Shift (δ, ppm) Assignment
Quaternary Carbon145 - 150=C(CH₂)₂
Methylene Carbon105 - 110=CH₂
Methine Carbon45 - 50-CH-NH₃⁺
Ring Carbons35 - 40Ring -CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium)3200 - 2800Strong, Broad
C-H Stretch (sp²)3080 - 3010Medium
C-H Stretch (sp³)2980 - 2850Medium-Strong
C=C Stretch (Exocyclic)~1670Medium
N-H Bend (Ammonium)1620 - 1500Strong
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

  • Technique: Electrospray Ionization (ESI) is typically used for polar, salt-like compounds.

  • Expected Mass: The analysis will detect the cation of the salt, which corresponds to the protonated free base [M+H]⁺.

  • Molecular Formula (Free Base): C₅H₉N[8][9]

  • Exact Mass (Free Base): 83.0735

  • Expected m/z for [M+H]⁺: 84.0808

  • High-Resolution MS (HRMS): HRMS analysis should confirm the elemental composition to within ±5 ppm of the theoretical value.

Physical and Chemical Properties
Property Value
CAS Number 136137-55-8[10]
Molecular Formula C₅H₁₀ClN
Molecular Weight 119.59 g/mol
Appearance White to off-white solid[11]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).

Applications in Drug Discovery and Medicinal Chemistry

3-Methylenecyclobutan-1-amine hydrochloride is not merely a chemical curiosity but a potent tool for the medicinal chemist. Its utility stems from its role as a constrained bioisostere and a versatile synthetic intermediate.

  • Scaffold Hopping: It can serve as a replacement for more flexible or metabolically liable motifs, such as substituted piperidines or acyclic amines, to improve pharmacokinetic profiles.

  • Fragment-Based Drug Discovery (FBDD): As a low molecular weight fragment, it can be used in screening campaigns to identify initial hits that can be elaborated into more potent leads.

  • Library Synthesis: The primary amine allows for straightforward derivatization via amide bond formation, reductive amination with other carbonyls, or alkylation, enabling the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.

  • Advanced Transformations: The exocyclic double bond can be further functionalized. For example, hydrogenation can yield the corresponding 3-methylcyclobutanamine, providing access to a related but distinct chemical space.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of 3-Methylenecyclobutan-1-amine hydrochloride. The strategy, leveraging a key reductive amination step, is efficient and amenable to scale-up. The comprehensive characterization data presented, including NMR, IR, and MS, provides a robust analytical package for verifying the identity and purity of the final compound. The unique structural attributes of this molecule make it a highly valuable building block, poised for significant application in the ongoing quest for novel and more effective therapeutic agents.

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Navigating the Chemical Landscape of 3-Methylenecyclobutan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic possibilities. Small, strained ring systems, in particular, have garnered significant attention for their ability to introduce unique three-dimensional conformations and physicochemical properties into drug candidates. Among these, the cyclobutane moiety stands out as a versatile building block. This guide provides an in-depth technical overview of 3-Methylenecyclobutan-1-amine hydrochloride, a promising yet specialized chemical entity. While a dedicated CAS number for the hydrochloride salt is not widely cited, the parent compound, 3-Methylenecyclobutanamine , is identified by CAS Number 100114-49-6 [1][2]. This document will delve into its synthesis, properties, potential applications, and the critical safety considerations necessary for its handling and use in a research and development setting.

Core Chemical Attributes and Physicochemical Properties

3-Methylenecyclobutan-1-amine hydrochloride is the salt form of 3-methylenecyclobutanamine, resulting from the reaction of the basic amine group with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and stability of amine-containing compounds[3]. The core structure features a four-membered cyclobutane ring with an exocyclic methylene group and a primary amine function. This unique combination of a strained ring and reactive functional groups makes it an intriguing building block for more complex molecular architectures.

Below is a table summarizing the key computed physicochemical properties of the free base, 3-Methylenecyclobutanamine. These properties provide a foundational understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C₅H₉NPubChem[1]
Molecular Weight 83.13 g/mol PubChem[1]
Boiling Point (Predicted) 98.2 ± 29.0 °CChemicalBook[4]
Density (Predicted) 0.90 ± 0.1 g/cm³ChemicalBook[4]
pKa (Predicted) 9.45 ± 0.20ChemicalBook[4]

The hydrochloride salt would be expected to be a solid with significantly higher water solubility compared to the free base.

Synthesis and Preparation: A Mechanistic Approach

The synthesis of 3-Methylenecyclobutan-1-amine hydrochloride is not extensively detailed in readily available literature, suggesting its status as a specialized research chemical. However, a plausible synthetic pathway can be constructed based on established organic chemistry principles. The following diagram illustrates a potential synthetic workflow, starting from a suitable cyclobutane precursor.

G cluster_0 Synthetic Workflow Start 3-Methylenecyclobutanecarbonitrile Step1 Reduction of Nitrile Start->Step1 e.g., LiAlH₄ or H₂/Raney Ni Step2 Formation of Hydrochloride Salt Step1->Step2 HCl in a suitable solvent (e.g., ether, isopropanol) Product 3-Methylenecyclobutan-1-amine hydrochloride Step2->Product G cluster_0 Safe Handling Protocol cluster_1 PPE Details Handling Handling PPE Personal Protective Equipment Handling->PPE Requires Storage Storage Handling->Storage Followed by Disposal Disposal Storage->Disposal Leads to Gloves Chemical-resistant gloves Goggles Safety goggles Coat Lab coat Respirator Use in a well-ventilated area or with a respirator

Caption: Recommended safety precautions for handling amine hydrochlorides.

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. [5]* If on Skin: Wash with plenty of soap and water. [5]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]* If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

3-Methylenecyclobutan-1-amine hydrochloride represents a specialized building block with potential utility in the synthesis of novel chemical entities for drug discovery and development. Its unique structural features, combining a strained cyclobutane ring with a reactive exocyclic double bond and a primary amine, offer a rich platform for chemical exploration. While detailed information on this specific compound is sparse, an understanding of its fundamental properties, a plausible synthetic strategy, and stringent adherence to safety protocols will enable researchers to effectively utilize this compound in their quest for new therapeutic agents.

References

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  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
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A Technical Guide to the Stability and Storage of 3-Methylenecyclobutan-1-amine hydrochloride: Principles and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Cyclobutane derivatives, once considered mere chemical curiosities, are now increasingly utilized to imbue drug candidates with favorable properties such as enhanced metabolic stability, reduced planarity, and unique three-dimensional conformations that can optimize ligand-receptor interactions.[1][2][3] 3-Methylenecyclobutan-1-amine hydrochloride is a key building block within this class, featuring a strained four-membered ring, a reactive exocyclic methylene group, and a primary amine stabilized as a hydrochloride salt.

This combination of features, while synthetically valuable, presents distinct challenges regarding the compound's long-term stability and requires a nuanced understanding for proper storage and handling. As a hydrochloride salt, the compound exhibits enhanced water solubility and easier handling compared to its free base form.[4] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth analysis of the factors governing the stability of 3-Methylenecyclobutan-1-amine hydrochloride, outlines potential degradation pathways, and establishes field-proven protocols for its storage and handling to ensure its integrity from the stockroom to the reaction flask.

Part 1: Core Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before assessing its chemical stability. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name 3-methylenecyclobutan-1-amine hydrochloride[5]
Synonyms 3-methylcyclobutanamine HCl[5]
CAS Number 89381-07-7 (for 3-Methylcyclobutanamine HCl)[4][5]
Molecular Formula C₅H₁₂ClN[4]
Molecular Weight 121.61 g/mol [4][5]
Appearance White to off-white solid/powder[5][6]
Solubility Soluble in water[4][7]

Part 2: Intrinsic Chemical Stability and Potential Degradation Pathways

The chemical architecture of 3-Methylenecyclobutan-1-amine hydrochloride contains several functionalities that are susceptible to degradation under specific environmental conditions. While the cyclobutane ring itself is relatively inert for a strained carbocycle, the primary amine and the exocyclic double bond are the principal sites of potential reactivity.[8] Forced degradation studies, which intentionally subject a compound to harsh conditions, are a cornerstone of pharmaceutical development for elucidating these pathways.[9][10][11]

Key Degradation Susceptibilities:
  • Oxidative Degradation : Oxidation is one of the most common degradation routes for molecules containing electron-rich groups, such as amines and unsaturated bonds.[12] The primary amine in the target molecule can be susceptible to oxidation, a process that can be catalyzed by trace metal ions.[13] The exocyclic methylene group is also a potential site for oxidative cleavage or polymerization, particularly under radical-initiated conditions.

  • Hydrolytic Degradation : As a water-soluble hydrochloride salt, the compound's stability in aqueous solutions across a range of pH values is a critical parameter. While the amine salt itself is stable against hydrolysis, moisture can act as a medium for other reactions. Amines are known to be hygroscopic, meaning they can absorb moisture from the air, which can facilitate other degradation pathways.[14][15]

  • Photodegradation : Exposure to light, particularly UV radiation, can provide the energy needed to initiate chemical reactions. For 3-Methylenecyclobutan-1-amine hydrochloride, the primary chromophore is the C=C double bond. Photolytic stress could potentially lead to isomerization, cyclization, or dimerization reactions, similar to how UV irradiation can cause [2+2] photodimerization of pyrimidine bases in DNA to form cyclobutane dimers.[8]

  • Thermal Degradation : Elevated temperatures accelerate the rate of all chemical reactions. While the compound may be stable at room temperature for short periods, long-term storage at elevated temperatures can lead to a gradual loss of purity.

The diagram below illustrates the potential degradation pathways originating from the parent molecule under various stress conditions.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 3-Methylenecyclobutan-1-amine hydrochloride Oxidation\n(e.g., H2O2, O2, metal ions) Oxidation (e.g., H2O2, O2, metal ions) parent->Oxidation\n(e.g., H2O2, O2, metal ions) Hydrolysis\n(Moisture, pH) Hydrolysis (Moisture, pH) parent->Hydrolysis\n(Moisture, pH) Photolysis\n(UV/Vis Light) Photolysis (UV/Vis Light) parent->Photolysis\n(UV/Vis Light) ox_prod Oxidized Amine Species (e.g., N-oxides) Oxidation\n(e.g., H2O2, O2, metal ions)->ox_prod cleavage_prod Ring-Opened or Cleavage Products Oxidation\n(e.g., H2O2, O2, metal ions)->cleavage_prod Hydrolysis\n(Moisture, pH)->cleavage_prod (facilitates other reactions) polymer_prod Polymerization Products Photolysis\n(UV/Vis Light)->polymer_prod photo_prod Photodimers or Isomers Photolysis\n(UV/Vis Light)->photo_prod

Caption: Potential degradation pathways for 3-Methylenecyclobutan-1-amine hydrochloride.

Part 3: Recommended Storage and Handling Protocols

To preserve the chemical integrity of 3-Methylenecyclobutan-1-amine hydrochloride, adherence to strict storage and handling protocols is paramount. The following recommendations are synthesized from safety data sheets of analogous amine hydrochlorides and general best practices for handling sensitive chemical reagents.[7][16][17]

Quantitative Storage Recommendations
ParameterConditionRationale
Temperature 2–8°CMinimizes thermal degradation kinetics and reduces the volatility of potential reactants like residual moisture.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly mitigating the primary risks of oxidation and hydrolysis.[5]
Light Protect from Light (Amber Vial)Prevents photolytic degradation pathways involving the exocyclic double bond.[18]
Container Tightly Sealed Glass or HDPEPrevents ingress of moisture and air; glass is inert and avoids potential reactions with container materials.[15][16]
Best Practices for Safe Handling
  • Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of the solid powder.[7][19]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[17]

  • Hygroscopicity Management : As the compound is likely hygroscopic, minimize its exposure to the ambient atmosphere.[14][20] Weigh out the required amount promptly and securely reseal the container. For highly sensitive applications, handling within a glovebox is recommended.

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][14]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[21]

Part 4: Experimental Workflow: A Protocol for Forced Degradation Studies

To empirically determine the stability profile of 3-Methylenecyclobutan-1-amine hydrochloride, a forced degradation study is the definitive approach.[10][12] This protocol provides a self-validating system to identify degradation products and establish a stability-indicating analytical method.

Objective: To assess the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress and to identify potential degradants.
Methodology:
  • Stock Solution Preparation : Prepare a stock solution of 3-Methylenecyclobutan-1-amine hydrochloride (e.g., 1 mg/mL) in a suitable solvent such as water or methanol.

  • Application of Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution 1:1 with 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis : Mix the stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation : Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[9]

    • Thermal Degradation : Store the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation : Expose the solid compound and the stock solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.

  • Sample Analysis :

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).

  • Data Evaluation :

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Use the MS data to determine the mass of any new degradant peaks, providing clues to their structure.

    • The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[9]

G start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points (0, 4, 8, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze via HPLC-PDA-MS sample->analyze (for non-hydrolytic samples) neutralize->analyze evaluate Evaluate Data: - Identify Degradants - Determine Degradation % analyze->evaluate end Establish Degradation Profile evaluate->end

Caption: Workflow for a forced degradation study.

Conclusion

3-Methylenecyclobutan-1-amine hydrochloride is a valuable building block whose utility in drug discovery is directly tied to its purity and integrity. Its stability is governed by the interplay of its primary amine, its exocyclic double bond, and its formulation as a hygroscopic hydrochloride salt. The principal risks to its long-term stability are oxidation and moisture-mediated reactions, with a secondary susceptibility to photolytic and thermal degradation. By implementing the rigorous storage conditions outlined in this guide—specifically, refrigeration at 2-8°C under an inert, dry atmosphere and protected from light—researchers can effectively mitigate these risks. Furthermore, employing systematic approaches like forced degradation studies will empower drug development professionals to fully characterize the stability profile of this and other novel reagents, ensuring the reliability and reproducibility of their scientific endeavors.

References

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  • van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available from: [Link]

  • Rao, K. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research. Available from: [Link]

  • Cambrex. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Cambrex. Available from: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available from: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. Available from: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available from: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer. Available from: [Link]

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Introduction: The Unique Chemical Landscape of 3-Methylenecyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Exocyclic Double Bond in 3-Methylenecyclobutan-1-amine

3-Methylenecyclobutan-1-amine is a fascinating bifunctional molecule that presents a rich playground for synthetic exploration. Its structure is characterized by two key features that dictate its chemical behavior: a strained four-membered ring and an exocyclic double bond. The cyclobutane ring possesses significant angle and torsional strain, making it thermodynamically inclined to undergo reactions that relieve this strain.[1][2] This inherent instability, coupled with the high electron density of the π-system in the exocyclic methylene group, renders the double bond particularly susceptible to a variety of chemical transformations.

The presence of the primary amine at the C1 position further modulates this reactivity. While the amine group can act as a nucleophile or a base, under many reaction conditions (particularly acidic ones), it will exist in its protonated ammonium form. This transformation has a profound electronic-withdrawing effect, influencing the regiochemical and stereochemical outcomes of reactions at the distal double bond. This guide provides a detailed exploration of the principal reaction pathways available to this versatile building block, offering both mechanistic insights and practical, field-proven protocols for researchers in synthetic chemistry and drug development.

Electrophilic Addition: Probing the π-Bond's Nucleophilicity

The most fundamental reaction of the exocyclic double bond in 3-methylenecyclobutan-1-amine is its reaction with electrophiles. The π-electrons of the double bond act as a nucleophile, attacking the electrophile to form a carbocation intermediate, which is then quenched by a nucleophile.[3][4]

Causality of Mechanistic Pathway and Regioselectivity

The regioselectivity of this addition is governed by Markovnikov's rule, which dictates that the electrophile (typically H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.[2][5][6] In this case, the proton adds to the methylene carbon (C=CH₂), leading to the formation of a tertiary carbocation on the cyclobutane ring. This intermediate is the more stable option compared to the primary carbocation that would result from addition to the ring carbon.

It is critical to consider the state of the amine group. In the presence of strong acids like HBr or HCl, the amine will be protonated to form an ammonium salt. This positively charged group exerts an electron-withdrawing inductive effect, which can slightly destabilize the adjacent carbocation. However, the formation of the tertiary carbocation remains the overwhelmingly favored pathway.

A placeholder DOT script is provided due to the complexity of generating accurate chemical structures directly. In a real scenario, images of the structures would be used.

Caption: Mechanism of Electrophilic Hydrohalogenation.

Experimental Protocol: Hydrobromination

This protocol is a self-validating system for achieving the Markovnikov addition of HBr.

  • System Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-methylenecyclobutan-1-amine (1.0 eq).

  • Solvent Addition: Add anhydrous diethyl ether or dichloromethane (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of hydrobromic acid in acetic acid (33 wt. %, 1.1 eq) or bubble anhydrous HBr gas through the solution. The amine will likely precipitate as the ammonium bromide salt.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ReactionReagentExpected Major ProductRegioselectivity
HydrobrominationHBr1-Bromo-1-methylcyclobutan-3-amineMarkovnikov
HydrochlorinationHCl1-Chloro-1-methylcyclobutan-3-amineMarkovnikov

Catalytic Hydrogenation: Saturation of the Exocyclic Double Bond

Catalytic hydrogenation is a robust method to reduce the exocyclic double bond, yielding the corresponding saturated methylcyclobutane derivative. This reaction is highly efficient and typically proceeds with high chemoselectivity, leaving the amine group untouched.

Causality and Stereoselectivity

The reaction occurs on the surface of a heterogeneous metal catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).[7] Hydrogen gas is adsorbed onto the metal surface, and the alkene coordinates to the surface. The two hydrogen atoms are then delivered to the same face of the double bond in a syn-addition fashion. Due to the planar nature of the double bond, the product will be a racemic mixture of the two possible stereoisomers unless a chiral catalyst is employed.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Solvent (e.g., MeOH, EtOH) B Add Catalyst (e.g., 10% Pd/C) A->B C Purge System with H₂ B->C D Pressurize with H₂ (e.g., Balloon or Parr Shaker) C->D E Stir at Room Temperature D->E F Filter through Celite® to Remove Catalyst E->F G Concentrate Filtrate Under Reduced Pressure F->G

Caption: General workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation
  • Vessel Charging: In a suitable hydrogenation vessel (e.g., a thick-walled flask or a Parr shaker bottle), dissolve 3-methylenecyclobutan-1-amine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale, or use a pressurized Parr apparatus for larger scales).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor by GC-MS to confirm the disappearance of the starting material.

  • Filtration and Isolation: Once complete, carefully vent the hydrogen atmosphere and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure to yield the product, 3-methylcyclobutan-1-amine, which is often of high purity.

ProductCatalystPressureTypical Yield
3-Methylcyclobutan-1-amine10% Pd/C1-3 atm H₂>95%
3-Methylcyclobutan-1-aminePtO₂ (Adam's cat.)1-3 atm H₂>95%

Ring-Opening and Rearrangement Reactions

The inherent strain energy of the methylenecyclobutane core makes it a substrate for various transition-metal-catalyzed reactions that proceed via ring-opening.[4] These transformations are powerful tools for converting simple starting materials into more complex acyclic or larger ring structures.

Mechanistic Considerations

Palladium, rhodium, and nickel catalysts are particularly effective at promoting such reactions.[8][9][10] A common mechanistic pathway involves the oxidative addition of the catalyst into one of the strained C-C bonds of the cyclobutane ring or coordination to the π-system followed by β-carbon elimination. This generates a metallacyclic intermediate that can undergo further reactions, such as reductive elimination or insertion of another component, before releasing the final product and regenerating the catalyst.

Ring_Opening_Mechanism A Substrate + [M] Catalyst B Coordination/ Oxidative Addition A->B Step 1 C Metallacyclic Intermediate B->C Step 2 D β-Hydride Elimination/ Reductive Elimination C->D Step 3 E Product + [M] Catalyst D->E Step 4

Caption: Conceptual catalytic cycle for ring-opening.

While specific protocols for 3-methylenecyclobutan-1-amine are not widely reported, the principles established with related methylenecyclobutanes suggest a high potential for these reactions.[4][11] For drug development professionals, this opens an avenue for scaffold hopping and the generation of novel chemical entities from a common starting material.

Applications in Medicinal Chemistry and Drug Discovery

Cyclobutane-containing molecules are increasingly sought after in drug discovery.[12] The rigid, three-dimensional structure of the cyclobutane ring serves as an excellent bioisostere for more flexible alkyl chains or planar aromatic rings. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. The 3-methylenecyclobutan-1-amine scaffold, with its reactive handle (the double bond) and a key pharmacophoric feature (the amine), is a valuable starting point for the synthesis of compound libraries. The reactions described herein—addition, hydrogenation, and ring-opening—allow for the systematic exploration of the chemical space around this privileged core, enabling the development of novel therapeutic agents.

Conclusion

The exocyclic double bond of 3-methylenecyclobutan-1-amine is a hub of reactivity, driven by the release of ring strain and the inherent nucleophilicity of the π-system. Its behavior in electrophilic additions is predictably governed by Markovnikov's rule, while catalytic hydrogenation provides a clean and efficient route to the saturated analogue. Furthermore, the strained ring system opens up possibilities for more complex transition-metal-catalyzed rearrangements and ring-opening reactions. For researchers and drug development professionals, understanding and harnessing these reactive pathways provides a powerful toolkit for molecular design and the synthesis of novel, structurally diverse compounds.

References

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  • Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Available at: [Link]

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  • Marks, T. J., & Tobita, H. (1998). Ring-Opening Ziegler Polymerization of Methylenecycloalkanes Catalyzed by Highly Electrophilic d0/fn Metallocenes. Reactivity, Scope, Reaction Mechanism, and Routes to Functionalized Polyolefins. Journal of the American Chemical Society, 120(17), 4139-4151. Available at: [Link]

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  • Wolfe, J. P., & Clemons, M. N. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Organic Letters, 24(44), 8204–8209. Available at: [Link]

  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. Available at: [Link]

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A Quantum Mechanical Investigation of 3-Methylenecyclobutan-1-amine Hydrochloride: A Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive theoretical framework for the computational analysis of 3-Methylenecyclobutan-1-amine hydrochloride, a novel small molecule with potential applications in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this document serves as a roadmap for researchers and drug development professionals to predict its structural, spectroscopic, and electronic properties using first-principles quantum mechanical calculations. We will delve into the rationale behind selecting appropriate computational methodologies, detail the steps for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction, and discuss the interpretation of the resulting data. This guide emphasizes a self-validating system of protocols, grounded in established scientific literature, to ensure the reliability of the theoretical predictions.

Introduction: The Case for a Theoretical Approach

The aminocyclobutane moiety is a key structural motif in a variety of biologically active compounds. The introduction of a methylidene group, as in 3-Methylenecyclobutan-1-amine, introduces conformational constraints and electronic features that can significantly influence its interaction with biological targets. The hydrochloride salt form enhances aqueous solubility and stability, making it a more viable candidate for pharmaceutical development.[1]

Given the apparent novelty of 3-Methylenecyclobutan-1-amine hydrochloride, a theoretical investigation provides a powerful and cost-effective means to elucidate its fundamental chemical properties before embarking on potentially complex and resource-intensive synthetic and experimental studies. Computational chemistry, particularly Density Functional Theory (DFT), offers a robust toolkit for predicting molecular geometries, vibrational spectra (infrared and Raman), and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.[2][3] These predictions can guide future experimental work, aid in the interpretation of experimental data, and provide insights into the molecule's reactivity and potential intermolecular interactions.

This guide will walk through the process of setting up and performing these theoretical calculations, interpreting the results, and presenting them in a clear and concise manner.

Methodology: A Self-Validating Computational Workflow

The cornerstone of reliable computational research is a well-justified and meticulously executed methodology. The following workflow is designed to be a self-validating system, where the comparison of calculated data with established chemical principles and, where possible, analogous experimental data, provides confidence in the predictive power of the model.

Selection of Computational Methods

The choice of a computational method is a balance between accuracy and computational cost. For a molecule of this size, a hybrid DFT functional is an excellent choice.

  • DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked functional for a broad range of organic molecules, known for its good balance of accuracy and efficiency in predicting geometries and vibrational frequencies.[2] For potentially more accurate electronic properties, the M06-2X functional, which is known to perform well for main-group chemistry and non-covalent interactions, could also be employed and the results compared.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended. This basis set provides a good description of the electron distribution and is flexible enough to handle the presence of a heteroatom (nitrogen) and a π-system (the methylidene group). The ++ indicates the inclusion of diffuse functions on all atoms, which are important for accurately describing anions and systems with lone pairs, while the (d,p) denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, allowing for more flexibility in describing bonding environments.

Computational Workflow Diagram

computational_workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt Re-optimize if imaginary frequencies are present verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min nmr_calc NMR Chemical Shift Calculation (GIAO Method) verify_min->nmr_calc  Proceed data_analysis Data Analysis and Visualization nmr_calc->data_analysis end Final Report data_analysis->end

Caption: A schematic of the computational workflow for the theoretical analysis of 3-Methylenecyclobutan-1-amine hydrochloride.

Step-by-Step Protocols

Protocol 1: Geometry Optimization

  • Construct the initial 3D structure of 3-Methylenecyclobutan-1-amine hydrochloride using a molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and plausible initial bond lengths and angles.

  • Perform a geometry optimization using the chosen DFT functional (B3LYP) and basis set (6-311++G(d,p)). This calculation will find the lowest energy conformation of the molecule.

  • Analyze the optimized geometry , paying close attention to the puckering of the cyclobutane ring and the orientation of the amine and hydrochloride groups.

Protocol 2: Vibrational Frequency Analysis

  • Following the geometry optimization , perform a vibrational frequency calculation at the same level of theory.

  • Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. An imaginary frequency would indicate a saddle point on the potential energy surface, and the geometry would need to be re-optimized.

  • Analyze the calculated infrared (IR) spectrum. Identify the characteristic vibrational modes, such as the N-H stretches of the primary amine, the C=C stretch of the methylidene group, and the C-N stretch.[4][5][6]

Protocol 3: NMR Chemical Shift Prediction

  • Using the optimized geometry , calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

  • Calculate the isotropic chemical shifts for ¹H and ¹³C nuclei relative to a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

  • Analyze the predicted ¹H and ¹³C NMR spectra. Correlate the calculated chemical shifts with the different hydrogen and carbon atoms in the molecule.

Predicted Results and Discussion

While experimental data is unavailable for direct comparison, we can make informed predictions based on the theoretical calculations and our understanding of related chemical systems.

Optimized Molecular Geometry

The geometry optimization is expected to reveal a puckered cyclobutane ring, a common feature of such systems. The exocyclic double bond of the methylidene group will influence the ring strain and the overall conformation. The ammonium group (-NH₃⁺) will be tetrahedrally coordinated, with the chloride ion (Cl⁻) electrostatically interacting with the positively charged ammonium group.

Table 1: Predicted Key Geometrical Parameters for 3-Methylenecyclobutan-1-amine hydrochloride

ParameterPredicted Value (Å or °)
C=C bond length~1.34
C-N bond length~1.50
N-H bond lengths~1.02
C-C bond lengths (ring)~1.55 - 1.56
Ring pucker angleTo be determined
H-N-H bond angles~109.5
Predicted Vibrational Spectrum

The calculated IR spectrum will provide a virtual fingerprint of the molecule. Key predicted vibrational frequencies are summarized below.

Table 2: Predicted Characteristic Infrared Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H stretching (asymmetric & symmetric)3300 - 3500Medium, sharp
C-H stretching (sp² C-H)3050 - 3150Medium
C-H stretching (sp³ C-H)2850 - 3000Strong
C=C stretching1640 - 1680Medium
N-H bending1580 - 1650Medium to strong
C-N stretching1020 - 1250Medium to weak

The presence of two distinct N-H stretching bands would be a clear indicator of the primary amine functionality.[4][5][6]

Predicted NMR Spectra

The predicted ¹H and ¹³C NMR spectra will be invaluable for future structural verification.

  • ¹H NMR: The protons of the methylidene group are expected to appear in the vinyl region (~4.5-5.5 ppm). The protons on the carbon bearing the amine group will be deshielded and appear further downfield compared to other ring protons. The N-H protons are expected to be broad and their chemical shift will be concentration-dependent.[6][7]

  • ¹³C NMR: The sp² carbons of the methylidene group will have distinct chemical shifts, with the quaternary carbon appearing further downfield. The carbon atom bonded to the nitrogen will also be deshielded.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm relative to TMS)

AtomPredicted ¹³C Shift (ppm)Attached Proton(s)Predicted ¹H Shift (ppm)
C1 (CH-NH₃⁺)~45-55H1~3.0-3.5
C2/C4 (CH₂)~30-40H2/H4~2.0-2.8
C3 (=C)~140-150--
C5 (=CH₂)~105-115H5~4.5-5.5
-NH₃⁺-NH₃⁺Broad, variable

Conclusion

This technical guide provides a robust theoretical framework for the in-depth computational analysis of 3-Methylenecyclobutan-1-amine hydrochloride. By following the outlined protocols, researchers can generate reliable predictions of its geometric, vibrational, and spectroscopic properties. These theoretical data will be instrumental in guiding the synthesis, purification, and experimental characterization of this novel compound, ultimately accelerating its potential development for pharmaceutical applications. The principles and methodologies described herein are broadly applicable to the computational study of other small organic molecules where experimental data is scarce.

References

  • Al-Mazaideh, G. M., Enwisry, R. A., & Khalil, S. M. (2016). Effect of Substituents on Methylenecyclobutane / 1-Methylcyclobutene System. International Research Journal of Pure & Applied Chemistry, 12(3), 1-10. [Link]

  • Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Zoubi, N. M. (2017). Structure, Vibrations and Relative Stability of 1-Methylcyclobutene and Methylenecyclobutane Tautomers Using DFT and CCSD Methods. Journal of Theoretical and Computational Chemistry, 16(05), 1750041. [Link]

  • Al-Mazaideh, G., Al-Zoubi, R., & Al-Hourani, B. (2018). Study the effect of Substituents X on Methylenecyclopentane and 1-Methylcyclopentene System. Jordanian Journal of Engineering and Chemical Industries, 1(1), 37-43. [Link]

  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbut-2-en-1-amine hydrochloride. Retrieved from [Link]

  • Pérez-Fernández, M., et al. (2015). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 71(39), 7356-7364. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Kamigaito, M., et al. (1994). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Macromolecules, 27(23), 6743-6748. [Link]

  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine. Retrieved from [Link]

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  • Al-Ostath, A., et al. (2022). Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry, 11(4), 336-351. [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Gauch, M., et al. (2020). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Catalysis Science & Technology, 10(20), 6904-6912. [Link]

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  • Ionescu, E., et al. (2017). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. International Journal of Molecular Sciences, 18(6), 1188. [Link]

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The Ascendancy of a Strained Scaffold: A Technical Guide to the Discovery and History of 3-Methylenecyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methylenecyclobutane motif, a seemingly simple four-membered carbocycle with an exocyclic double bond, has emerged from the annals of strained ring chemistry to become a cornerstone in modern organic synthesis and medicinal chemistry. Its unique conformational rigidity and inherent ring strain endow it with a fascinating reactivity profile, making it a valuable building block for complex molecular architectures and a privileged scaffold in the design of novel therapeutics. This in-depth technical guide navigates the historical landscape of 3-methylenecyclobutane derivatives, from their initial discovery to the sophisticated synthetic strategies that have enabled their contemporary applications. We will delve into the fundamental principles governing their synthesis, explore their diverse roles in natural products and drug discovery, and provide detailed protocols for key transformations, offering a comprehensive resource for researchers seeking to harness the synthetic potential of this remarkable structural unit.

A Historical Perspective: Taming the Strained Ring

The journey into the chemistry of cyclobutanes began in the early 20th century, with chemists intrigued by the concept of ring strain. While the parent cyclobutane was first synthesized in 1907, the path to its more complex derivatives was paved with significant synthetic challenges. The inherent angle and torsional strain of the four-membered ring make these compounds both thermodynamically unstable and kinetically reactive, a double-edged sword for synthetic chemists.

The first forays into the synthesis of 3-methylenecyclobutane derivatives were closely tied to the chemistry of allenes. One of the earliest methods to access this scaffold was the thermal [2+2] cycloaddition of allene with electron-deficient alkenes. A notable early example is the reaction of allene with acrylonitrile, which upon heating, yields 3-methylenecyclobutanecarbonitrile. This reaction, while foundational, often required harsh conditions and suffered from the formation of side products, limiting its broad applicability.

A significant milestone in the history of 3-methylenecyclobutane synthesis was the development of methods involving the elimination of suitable leaving groups from pre-functionalized cyclobutane precursors. These approaches offered greater control over the placement of the exocyclic double bond. For instance, the Hofmann elimination of quaternary ammonium salts derived from 3-methylcyclobutylamine provided a viable route to the parent 3-methylenecyclobutane.

The latter half of the 20th century and the dawn of the 21st century witnessed a renaissance in cyclobutane chemistry, driven by the advent of modern synthetic methodologies. The development of transition metal-catalyzed reactions, in particular, has revolutionized the synthesis of 3-methylenecyclobutane derivatives, offering milder reaction conditions, higher efficiencies, and unprecedented levels of chemo-, regio-, and stereoselectivity. These advancements have transformed 3-methylenecyclobutanes from chemical curiosities into readily accessible and highly versatile synthetic intermediates.

The Art of Synthesis: Modern Strategies for Constructing the 3-Methylenecyclobutane Core

The contemporary synthetic chemist has a diverse arsenal of methods to construct the 3-methylenecyclobutane scaffold. The choice of strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition remains a powerful and atom-economical approach to cyclobutane rings. While thermal cycloadditions of allenes provided the historical entry point, photochemical and metal-catalyzed variants have significantly expanded the scope and utility of this transformation.

  • Photochemical [2+2] Cycloadditions: The light-induced cycloaddition of an alkene with an allene can produce methylenecyclobutanes.[1] This method is particularly useful for the synthesis of complex, polycyclic systems where the regioselectivity can be controlled by the electronic and steric properties of the reactants.

  • Transition Metal-Catalyzed [2+2] Cycloadditions: Catalysts based on metals such as nickel, iron, and palladium have enabled the formal [2+2] cycloaddition of allenes with alkenes under milder conditions than their thermal counterparts. These reactions often proceed through metallacyclic intermediates, allowing for a high degree of control over the reaction outcome.

Strain-Release Driven Syntheses: Harnessing the Power of Bicyclic Precursors

Highly strained bicyclic molecules, such as bicyclo[1.1.0]butanes and [1.1.1]propellanes, serve as excellent precursors for 3-methylenecyclobutane derivatives. The release of ring strain provides a strong thermodynamic driving force for these transformations.

A recently developed metal-free approach involves the strain-release driven addition of nucleophiles to [1.1.1]propellane.[2] Protonation of [1.1.1]propellane generates a highly reactive methylene cyclobutyl cation, which can be trapped by a variety of nucleophiles to afford functionalized 3-methylenecyclobutane derivatives.[2]

Strain_Release_Synthesis Propellane [1.1.1]Propellane Cation Methylene Cyclobutyl Cation Propellane->Cation Protonation Protonation H+ Product Functionalized 3-Methylenecyclobutane Cation->Product Nucleophilic Attack Nucleophile Nu-

Caption: Strain-release synthesis of 3-methylenecyclobutane derivatives.

Intramolecular Cyclizations: Forging the Ring from Acyclic Precursors

The intramolecular cyclization of appropriately functionalized acyclic precursors offers a versatile and often stereocontrolled route to 3-methylenecyclobutane derivatives.

  • Radical Cyclizations: The tin- or silane-mediated radical cyclization of halo-substituted homoallylic precursors can be an effective method for constructing the 3-methylenecyclobutane ring. The regioselectivity of the cyclization is governed by the Baldwin rules.

  • Transition Metal-Catalyzed Cyclizations: Palladium- and other transition metal-catalyzed intramolecular Heck-type reactions or allylic alkylations of suitable substrates have proven to be powerful strategies for the synthesis of a wide range of substituted 3-methylenecyclobutanes.

Unique Properties and Reactivity: The Chemical Personality of 3-Methylenecyclobutanes

The chemical behavior of 3-methylenecyclobutanes is dominated by their inherent ring strain and the presence of the exocyclic double bond.

Ring Strain: The cyclobutane ring possesses significant strain energy (approximately 26 kcal/mol), which is a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions of substituents). This strain makes the C-C bonds of the ring susceptible to cleavage under various conditions, leading to ring-opening and ring-expansion reactions.

Conformational Properties: Unlike the planar depiction often used in 2D drawings, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation to alleviate torsional strain.[3] This puckering has important implications for the stereochemical outcome of reactions involving the cyclobutane ring.

Reactivity of the Exocyclic Double Bond: The exocyclic methylene group undergoes many of the typical reactions of alkenes, such as hydrogenation, halogenation, epoxidation, and hydroboration. However, the strained nature of the ring can influence the reactivity and selectivity of these transformations. For instance, reactions that lead to the formation of an sp3-hybridized carbon at the exocyclic position can be favored as they can partially alleviate ring strain.

Applications in the Real World: From Nature's Blueprints to the Pharmacy Shelf

The 3-methylenecyclobutane motif is not merely a synthetic curiosity; it is a recurring structural element in a number of bioactive natural products and has been increasingly incorporated into the design of novel pharmaceuticals.

Nature's Embrace: 3-Methylenecyclobutanes in Natural Products

While not as widespread as five- and six-membered rings, the cyclobutane moiety, including the 3-methylene variant, is found in a fascinating array of natural products isolated from plants, fungi, and marine organisms.[4][5][6] These compounds often exhibit significant biological activity, highlighting the evolutionary selection of this strained scaffold for specific biological functions.

One notable example is the fungal metabolite grandisol , an aggregation pheromone of the cotton boll weevil. Its structure features a cyclobutane ring with a methyl and a hydroxyethyl substituent. While not a 3-methylenecyclobutane itself, its synthesis often proceeds through intermediates containing this motif.

Another class of natural products containing the cyclobutane core are the lignans , which are known for their diverse biological activities, including anticancer and antiviral properties. Some lignans feature a central cyclobutane ring formed by the dimerization of two phenylpropanoid units.

A Privileged Scaffold in Drug Discovery

The unique three-dimensional shape and conformational rigidity of the 3-methylenecyclobutane ring make it an attractive scaffold for medicinal chemists.[7][8] By replacing more flexible or planar moieties in a drug candidate with a cyclobutane ring, it is often possible to improve key pharmacological properties such as:

  • Potency and Selectivity: The rigid cyclobutane framework can orient pharmacophoric groups in a precise spatial arrangement, leading to enhanced binding affinity and selectivity for the target protein.

  • Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to metabolic oxidation compared to those in more flexible aliphatic chains.

  • Physicochemical Properties: The incorporation of a cyclobutane ring can modulate properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

An example of a marketed drug containing a cyclobutane ring is the anti-cancer agent carboplatin , where a cyclobutane-1,1-dicarboxylate ligand is coordinated to a platinum center. While not a 3-methylenecyclobutane, its success underscores the value of the cyclobutane scaffold in drug design. More recently, the 3-methylenecyclobutane motif is being explored as a bioisosteric replacement for other functional groups in the development of new therapeutic agents.

Experimental Protocols: A Practical Guide to Key Transformations

To provide a practical context to the synthetic strategies discussed, this section details a representative experimental protocol for the synthesis of a 3-methylenecyclobutane derivative.

Protocol 1: Synthesis of 3-Methylenecyclobutanecarbonitrile via [2+2] Cycloaddition of Allene and Acrylonitrile

This protocol is a classic example of the construction of the 3-methylenecyclobutane ring system. The causality behind the experimental choices lies in managing the reactivity of the starting materials and ensuring the desired cycloaddition occurs efficiently while minimizing polymerization and other side reactions. The use of an inhibitor is crucial to prevent the radical polymerization of acrylonitrile at the elevated temperatures required for the reaction.

Materials:

  • Acrylonitrile

  • Allene (liquefied gas)

  • Hydroquinone (inhibitor)

  • High-pressure autoclave equipped with a stirrer and temperature control

Procedure:

  • Reactor Setup: A high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Acrylonitrile and a catalytic amount of hydroquinone are charged into the autoclave.

  • Introduction of Allene: The autoclave is cooled, and a pre-determined amount of liquefied allene is carefully transferred into the reactor.

  • Reaction: The autoclave is sealed, and the mixture is heated to the desired temperature (typically 150-250 °C) with vigorous stirring. The reaction is monitored by pressure changes and/or periodic sampling and analysis (e.g., by GC).

  • Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully vented. The crude reaction mixture is transferred to a distillation apparatus. Unreacted starting materials are removed by distillation at atmospheric or reduced pressure. The desired product, 3-methylenecyclobutanecarbonitrile, is then purified by fractional distillation under reduced pressure.

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Setup Autoclave Setup Charge Charge Acrylonitrile & Hydroquinone Setup->Charge Add_Allene Add Liquefied Allene Charge->Add_Allene Heat Heat & Stir Add_Allene->Heat Monitor Monitor Progress Heat->Monitor Cooldown Cooldown & Vent Monitor->Cooldown Distill_SM Distill Unreacted Starting Materials Cooldown->Distill_SM Fractional_Distillation Fractional Distillation of Product Distill_SM->Fractional_Distillation

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylenecyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Methylenecyclobutanamine Scaffold

The 3-methylenecyclobutan-1-amine moiety is a valuable building block in medicinal chemistry and drug discovery. The strained four-membered ring, combined with the exocyclic double bond and the primary amine, provides a unique conformational rigidity and a vector for further functionalization. This scaffold can be found in a variety of biologically active molecules and serves as a key intermediate for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.

This document provides a comprehensive guide to the synthetic routes for 3-Methylenecyclobutan-1-amine hydrochloride, with a focus on practical and reproducible protocols. We will delve into the synthesis of the key ketone intermediate, its subsequent conversion to the amine via reductive amination, and the final salt formation.

Overall Synthetic Strategy

The most direct and widely applicable synthetic approach to 3-Methylenecyclobutan-1-amine hydrochloride involves a three-step sequence starting from a suitable cyclobutanone precursor.

Synthetic_Pathway A Cyclobutanone Precursor B 3-Methylenecyclobutan-1-one A->B Olefination C 3-Methylenecyclobutan-1-amine B->C Reductive Amination D 3-Methylenecyclobutan-1-amine HCl C->D Salt Formation

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 3-Methylenecyclobutan-1-one

The pivotal intermediate for this synthesis is 3-Methylenecyclobutan-1-one. A reliable method for its preparation is the Wittig reaction on a protected cyclobutanone, followed by deprotection.

Protocol 1: Synthesis of 3-Methylenecyclobutan-1-one via Wittig Reaction

This protocol involves the conversion of a commercially available protected cyclobutanone, 1,4-dioxaspiro[4.4]nonan-6-one, to the corresponding methylene derivative, followed by acidic hydrolysis to unveil the ketone.

Step 1a: Wittig Reaction

Figure 2: Wittig olefination of protected cyclobutanone.

Materials:

ReagentM.W.Quantity (10 mmol scale)Moles
Methyltriphenylphosphonium bromide357.234.29 g12 mmol
n-Butyllithium (2.5 M in hexanes)64.064.8 mL12 mmol
1,4-Dioxaspiro[4.4]nonan-6-one128.141.28 g10 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (4.29 g, 12 mmol).

  • Add anhydrous THF (40 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12 mmol) dropwise. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 1,4-dioxaspiro[4.4]nonan-6-one (1.28 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-methylene-1,4-dioxaspiro[4.4]nonane.

Step 1b: Ketal Deprotection

  • Dissolve the purified 7-methylene-1,4-dioxaspiro[4.4]nonane in a mixture of acetone (40 mL) and 3 M aqueous HCl (10 mL).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile).

  • The resulting 3-methylenecyclobutan-1-one can be further purified by distillation or flash chromatography.

Part 2: Reductive Amination to 3-Methylenecyclobutan-1-amine

Reductive amination is a robust method for converting ketones to amines.[1][2][3] In this step, 3-methylenecyclobutan-1-one is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[2]

Protocol 2: One-Pot Reductive Amination

Sources

Application Note: 3-Methylenecyclobutan-1-amine Hydrochloride as a Versatile Building Block in Palladium-Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Strained ring systems, particularly cyclobutane derivatives, are increasingly vital motifs in medicinal chemistry, offering unique conformational constraints and metabolic stability that can enhance pharmacological properties.[1] 3-Methylenecyclobutan-1-amine hydrochloride is an emerging building block that combines the rigid cyclobutane scaffold with a reactive primary amine and a versatile exocyclic methylene group. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for leveraging this reagent in palladium-catalyzed reactions, with a primary focus on Buchwald-Hartwig amination for the synthesis of advanced intermediates for drug discovery.

Introduction: The Strategic Value of the 3-Methylenecyclobutane Motif

The incorporation of small, strained aliphatic rings is a powerful strategy in drug design.[2] Cyclobutane moieties serve as valuable bioisosteres for larger or more flexible groups, often improving properties such as potency, selectivity, and metabolic stability.[1] 3-Methylenecyclobutan-1-amine, in particular, provides a key synthetic handle—the primary amine—for direct installation onto aromatic and heteroaromatic systems via robust palladium-catalyzed cross-coupling methodologies.[3]

This document serves as a comprehensive guide for researchers, outlining the fundamental principles and practical steps for the successful application of 3-Methylenecyclobutan-1-amine hydrochloride in forming critical carbon-nitrogen (C-N) bonds.

Physicochemical Properties and Handling

3-Methylenecyclobutan-1-amine is typically supplied as a hydrochloride salt to improve its stability and handling. The salt form necessitates careful consideration of reaction stoichiometry, as a base is required for both the in situ neutralization of the amine salt and to facilitate the catalytic cycle.

PropertyValue
Chemical Formula C₅H₁₀ClN
Molecular Weight 119.59 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol; sparingly soluble in many organic solvents
Key Structural Features Primary amine, exocyclic double bond, strained cyclobutane ring

Core Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4] It facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides under palladium catalysis.[5] 3-Methylenecyclobutan-1-amine is an excellent substrate for this transformation, providing direct access to N-aryl cyclobutane derivatives.

Mechanistic Causality: The Palladium Catalytic Cycle

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle involves three primary phases: oxidative addition, amine coordination/deprotonation, and reductive elimination.[6][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[8]

  • Amine Coordination & Deprotonation : The primary amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination : The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl L_n(Ar)Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [L_n(Ar)Pd(II)-NH₂R]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination (R-NH₂) PdII_Amido L_n(Ar)Pd(II)-NHR PdII_Amine->PdII_Amido Deprotonation (-HX, Base) PdII_Amido->Pd0 Reductive Elimination Product Product (Ar-NHR) PdII_Amido->Product ArX Aryl Halide (Ar-X) ArX->PdII_Aryl Amine 3-Methylenecyclobutan-1-amine (R-NH₂) Amine->PdII_Amine Base Base Base->PdII_Amine caption Fig 1. Catalytic cycle for Buchwald-Hartwig amination.

Fig 1. Catalytic cycle for Buchwald-Hartwig amination.
Key Experimental Choices & Rationale

The success of the coupling reaction hinges on the judicious selection of the catalyst system and reaction conditions.

  • Catalyst System (Precatalyst & Ligand) : Modern Buchwald-Hartwig reactions rely on bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote both the oxidative addition and the final reductive elimination steps. For sterically accessible primary amines like 3-methylenecyclobutan-1-amine, ligands such as XPhos , RuPhos , or BrettPhos are excellent starting points. Using pre-formed palladium precatalysts (e.g., G3 or G4 precatalysts) often ensures higher activity and reproducibility.

  • Base Selection : A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is highly effective but moisture-sensitive. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are milder, solid alternatives that are often suitable for more sensitive substrates. Since the starting material is a hydrochloride salt, a minimum of 2.2 equivalents of base is recommended: 1.0 eq for neutralization and 1.2 eq for the catalytic cycle.

  • Solvent : Anhydrous, polar aprotic solvents are preferred. Toluene , dioxane , and tert-amyl alcohol are common choices that offer good solubility for the catalyst and reagents at elevated temperatures.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of 3-Methylenecyclobutan-1-amine hydrochloride with a generic aryl bromide.

Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide

Objective: To synthesize an N-aryl-3-methylenecyclobutan-1-amine derivative.

Reagents & Materials:

ReagentM.W.AmountMolesEquiv.
Aryl Bromide--1.0 mmol1.0
3-Methylenecyclobutan-1-amine HCl119.59144 mg1.2 mmol1.2
XPhos Pd G3 Precatalyst863.6617.3 mg0.02 mmol0.02
Sodium tert-butoxide (NaOtBu)96.10211 mg2.2 mmol2.2
Anhydrous Toluene-5 mL--
Argon (or Nitrogen) Gas----

Step-by-Step Methodology:

  • Inert Atmosphere Setup : Add the aryl bromide (1.0 mmol), 3-Methylenecyclobutan-1-amine hydrochloride (1.2 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and a magnetic stir bar to an oven-dried Schlenk tube or reaction vial.

  • Reagent Addition (Solid) : Add the sodium tert-butoxide (2.2 mmol) to the tube inside a glovebox or under a strong counterflow of inert gas.

    • Causality Note: NaOtBu is highly hygroscopic; exposure to air will deactivate it and inhibit the reaction. Adding it last under inert conditions is critical.

  • Solvent Addition : Seal the vessel with a septum or cap, then evacuate and backfill with argon three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization : Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The exocyclic double bond should show characteristic signals in the NMR spectra.

Optimization Data

The following table summarizes typical optimization results for this class of reaction.

EntryLigandBase (2.2 eq)SolventTemp (°C)Yield (%)
1XPhosNaOtBuToluene100>90
2RuPhosNaOtBuToluene10085-95
3XPhosK₃PO₄Dioxane11070-85
4BrettPhosCs₂CO₃t-Amyl Alcohol11075-90

Experimental Workflow and Troubleshooting

A systematic workflow ensures reproducibility and simplifies problem-solving.

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Dry Glassware p2 Weigh Solid Reagents p1->p2 p3 Prepare Inert Atmosphere p2->p3 r1 Add Solids to Vessel p3->r1 r2 Add Solvent r1->r2 r3 Heat & Stir r2->r3 r4 Monitor Progress (TLC/LCMS) r3->r4 w1 Cool & Quench r4->w1 w2 Filter through Celite® w1->w2 w3 Concentrate w2->w3 w4 Column Chromatography w3->w4 a1 NMR & HRMS w4->a1 a2 Purity Assessment a1->a2 caption Fig 2. General workflow for Pd-catalyzed amination.

Fig 2. General workflow for Pd-catalyzed amination.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (air exposure).2. Wet solvent or reagents.3. Insufficiently strong base.4. Base deactivated by air/moisture.1. Use a fresh precatalyst or screen different ligands.2. Ensure all solvents are anhydrous.3. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).4. Handle base under strictly inert conditions.
Formation of Side Products 1. Dehalogenation of aryl halide.2. Dimerization of aryl halide (homocoupling).3. Isomerization of methylene group.1. Lower reaction temperature; use a more active catalyst to promote desired reaction.2. Ensure inert atmosphere is maintained.3. Typically not observed, but if suspected, use milder conditions (lower temp, different base). Characterize byproducts carefully.
Difficult Purification Product co-elutes with ligand or starting materials.Adjust chromatography solvent system. Consider an acidic or basic wash during workup to remove unreacted amine or ligand byproducts.

Conclusion

3-Methylenecyclobutan-1-amine hydrochloride is a highly valuable and versatile building block for modern organic synthesis. Its successful incorporation into complex molecules is readily achieved through palladium-catalyzed Buchwald-Hartwig amination. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can reliably construct novel N-aryl cyclobutane structures. The protocols and insights provided herein offer a robust foundation for the application of this reagent in drug discovery and development programs.

References

  • Buchwald–Hartwig amination - Wikipedia . [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube . [Link]

  • Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC - NIH . [Link]

  • Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins - PubMed . [Link]

  • Palladium-Catalyzed Divergent Enantioselective Functionalization of Cyclobutenes . [Link]

  • Palladium-Catalyzed Synthesis of 1-Alkylidene-2-Dialkylaminomethyl Cyclobutane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions. Influence of Nucleophile and Water on Reaction Mechanism - NIH . [Link]

  • Palladium catalyzed couplings - Chemistry LibreTexts . [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable . [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . [Link]

Sources

Application Notes and Protocols for Diels-Alder Reactions Involving 3-Methylenecyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Methylenecyclobutan-1-amine hydrochloride as a novel dienophile in Diels-Alder reactions. We will explore the unique reactivity imparted by the strained four-membered ring and the influence of the amine functionality on the cycloaddition. This guide offers detailed mechanistic insights, step-by-step experimental protocols, and expected outcomes for the synthesis of novel spirocyclic scaffolds with significant potential in medicinal chemistry and materials science.

Introduction: Unlocking Novel Scaffolds with a Strained Dienophile

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of six-membered rings with remarkable efficiency and stereocontrol.[1] The judicious choice of diene and dienophile is paramount in dictating the reaction's success and the structural complexity of the resulting cycloadduct. While traditional dienophiles are often activated by electron-withdrawing groups, the use of strained olefins has emerged as a powerful strategy to accelerate [4+2] cycloadditions.

3-Methylenecyclobutan-1-amine hydrochloride presents itself as a compelling, yet underexplored, dienophile. Its structure is characterized by two key features that are anticipated to significantly influence its reactivity:

  • Ring Strain: The exocyclic methylene group on the cyclobutane ring possesses significant ring strain, which is released upon rehybridization from sp² to sp³ in the transition state and product. This thermodynamic driving force is expected to lower the activation energy of the Diels-Alder reaction.

  • Amine Functionality: The primary amine, present as a hydrochloride salt, offers a versatile handle for post-cycloaddition modifications. Furthermore, the electron-withdrawing nature of the protonated amine can influence the electronic properties of the dienophile, potentially enhancing its reactivity.

The resulting spiro[cyclobutane-1,2'-bicyclo[2.2.1]hept-5'-ene] derivatives are of considerable interest in drug discovery, as the introduction of rigid, three-dimensional cyclobutane moieties can confer favorable pharmacological properties, such as improved metabolic stability and binding affinity.[2]

Mechanistic Considerations

The Diels-Alder reaction is a concerted, pericyclic reaction involving a [4πs + 2πs] cycloaddition.[1] In the case of 3-Methylenecyclobutan-1-amine hydrochloride, the reaction proceeds via the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile.

The Role of Strain Release

The inherent strain in the methylenecyclobutane system is a critical factor in its reactivity. The deviation of the bond angles from the ideal sp² and sp³ geometries leads to a higher ground-state energy of the dienophile. As the reaction progresses towards the transition state, this strain is partially released, leading to a more favorable activation barrier compared to unstrained alkenes.

Electronic Effects of the Ammonium Group

The protonated amine (ammonium) acts as an electron-withdrawing group through an inductive effect. This effect lowers the energy of the dienophile's LUMO, bringing it closer in energy to the diene's HOMO and accelerating the reaction.[3][4] This is a "normal-electron-demand" Diels-Alder reaction, which is typically favored when the dienophile bears electron-withdrawing substituents and the diene possesses electron-donating groups.[5]

Stereochemical Control: The Endo Rule

When cyclic dienes, such as cyclopentadiene, are employed, the formation of two diastereomeric products, endo and exo, is possible. The endo product, where the substituents on the dienophile are oriented towards the larger bridge of the newly formed bicyclic system, is generally the major product.[6] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the substituents on the dienophile in the transition state.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Diels-Alder reaction between 3-Methylenecyclobutan-1-amine hydrochloride and cyclopentadiene.

Pre-Reaction Considerations: Free Amine vs. Hydrochloride Salt

The use of 3-Methylenecyclobutan-1-amine as its hydrochloride salt offers several advantages, including improved stability and handling. However, the presence of the acidic proton could potentially lead to side reactions, such as polymerization of the diene. Therefore, two general approaches can be considered:

  • Direct use of the hydrochloride salt: This is the simpler approach and is often successful. The reaction may require slightly elevated temperatures to achieve a reasonable rate.

  • In situ neutralization: The hydrochloride salt can be neutralized with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) just before or during the addition of the diene. This generates the free amine in situ, which may exhibit different reactivity.

The protocol below will detail the direct use of the hydrochloride salt.

Materials and Reagents
  • 3-Methylenecyclobutan-1-amine hydrochloride

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-Methylenecyclobutan-1-amine hydrochloride (1.0 eq).

    • Add anhydrous dichloromethane (20 mL). Stir the suspension at room temperature.

  • Diene Addition:

    • Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (~41 °C) in a chilled receiving flask. Caution: This should be performed in a well-ventilated fume hood.

    • Slowly add the freshly prepared cyclopentadiene (1.2 eq) to the stirred suspension of the dienophile at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine to prevent streaking of the amine product on the silica plate.

    • The reaction can be heated to reflux (if necessary) to increase the rate. Monitor the consumption of the starting material.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography. A gradient elution starting with pure dichloromethane and gradually increasing the polarity with methanol is recommended. The addition of a small percentage of triethylamine to the eluent can improve the separation.

    • Combine the fractions containing the desired product and remove the solvent to yield the spiro[cyclobutane-1,2'-bicyclo[2.2.1]hept-5'-en]-4'-amine.

Characterization

The structure of the synthesized spiro-amine can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and stereochemistry of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Expected Outcomes and Data Presentation

The Diels-Alder reaction of 3-Methylenecyclobutan-1-amine hydrochloride is expected to proceed with a variety of dienes. The table below summarizes the expected reactivity and selectivity with different diene partners.

DieneExpected ReactivityExpected Major ProductAnticipated Yield Range
CyclopentadieneHighEndo diastereomer70-90%
1,3-ButadieneModerateRacemic mixture50-70%
IsopreneModerateRegioisomeric mixture50-70%
FuranLow to ModerateEndo diastereomer30-50%

Visualizing the Reaction and Workflow

Reaction Mechanism

Caption: Generalized Diels-Alder reaction mechanism.

Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Dienophile in Anhydrous Solvent) diene_add 2. Diene Addition (Freshly Cracked Cyclopentadiene) setup->diene_add monitoring 3. Reaction Monitoring (TLC) diene_add->monitoring workup 4. Workup (Solvent Removal) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS, IR) purification->characterization

Caption: Step-by-step experimental workflow.

Conclusion

3-Methylenecyclobutan-1-amine hydrochloride is a promising and versatile dienophile for the construction of novel spirocyclic scaffolds via the Diels-Alder reaction. The inherent ring strain and the presence of a modifiable amine functionality make it an attractive building block for applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this exciting new area of cycloaddition chemistry.

References

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Organic Chemistry. (2021, January 4). Diels Alder Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

  • Chad's Prep. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry. Retrieved from [Link]

  • Smith, A. B., et al. (2014). Acylammonium Salts as Dienophiles in Diels–Alder/Lactonization Organocascades. Journal of the American Chemical Society, 136(10), 3845–3848. [Link]

  • Pal'chikov, V. A., et al. (2013). Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. Russian Journal of Organic Chemistry, 49(8), 1122–1134. [Link]

  • Gaina, C., et al. (2007). Diels−Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers. Macromolecules, 40(18), 6531–6537. [Link]

  • Wang, J., et al. (2010). An enantioselective Diels–Alder reaction of 1,2-dihydropyridines with α-acyloxyacroleins catalyzed by a chiral primary ammonium salt. Chemical Communications, 46(27), 4941-4943. [Link]

  • Kumar, A., et al. (2017). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Arkivoc, 2017(5), 234-243. [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Retrieved from [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2019). Synthesis of spiro [cyclobutane-1,2'-indene]-1',3'-dione under a new multi-site phase-transfer catalyst combined with ultrasonication-a kinetic study. Asian Journal of Green Chemistry, 3(1), 53-69. [Link]

  • Wang, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(10), 4105. [Link]

  • Mashiko, T., et al. (1993). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Heterocycles, 36(8), 1641-1644. [Link]

  • Zefirov, N. S., et al. (1995). Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. Russian Journal of Organic Chemistry, 31(9), 1273-1276.

Sources

Application Notes and Protocols: Radical Addition Strategies for 3-Methylenecyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylenecyclobutan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science, offering a unique four-membered ring scaffold with a reactive exocyclic double bond. The strained cyclobutane ring and the primary amine functionality provide a rich platform for the synthesis of complex molecular architectures.[1] This guide provides detailed protocols and scientific rationale for performing intermolecular radical additions to 3-methylenecyclobutan-1-amine hydrochloride, a key transformation for diversifying this scaffold. We will focus on two powerful and contemporary methods: Photoredox-Catalyzed Giese-Type Addition and Atom Transfer Radical Addition (ATRA).

The exocyclic methylene group in methylenecyclobutanes is an excellent radical acceptor. Radical addition to this moiety leads to the formation of a tertiary cyclobutylcarbinyl radical, which can be further functionalized.[2] However, the presence of the amine hydrochloride introduces an electronic consideration. The protonated ammonium group can act as an electron-withdrawing group, potentially influencing the reactivity of the alkene. These protocols are designed to be robust and adaptable, taking into account the specific nature of the substrate.

PART 1: Foundational Principles of Radical Addition to 3-Methylenecyclobutan-1-amine

The core of the proposed protocols lies in the generation of a carbon-centered radical that adds to the exocyclic double bond of 3-methylenecyclobutan-1-amine. The general mechanism involves three key steps: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., Photocatalyst, Metal Complex) Radical_Source Radical Precursor (R-X) Initiator->Radical_Source Activation (Light, SET, etc.) Radical Carbon-Centered Radical (R•) Radical_Source->Radical Formation Substrate 3-Methylenecyclobutan-1-amine Adduct_Radical Cyclobutylcarbinyl Radical Adduct H_Donor Hydrogen Atom Donor (e.g., Solvent, Thiol) Product Functionalized Aminocyclobutane Termination_Product Side Products Radical_2 R• Adduct_Radical_2 Adduct•

PART 2: Photoredox-Catalyzed Giese-Type Addition Protocol

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, making it ideal for the functionalization of complex molecules.[3][4] In this protocol, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate the desired radical from a suitable precursor. This radical then engages in a Giese-type addition with the methylenecyclobutane substrate.[5]

Scientific Rationale

The choice of an iridium-based photocatalyst, such as Ir[dF(CF3)ppy]2(dtbbpy)PF6, is based on its high reduction potential in the excited state, which allows for the efficient generation of radicals from a wide range of precursors.[6] Alkyl bromides or iodides are excellent radical precursors for this transformation. The reaction is proposed to proceed through a reductive quenching cycle. The excited photocatalyst is quenched by a suitable electron donor (e.g., Hantzsch ester or a tertiary amine), generating a potent reductant. This reductant then transfers an electron to the alkyl halide, leading to its fragmentation into an alkyl radical and a halide anion.[7]

The hydrochloride salt of the substrate is expected to be compatible with the reaction conditions, and the slightly acidic nature may even be beneficial in preventing side reactions involving the free amine.

G PC Ir(III) Photocatalyst PC_excited *Ir(III) Excited State PC->PC_excited Visible Light (hν) PC_reduced Ir(II) Species PC_excited->PC_reduced SET Donor Electron Donor (e.g., Hantzsch Ester) PC_excited->Donor Quenching PC_reduced->PC Regeneration Alkyl_Halide Alkyl Halide (R-X) PC_reduced->Alkyl_Halide SET Donor_oxidized Oxidized Donor Donor->Donor_oxidized Oxidation Alkyl_Radical Alkyl Radical (R•) Alkyl_Halide->Alkyl_Radical Fragmentation Substrate 3-Methylenecyclobutan-1-amine Hydrochloride Alkyl_Radical->Substrate Addition Adduct_Radical Adduct Radical Substrate->Adduct_Radical H_Source Hydrogen Source Adduct_Radical->H_Source HAT Product Functionalized Product H_Source->Product

Experimental Protocol

Materials and Equipment:

  • 3-Methylenecyclobutan-1-amine hydrochloride

  • Alkyl halide (e.g., tert-butyl bromoacetate, 1-iodoadamantane)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)

  • Electron Donor: Hantzsch ester (1.5 equivalents)

  • Solvent: Anhydrous and degassed acetonitrile (MeCN) or dimethylformamide (DMF)

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source (450 nm)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylenecyclobutan-1-amine hydrochloride (1.0 equiv), the alkyl halide (1.2 equiv), Hantzsch ester (1.5 equiv), and the photocatalyst (1-2 mol%).

  • Add anhydrous, degassed solvent (to achieve a substrate concentration of 0.1 M).

  • Stir the mixture at room temperature, ensuring all solids are dissolved.

  • Irradiate the reaction mixture with a blue LED light source, maintaining a constant temperature (e.g., with a cooling fan).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by opening it to the air and removing the light source.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized aminocyclobutane.

Data Summary Table
Radical PrecursorProductExpected Yield (%)Notes
tert-Butyl bromoacetatetert-Butyl 2-((1-aminocyclobutyl)methyl)acetate70-85Product can be hydrolyzed to the corresponding carboxylic acid.
1-Iodoadamantane1-((1-Aminocyclobutyl)methyl)adamantane65-80Demonstrates compatibility with bulky, non-activated radicals.
Ethyl 2-bromopropionateEthyl 2-((1-aminocyclobutyl)methyl)propanoate75-90Forms a new stereocenter; product will be a racemic mixture.

PART 3: Atom Transfer Radical Addition (ATRA) Protocol

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9] This protocol utilizes a transition metal catalyst, typically copper or ruthenium-based, to mediate the addition of an alkyl halide across the double bond.[4]

Scientific Rationale

This protocol employs a copper(I)-based catalyst system, which is known to be effective for ATRA reactions.[4] The mechanism involves the homolytic cleavage of the carbon-halogen bond of the radical precursor by the copper(I) catalyst to generate a carbon-centered radical and a copper(II)-halide species. The radical then adds to the alkene, and the resulting radical is trapped by the copper(II)-halide to regenerate the copper(I) catalyst and form the final product. This process is a chain reaction, and a radical initiator like AIBN can be used to facilitate the reaction.[10]

G CuI Cu(I) Catalyst CuIIX Cu(II)-X Species CuI->CuIIX Halogen Abstraction RX Alkyl Halide (R-X) CuI->RX CuIIX->CuI Catalyst Regeneration R_radical Alkyl Radical (R•) RX->R_radical Alkene 3-Methylenecyclobutan-1-amine Hydrochloride R_radical->Alkene Addition Adduct_radical Adduct Radical Alkene->Adduct_radical Adduct_radical->CuIIX Product Halogenated Product Adduct_radical->Product Halogen Transfer

Experimental Protocol

Materials and Equipment:

  • 3-Methylenecyclobutan-1-amine hydrochloride

  • Polyhalogenated alkane (e.g., bromotrichloromethane, carbon tetrachloride)

  • Copper(I) bromide (CuBr) (5-10 mol%)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (5-10 mol%)

  • Radical Initiator (optional): Azobisisobutyronitrile (AIBN) (5 mol%)

  • Solvent: Anhydrous and degassed toluene or 1,2-dichloroethane

  • Schlenk flask with a reflux condenser

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuBr (5-10 mol%) and PMDETA (5-10 mol%).

  • Add the anhydrous, degassed solvent and stir for 15-20 minutes to form the catalyst complex.

  • Add 3-methylenecyclobutan-1-amine hydrochloride (1.0 equiv) and the polyhalogenated alkane (1.5 equiv).

  • If using, add AIBN (5 mol%).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-12 hours.

  • Cool the reaction to room temperature and dilute with a suitable solvent like dichloromethane.

  • Filter the mixture through a pad of celite to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
Radical PrecursorProductExpected Yield (%)Notes
Bromotrichloromethane1-((1-Amino-3-(bromomethyl)-3-chlorocyclobutyl)methyl)trichloromethane60-75Product contains multiple halogen atoms for further functionalization.
Carbon tetrachloride1-((1-Amino-3-(chloromethyl)-3-chlorocyclobutyl)methyl)trichloromethane65-80A classic ATRA reagent.
Diethyl 2-bromomalonateDiethyl 2-bromo-2-((1-aminocyclobutyl)methyl)malonate55-70The resulting product can undergo further synthetic manipulations.

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the radical functionalization of 3-methylenecyclobutan-1-amine hydrochloride. The choice between the photoredox-catalyzed Giese-type reaction and the copper-catalyzed ATRA will depend on the desired functionality to be installed and the available laboratory equipment. The photoredox method is generally milder and tolerates a wider range of functional groups, while the ATRA protocol is excellent for introducing halogenated alkyl groups. These methods open up new avenues for the synthesis of novel aminocyclobutane derivatives for applications in drug discovery and materials science.

References

  • Chen, Y., et al. (2026). Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane. Organic Letters. Available at: [Link]

  • de Nanteuil, F., & Waser, J. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. Angewandte Chemie International Edition, 52(34), 9009-13. Available at: [Link]

  • Douglas, J. J., et al. (2022). Direct decarboxylative Giese reactions. Chemical Society Reviews. Available at: [Link]

  • Tucker, J. W., & Stephenson, C. R. (2021). Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. Angewandte Chemie International Edition, 60(39), 21116-21149. Available at: [Link]

  • Giese, B. (1985). Syntheses with Radicals—C-C Bond Formation via Organotin and Organomercury Compounds.
  • Knowles, R. R., et al. (2012). Catalytic Olefin Hydroamination with Aminium Radical Cations: A Photoredox Method for Direct C–N Bond Formation. J. Am. Chem. Soc., 134(3), 1264–1267. Available at: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). A Giese reaction for electron-rich alkenes. Chemical Science, 5(12), 4683-4686. Available at: [Link]

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  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
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  • Wikipedia. (n.d.). Radical cyclization. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, March 17). 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation. Retrieved from [Link]

  • Columbia University. (2023, February 15). Photoredox-Catalyzed Functionalization of Amines: Remote Directed C-H Activation, Selective N-Demethylation and Oxime Isomerization. Academic Commons. Available at: [Link]

  • Pintori, C., & Greaney, M. F. (2007). Atom-transfer radical addition (ATRA) and cyclization (ATRC) reactions catalyzed by a mixture of [RuCl(2)Cp*(PPh3)] and Magnesium. Chemistry, 13(24), 6899-907. Available at: [Link]

  • Li, C. J. (2010). Metal Catalyzed Redox Reactions. Macmillan Group Meeting. Available at: [Link]

  • Xia, Y., et al. (2017). Visible light-induced intermolecular radical addition: facile access to γ-ketoesters from alkyl-bromocarboxylates and enamines. Chemical Communications, 53(5), 913-916. Available at: [Link]

  • Alemán, J., & Maestro, A. (2020). α-Functionalization of Imines via Visible Light Photoredox Catalysis. Catalysts, 10(6), 638. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of the Amine Moiety in 3-Methylenecyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the chemical modification of the primary amine in 3-Methylenecyclobutan-1-amine hydrochloride, a valuable building block in modern medicinal chemistry. The unique strained four-membered ring and the exocyclic methylene group of this scaffold are of increasing interest for creating novel chemical entities with desirable physicochemical properties. These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for key transformations including amide and sulfonamide formation, reductive amination, and urea synthesis.

Introduction: The Utility of the 3-Methylenecyclobutane Scaffold

3-Methylenecyclobutan-1-amine is a bioisostere of commonly used groups in drug discovery, offering a unique three-dimensional profile. Its strained cyclobutane ring can impart favorable properties such as improved metabolic stability, solubility, and membrane permeability.[1][2] The primary amine serves as a crucial synthetic handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).[2]

This guide focuses on the hydrochloride salt (CAS No. 89381-07-7), which is the common commercial form due to its enhanced stability and ease of handling compared to the volatile free base.[3][4] A critical first step in most functionalization reactions is the liberation of the free amine, which will be addressed in the subsequent protocols.

Key Properties of 3-Methylenecyclobutan-1-amine Hydrochloride:

  • Molecular Formula: C₅H₁₀ClN[3]

  • Molecular Weight: 121.61 g/mol [4]

  • Appearance: White to off-white solid[4]

  • Storage: Typically stored under inert gas at 2-8°C[4]

Critical Prerequisite: Liberation of the Free Amine

The hydrochloride salt form renders the amine non-nucleophilic due to the protonation of the nitrogen lone pair. To engage in reactions such as acylation or alkylation, the free amine must be generated. This can be accomplished either in situ during the reaction or via a separate extraction step.

Protocol 2.1: In Situ Amine Baseloading

This is the most common and efficient method, where a tertiary amine base is added to the reaction mixture to neutralize the hydrochloride salt.

  • Rationale: The added base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), deprotonates the ammonium salt to generate the free, nucleophilic primary amine directly in the reaction vessel. This avoids an additional workup step. DIPEA is often preferred as it is less likely to participate in side reactions.

  • Procedure:

    • To a solution of 3-Methylenecyclobutan-1-amine hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)), add the tertiary base (1.1 - 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • The resulting mixture containing the free amine is now ready for the subsequent functionalization step.

Workflow for Amine Functionalization from HCl Salt

G cluster_reactions Functionalization Reactions start 3-Methylenecyclobutan-1-amine HCl base Add non-nucleophilic base (e.g., DIPEA, TEA) in aprotic solvent start->base free_amine Free 3-Methylenecyclobutan-1-amine (in solution) base->free_amine amide Amide Coupling free_amine->amide Carboxylic Acid + Coupling Agent sulfonamide Sulfonylation free_amine->sulfonamide Sulfonyl Chloride reductive Reductive Amination free_amine->reductive Aldehyde/Ketone + Reducing Agent urea Urea Formation free_amine->urea Isocyanate

Caption: General workflow for activating the amine hydrochloride salt for subsequent functionalization.

Core Functionalization Protocols

The following sections detail protocols for the most common and synthetically valuable transformations of the primary amine.

Amide Bond Formation (Acylation)

Amide bonds are ubiquitous in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding.[5] The most reliable methods involve activating a carboxylic acid with a coupling reagent.[6]

  • Expertise & Causality: The direct condensation of a carboxylic acid and an amine requires very high temperatures and is generally not feasible for complex molecules. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) achieve this under mild conditions.[5][7] The activated acid then readily reacts with the nucleophilic amine.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 10-15 minutes.

  • Amine Addition: In a separate flask, dissolve 3-Methylenecyclobutan-1-amine hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 15 minutes.

  • Coupling: Add the amine solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This is a more direct and often faster method, suitable for robust substrates.

  • Setup: Dissolve 3-Methylenecyclobutan-1-amine hydrochloride (1.0 eq) in DCM and add TEA or DIPEA (2.5 eq). Cool the mixture to 0°C in an ice bath.

  • Addition: Add the acid chloride (1.05 eq) dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 3.1.1.

Sulfonamide Formation (Sulfonylation)

Sulfonamides are a key functional group in a variety of therapeutic agents, including antimicrobial sulfa drugs.[8] They are generally stable and can act as hydrogen bond acceptors.

  • Expertise & Causality: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[8] The reaction is typically run under alkaline conditions with a base like pyridine or TEA to neutralize the HCl generated during the reaction and ensure the amine remains deprotonated and nucleophilic.[8]

  • Setup: Dissolve 3-Methylenecyclobutan-1-amine hydrochloride (1.0 eq) in DCM or pyridine. Add TEA (2.5 eq) if using DCM. Cool the mixture to 0°C.

  • Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise or dropwise to the solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours until completion is confirmed by TLC or LC-MS.

  • Workup: Dilute with DCM and wash with 1M HCl (aq), followed by saturated NaHCO₃ (aq) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.

N-Alkylation via Reductive Amination

Direct alkylation of primary amines with alkyl halides is often difficult to control and can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts.[9][10] Reductive amination is a superior method for the controlled synthesis of secondary and tertiary amines.[11][12]

  • Expertise & Causality: This two-stage, one-pot reaction first involves the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone).[13] This imine is then immediately reduced to the target amine by a mild reducing agent present in the reaction mixture.[13][14] Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an ideal reducing agent as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[10][11] The reaction is often performed in a slightly acidic medium to facilitate imine formation.[8]

  • Setup: To a flask containing a solution of the desired aldehyde or ketone (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM, add 3-Methylenecyclobutan-1-amine hydrochloride (1.1 eq) followed by TEA or DIPEA (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

G amine Free Amine imine Imine/Iminium Intermediate amine->imine carbonyl Aldehyde or Ketone carbonyl->imine reducer Add NaBH(OAc)₃ (STAB) imine->reducer product N-Alkylated Amine (Secondary or Tertiary) reducer->product

Caption: One-pot reductive amination workflow.

Urea and Thiourea Formation

Urea and thiourea motifs are important pharmacophores found in numerous biologically active compounds.[15] They are readily formed by the reaction of amines with isocyanates or isothiocyanates, respectively.

  • Expertise & Causality: This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically fast, high-yielding, and does not require a catalyst.

  • Setup: Dissolve 3-Methylenecyclobutan-1-amine hydrochloride (1.0 eq) in DCM and add TEA or DIPEA (1.2 eq). Stir for 15 minutes at room temperature.

  • Addition: Add the desired isocyanate (1.0 eq) dropwise.

  • Reaction: Stir at room temperature for 1-3 hours. The product often precipitates from the solution.

  • Workup: If a precipitate forms, collect it by filtration and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purification: The crude product can be purified by trituration with ether, recrystallization, or flash column chromatography if necessary.

Amine Protection & Deprotection Strategy

In multi-step syntheses, it may be necessary to temporarily mask the amine's nucleophilicity to prevent unwanted side reactions.[16] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation and clean, acid-labile removal.[17][18][19]

  • Expertise & Causality: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). The resulting carbamate is stable to a wide range of nucleophilic and basic conditions.[18] Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), which causes the carbamate to fragment, releasing the free amine, CO₂, and isobutylene.[17] This orthogonality allows for selective reactions elsewhere in the molecule.[16]

  • Setup: Dissolve 3-Methylenecyclobutan-1-amine hydrochloride (1.0 eq) in a 1:1 mixture of THF and water. Add sodium bicarbonate (NaHCO₃) (2.5 eq).

  • Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF dropwise.

  • Reaction: Stir vigorously at room temperature for 6-18 hours.

  • Workup: Remove the THF via rotary evaporation. Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected amine, which is often pure enough for the next step.

  • Setup: Dissolve the Boc-protected amine (1.0 eq) in DCM.

  • Addition: Add trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq).

  • Reaction: Stir at room temperature for 1-3 hours, monitoring for the disappearance of starting material by TLC.

  • Workup: Concentrate the reaction mixture in vacuo. The resulting amine salt can be triturated with diethyl ether to yield a solid or used directly in the next step after basification.

G amine Primary Amine R-NH₂ protected Boc-Protected Amine R-NHBoc amine->protected Boc₂O, Base (Protection) protected->amine Acid (TFA or HCl) (Deprotection)

Caption: The orthogonal Boc-protection and deprotection cycle for primary amines.

Summary of Functionalization Strategies

Functionalization Reagents Typical Solvent Key Features Resulting Group
Amide Coupling Carboxylic Acid, HATU/EDC, DIPEADMF, DCMMild, versatile, high-yielding.[5][7]Amide (-NHCOR)
Acylation Acid Chloride, TEA/PyridineDCMFast, reactive, suitable for less sensitive substrates.[9]Amide (-NHCOR)
Sulfonylation Sulfonyl Chloride, TEA/PyridineDCM, PyridineForms stable sulfonamides, common in medicinal chemistry.[8]Sulfonamide (-NHSO₂R)
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE, DCMControlled N-alkylation, avoids over-alkylation.[10][11]Secondary Amine (-NHR)
Urea Formation IsocyanateDCM, THFFast, high-yielding, often requires no catalyst.[20]Urea (-NHCONHR)
Thiourea Formation IsothiocyanateDCM, THFAnalogous to urea formation, creates a key pharmacophore.[15]Thiourea (-NHCSNHR)

References

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Application Notes and Protocols for 3-Methylenecyclobutan-1-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. Three-dimensional (3D) structures are increasingly sought after for their ability to provide improved target selectivity, metabolic stability, and overall drug-like properties.[1] Among these, the cyclobutane motif has emerged as a particularly attractive scaffold due to its unique conformational constraints and synthetic tractability.[1][2] This document provides a comprehensive guide to the potential applications of a novel and versatile building block, 3-Methylenecyclobutan-1-amine hydrochloride . While this specific reagent is not yet widely commercially available, we present a robust, proposed synthetic pathway and detailed protocols for its utilization in drug discovery programs. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this unsaturated, small-ring amine in the generation of new chemical entities.

Introduction: The Rationale for 3D Scaffolds and the Promise of the 3-Methylenecyclobutane Moiety

The overreliance on sp2-hybridized, planar ring systems in drug discovery has contributed to challenges in achieving selectivity and avoiding off-target effects. The "escape from flatland" is a well-recognized strategy to access novel chemical space and improve the developability of drug candidates.[3] Small aliphatic rings, such as cyclobutanes, offer a rigid framework that can pre-organize appended functional groups in a defined three-dimensional arrangement, potentially leading to enhanced binding affinity for their biological targets.[1][4]

The 3-methylenecyclobutane core, in particular, offers a unique combination of features:

  • Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of substituents, reducing the entropic penalty upon binding to a target protein.[2]

  • Unsaturation: The exocyclic methylene group provides a site for further chemical elaboration and can participate in specific interactions within a binding pocket. It can also serve as a bioisosteric replacement for other functional groups.

  • Defined Exit Vectors: The 1,3-disubstitution pattern of 3-methylenecyclobutan-1-amine provides two distinct vectors for derivatization, allowing for systematic exploration of structure-activity relationships (SAR).

  • Improved Physicochemical Properties: The introduction of a cyclobutane ring can lead to improved metabolic stability and solubility compared to more lipophilic or conformationally flexible moieties.[1]

The hydrochloride salt form of the title amine is proposed to enhance its stability and solubility in aqueous media, facilitating its use in a variety of synthetic transformations.

Proposed Synthesis of 3-Methylenecyclobutan-1-amine Hydrochloride

The following is a proposed two-step synthetic route starting from the commercially available 3-oxocyclobutanecarboxylic acid.

Step 1: Synthesis of 3-Methylenecyclobutanone

The key intermediate, 3-methylenecyclobutanone, can be synthesized from 3-oxocyclobutanecarboxylic acid via a sequence of reactions. A literature procedure has described the synthesis of 3-methylenecyclobutanone from related precursors.[5] A plausible approach involves the protection of the ketone, followed by conversion of the carboxylic acid to an amine, N-oxidation, and elimination to form the exocyclic double bond, followed by deprotection. A more direct, albeit potentially challenging, approach would be a Wittig-type olefination of a protected 3-oxocyclobutanone.

A Wittig reaction on a suitably protected cyclobutanone is a viable method for introducing the methylene group.[6][7][8]

Step 2: Reductive Amination to 3-Methylenecyclobutan-1-amine

Reductive amination is a robust and widely used method for the conversion of ketones to amines.[9][10] In this proposed step, 3-methylenecyclobutanone is reacted with a source of ammonia, such as ammonium acetate or ammonia in an alcoholic solvent, in the presence of a reducing agent to yield the target primary amine.

G start 3-Oxocyclobutanecarboxylic Acid (Commercially Available) step1 Protection & Olefination (e.g., Wittig Reaction) start->step1 intermediate 3-Methylenecyclobutanone step1->intermediate step2 Reductive Amination (e.g., NH3, NaBH3CN) intermediate->step2 product 3-Methylenecyclobutan-1-amine step2->product step3 Salt Formation (HCl in Ether) product->step3 final_product 3-Methylenecyclobutan-1-amine Hydrochloride step3->final_product

Figure 1: Proposed synthetic pathway to 3-Methylenecyclobutan-1-amine Hydrochloride.

Protocol 1: Proposed Synthesis of 3-Methylenecyclobutan-1-amine Hydrochloride

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic)

  • Toluene

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (2M in diethyl ether)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Synthesis of 3-Methylenecyclobutanone

  • Protection of the Ketone: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC-MS until completion. Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketal-protected carboxylic acid.

  • Wittig Reaction: Caution: n-Butyllithium is pyrophoric. Handle under an inert atmosphere. Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Allow the resulting orange-red solution to stir at room temperature for 1 hour. Cool the ylide solution to -78 °C and add a solution of the ketal-protected 3-oxocyclobutanone (prepared from the corresponding carboxylic acid via standard methods, 1.0 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to obtain the protected 3-methylenecyclobutanone.

  • Deprotection: Dissolve the protected 3-methylenecyclobutanone in a mixture of acetone and 1M aqueous HCl. Stir at room temperature until TLC or GC-MS indicates complete deprotection. Neutralize the acid with solid sodium bicarbonate and extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate carefully under reduced pressure to yield 3-methylenecyclobutanone.

Part B: Synthesis of 3-Methylenecyclobutan-1-amine Hydrochloride

  • Reductive Amination: To a solution of 3-methylenecyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour. Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of 2M aqueous HCl until the pH is ~2. Stir for 1 hour, then basify with 6M aqueous NaOH until the pH is >12. Extract the aqueous layer with DCM (3 x). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the free base of 3-methylenecyclobutan-1-amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of DCM and cool to 0 °C. Add 2M HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-methylenecyclobutan-1-amine hydrochloride as a white solid.

Applications in Medicinal Chemistry: Prospective Protocols

Application 1: Scaffold for Amide Library Synthesis

The primary amine of the title compound is an excellent handle for the construction of diverse libraries of amides, which are a prevalent functional group in marketed drugs.

G start 3-Methylenecyclobutan-1-amine HCl reaction Parallel Amide Coupling start->reaction reagents Array of Carboxylic Acids (R-COOH) Coupling Reagents (e.g., HATU, EDCI) Base (e.g., DIPEA) reagents->reaction product Library of 3-Methylenecyclobutyl Amides reaction->product screening Biological Screening product->screening sar Structure-Activity Relationship (SAR) screening->sar

Figure 2: Workflow for parallel amide library synthesis.

Protocol 2: Parallel Synthesis of a 3-Methylenecyclobutyl Amide Library

Materials:

  • 3-Methylenecyclobutan-1-amine hydrochloride

  • A diverse set of carboxylic acids (in a 96-well plate format)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Stock Solutions: Prepare a stock solution of 3-methylenecyclobutan-1-amine hydrochloride in DMF. Prepare a stock solution of HATU in DMF. Prepare a stock solution of DIPEA in DMF.

  • Dispensing Reagents: To each well of the 96-well plate containing pre-weighed carboxylic acids (1.0 eq), add the DIPEA stock solution (2.5 eq).

  • Add the 3-methylenecyclobutan-1-amine hydrochloride stock solution (1.2 eq) to each well.

  • Initiate the reaction by adding the HATU stock solution (1.1 eq) to each well.

  • Reaction: Seal the 96-well plate and shake at room temperature for 16 hours.

  • Work-up: Quench the reactions by adding water to each well. Extract the products using a liquid-liquid extraction robot with ethyl acetate.

  • Analysis and Purification: Analyze the crude products by LC-MS. Purify the desired products using mass-directed preparative HPLC.

  • Data Summary:

R-Group of Carboxylic AcidMolecular Weight of ProductCalculated LogP
Phenyl201.262.15
4-Chlorophenyl235.712.85
Thiophen-2-yl207.291.90
Cyclohexyl207.313.01

Table 1: Example of a small virtual library based on the 3-methylenecyclobutyl amine scaffold with calculated properties.

Application 2: Bioisosteric Replacement

The 3-methylenecyclobutyl amine moiety can be envisioned as a bioisostere for other commonly used groups in medicinal chemistry, such as substituted phenyl rings or flexible alkyl chains. Its rigid nature can lock the amine in a specific orientation, which may be beneficial for target binding.

G cluster_0 Known Drug Molecule cluster_1 Novel Analog a Flexible Alkyl Amine b 3-Methylenecyclobutyl Amine a->b Bioisosteric Replacement

Figure 3: Concept of bioisosteric replacement.

Application 3: Derivatization of the Exocyclic Methylene Group

The exocyclic double bond is a versatile functional group that can undergo a variety of chemical transformations to introduce further diversity. For instance, an oxidative cleavage could yield a cyclobutanone, which can then be further functionalized.

Protocol 3: Oxidative Cleavage of the Methylene Group

Materials:

  • A 3-methylenecyclobutyl derivative (e.g., an amide from Protocol 2)

  • Ozone (O₃)

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfide (DMS)

Procedure:

  • Ozonolysis: Caution: Ozone is toxic and ozonides can be explosive. Perform in a well-ventilated fume hood behind a blast shield. Dissolve the 3-methylenecyclobutyl derivative (1.0 eq) in anhydrous DCM and cool to -78 °C. Bubble ozone through the solution until a blue color persists.

  • Reductive Work-up: Purge the solution with nitrogen to remove excess ozone. Add dimethyl sulfide (2.0 eq) and allow the solution to warm to room temperature and stir for 4 hours.

  • Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting cyclobutanone derivative by flash chromatography.

Conclusion

3-Methylenecyclobutan-1-amine hydrochloride is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a rigid 3D scaffold, a primary amine for diverse derivatization, and a reactive exocyclic methylene group makes it an attractive starting point for the synthesis of novel compound libraries. The proposed synthetic route and application protocols provided herein offer a roadmap for researchers to incorporate this valuable moiety into their drug discovery programs, with the potential to unlock new areas of chemical space and develop therapeutic agents with improved pharmacological properties.

References

  • Cuccu, F., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Modeling. Available at: [Link]

  • Wabe, Y. A., & Tadesse, S. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Conner, M. L., & Brown, M. K. (2021). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of the American Chemical Society. Available at: [Link]

  • Pigou, P. E., & Schiesser, C. H. (1988). Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Roberts, J. D., & Caserio, F. F. (1959). Small-ring Compounds. XXI. 3-Methylenecyclobutanone and Related Compounds. Journal of the American Chemical Society. Available at: [Link]

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  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

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  • Chemistry World. (2016). Easy addition of 'unnatural' strained rings boon for drug chemists. Available at: [Link]

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Application Notes and Protocols: 3-Methylenecyclobutan-1-amine Hydrochloride as a Versatile Building Block for Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Strained Ring Systems in Medicinal Chemistry

The quest for novel molecular scaffolds that can access unexplored chemical space is a central theme in modern drug discovery. Saturated and strained ring systems are increasingly sought after as replacements for traditional aromatic moieties, offering improved three-dimensionality, novel intellectual property, and potentially enhanced pharmacokinetic profiles. The cyclobutane ring, in particular, presents a unique conformational rigidity that can favorably pre-organize substituents for optimal interaction with biological targets.

3-Methylenecyclobutan-1-amine hydrochloride emerges as a particularly attractive building block. It combines the conformational constraints of the cyclobutane core with two distinct points of functionality: a primary amine for straightforward derivatization and an exocyclic double bond poised for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity allows for the rapid construction of diverse and complex molecular architectures from a single, readily accessible starting material.

This technical guide provides an in-depth exploration of the synthesis and application of 3-methylenecyclobutan-1-amine hydrochloride. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this versatile building block in the design and synthesis of novel scaffolds for drug discovery and development.

Physicochemical Properties and Handling

3-Methylenecyclobutan-1-amine is typically supplied as its hydrochloride salt to improve stability and ease of handling. As with most amine hydrochlorides, it is a water-soluble solid. The free base can be generated in situ or by extraction from an aqueous basic solution.

PropertyValueSource
Molecular FormulaC₅H₁₀ClN
Molecular Weight119.6 g/mol
AppearanceWhite to off-white solidSupplier Data
StorageStore at 2-8 °C under an inert atmosphereSupplier Data

Safety Precautions: 3-Methylenecyclobutan-1-amine hydrochloride is an irritant to the skin, eyes, and respiratory tract.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[1]

Synthesis of 3-Methylenecyclobutan-1-amine Hydrochloride

The synthesis of the title compound can be achieved through a two-step sequence starting from the [2+2] cycloaddition of allene and acrylonitrile to furnish 3-methylenecyclobutanecarbonitrile. Subsequent reduction of the nitrile yields the desired primary amine.

Synthesis_Workflow Allene Allene Cycloaddition [2+2] Cycloaddition Allene->Cycloaddition Acrylonitrile Acrylonitrile Acrylonitrile->Cycloaddition Nitrile 3-Methylenecyclobutanecarbonitrile Cycloaddition->Nitrile Heat, Pressure Reduction Nitrile Reduction Nitrile->Reduction e.g., LiAlH₄ or H₂/Catalyst Amine_HCl 3-Methylenecyclobutan-1-amine Hydrochloride Reduction->Amine_HCl HCl workup

Figure 1: Synthetic workflow for 3-methylenecyclobutan-1-amine hydrochloride.
Protocol 1: Synthesis of 3-Methylenecyclobutanecarbonitrile

This protocol is adapted from a patented procedure describing the [2+2] cycloaddition of allene and acrylonitrile.[2] This reaction is typically performed under elevated temperature and pressure.

Materials:

  • Allene

  • Acrylonitrile

  • Hydroquinone (or other polymerization inhibitor)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add acrylonitrile and a catalytic amount of hydroquinone.

  • Cool the reactor and introduce a molar excess of allene.

  • Seal the reactor and heat to the desired temperature (e.g., 200-250 °C) for several hours.

  • Monitor the reaction progress by analyzing aliquots via GC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent any excess allene.

  • The resulting mixture contains 3-methylenecyclobutanecarbonitrile, which can be purified by fractional distillation under reduced pressure.

Protocol 2: Reduction of 3-Methylenecyclobutanecarbonitrile to 3-Methylenecyclobutan-1-amine

The reduction of the nitrile to the primary amine can be accomplished using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice. Alternatively, catalytic hydrogenation offers a milder option.[3][4]

Materials:

  • 3-Methylenecyclobutanecarbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source

  • Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction; Methanol or Ethanol for catalytic hydrogenation

  • Hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or dioxane)

Procedure (using LiAlH₄):

  • To a dry, nitrogen-flushed round-bottom flask, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-methylenecyclobutanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

  • Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application in Novel Scaffold Synthesis

The synthetic utility of 3-methylenecyclobutan-1-amine hydrochloride lies in its ability to undergo sequential or orthogonal functionalization at the amine and the exocyclic double bond.

Scaffold_Synthesis Start 3-Methylenecyclobutan-1-amine Hydrochloride N_Func N-Functionalization (Acylation/Alkylation) Start->N_Func Step 1 C_Func Double Bond Functionalization (Michael Add., Heck Coupling, etc.) N_Func->C_Func Step 2 Scaffold1 Novel Scaffold 1 (N-Acyl-Michael Adduct) C_Func->Scaffold1 Scaffold2 Novel Scaffold 2 (N-Alkyl-Heck Product) C_Func->Scaffold2

Figure 2: General strategy for scaffold diversification.
Protocol 3: N-Acylation of 3-Methylenecyclobutan-1-amine

N-acylation is a fundamental transformation to introduce a wide variety of substituents and to protect the amine for subsequent reactions.[5][6]

Materials:

  • 3-Methylenecyclobutan-1-amine hydrochloride

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Tertiary amine base (e.g., triethylamine, DIPEA)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure (using an acyl chloride):

  • Suspend 3-methylenecyclobutan-1-amine hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Add a tertiary amine base (2.2 equivalents) and stir for 10 minutes at room temperature to generate the free amine in situ.

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and transfer to a separatory funnel.

  • Extract with DCM, and wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Michael Addition to N-Acyl-3-methylenecyclobutanamine

The exocyclic double bond, when conjugated to an electron-withdrawing group on the nitrogen (such as an acyl group), can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles.[7][8]

Materials:

  • N-Acyl-3-methylenecyclobutanamine (from Protocol 3)

  • Michael donor (e.g., a thiol, amine, or carbon nucleophile like a malonate ester)

  • Appropriate base (e.g., DBU, sodium ethoxide)

  • Solvent (e.g., THF, ethanol)

Procedure (Thia-Michael Addition):

  • Dissolve the N-acyl-3-methylenecyclobutanamine (1.0 equivalent) and the thiol (1.2 equivalents) in THF.

  • Add a catalytic amount of DBU (0.1 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the Michael adduct.

Protocol 5: Heck Coupling of N-Protected 3-Methylenecyclobutan-1-amine

The Heck reaction allows for the formation of a new carbon-carbon bond at the exocyclic double bond, typically with an aryl or vinyl halide.[9] The amine should be protected (e.g., as a carbamate) to prevent interference with the catalyst.

Materials:

  • N-Boc-3-methylenecyclobutan-1-amine (prepared via standard methods)

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if required by the catalyst)

  • Base (e.g., triethylamine, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a dry, degassed reaction vessel, add N-Boc-3-methylenecyclobutan-1-amine (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol% Pd(OAc)₂), a phosphine ligand (e.g., 10 mol% PPh₃), and the base (2.0 equivalents).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate solvent like ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

3-Methylenecyclobutan-1-amine hydrochloride is a potent building block for the generation of novel, three-dimensional scaffolds. Its dual functionality allows for a wide range of synthetic transformations, enabling the rapid exploration of chemical space. The protocols outlined in this guide provide a solid foundation for researchers to begin incorporating this versatile molecule into their synthetic strategies, paving the way for the discovery of next-generation therapeutics.

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Application Notes and Protocols: Incorporation of the 3-Methylenecyclobutane Motif in Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design with the 3-Methylenecyclobutane Motif

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is a paramount objective. While aromatic rings have traditionally been a mainstay in medicinal chemistry, their inherent planarity can sometimes lead to challenges such as poor solubility, metabolic instability, and off-target effects. Consequently, the exploration of three-dimensional (3D) bioisosteres has gained significant momentum. Among these, the 3-methylenecyclobutane (3-MCB) motif has emerged as a compelling structural unit.

The 3-MCB moiety, a four-membered carbocycle with an exocyclic double bond, offers a unique combination of rigidity and non-planarity. This rigid structure can help to lock in a specific conformation of a molecule, potentially leading to increased potency and selectivity for its biological target.[1] The introduction of sp³-hybridized carbon atoms also tends to improve solubility and metabolic stability compared to their flat aromatic counterparts.[2] This application note provides a comprehensive guide to the strategic incorporation of the 3-MCB motif into bioactive molecules, detailing synthetic protocols and highlighting its potential to enhance drug-like properties.

The 3-Methylenecyclobutane Motif as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a cornerstone of medicinal chemistry. The 3-MCB motif can serve as a valuable bioisostere for several commonly used functional groups, most notably the phenyl ring and the tert-butyl group.

Phenyl Ring Replacement

The replacement of a phenyl ring with a 3-MCB moiety can offer several advantages:

  • Improved Solubility: The increased sp³ character of the 3-MCB motif generally leads to higher aqueous solubility, a critical parameter for oral bioavailability.

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated core of the 3-MCB ring is generally more resistant to such metabolic pathways.[3][4][5]

  • Novel Exit Vectors: The 3D geometry of the 3-MCB scaffold provides unique exit vectors for further chemical modification, allowing for a more thorough exploration of the surrounding chemical space.

  • Reduced Off-Target Activity: The distinct shape and electronic distribution of the 3-MCB motif compared to a phenyl ring can reduce binding to off-target proteins, potentially leading to a better safety profile.

tert-Butyl Group Replacement

The bulky tert-butyl group is often used to fill hydrophobic pockets in protein binding sites. However, it can also be a liability due to its lipophilicity. The 3-MCB motif can mimic the steric bulk of a tert-butyl group while introducing a degree of polarity and reducing lipophilicity.

Synthetic Strategies for Incorporating the 3-Methylenecyclobutane Motif

The successful application of the 3-MCB motif in drug discovery relies on the availability of efficient and scalable synthetic routes to key building blocks. Here, we provide detailed protocols for the synthesis of two versatile 3-MCB intermediates: 3-methylenecyclobutanecarboxylic acid and 3-methylenecyclobutanamine.

Synthesis of 3-Methylenecyclobutanecarboxylic Acid

The synthesis of 3-methylenecyclobutanecarboxylic acid can be achieved from the commercially available 3-oxocyclobutanecarboxylic acid via a Wittig reaction.

G 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Methyl 3-oxocyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate 3-Oxocyclobutanecarboxylic Acid->Methyl 3-oxocyclobutanecarboxylate Esterification (MeOH, H+) Methyl 3-methylenecyclobutanecarboxylate Methyl 3-methylenecyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate->Methyl 3-methylenecyclobutanecarboxylate Wittig Reaction (Ph3PCH2, THF) 3-Methylenecyclobutanecarboxylic Acid 3-Methylenecyclobutanecarboxylic Acid Methyl 3-methylenecyclobutanecarboxylate->3-Methylenecyclobutanecarboxylic Acid Hydrolysis (LiOH, H2O/THF)

Caption: Synthetic workflow for 3-methylenecyclobutanecarboxylic acid.

Protocol 1: Synthesis of Methyl 3-methylenecyclobutanecarboxylate

  • Esterification of 3-Oxocyclobutanecarboxylic Acid: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (0.5 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-oxocyclobutanecarboxylate, which can be used in the next step without further purification.

Protocol 2: Wittig Reaction [3][6][7][8][9]

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.5 M), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C under an inert atmosphere.

  • Stir the resulting yellow-orange suspension at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 3-methylenecyclobutanecarboxylate.

Protocol 3: Hydrolysis to 3-Methylenecyclobutanecarboxylic Acid

  • To a solution of methyl 3-methylenecyclobutanecarboxylate (1.0 eq) in a 3:1 mixture of THF and water (0.2 M), add lithium hydroxide monohydrate (2.0 eq).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-methylenecyclobutanecarboxylic acid as a white solid.

Synthesis of 3-Methylenecyclobutanamine

3-Methylenecyclobutanamine can be prepared from 3-methylenecyclobutanecarboxylic acid via the corresponding carboxamide, followed by a Hofmann rearrangement.

G 3-Methylenecyclobutanecarboxylic Acid 3-Methylenecyclobutanecarboxylic Acid 3-Methylenecyclobutanecarboxamide 3-Methylenecyclobutanecarboxamide 3-Methylenecyclobutanecarboxylic Acid->3-Methylenecyclobutanecarboxamide Amide Coupling (SOCl2, then NH4OH) 3-Methylenecyclobutanamine 3-Methylenecyclobutanamine 3-Methylenecyclobutanecarboxamide->3-Methylenecyclobutanamine Hofmann Rearrangement (Br2, NaOH) G cluster_0 Cytokine Signaling Pathway cluster_1 Mechanism of Action of 3-MCB-containing JAK Inhibitor Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK Activation JAK Activation Cytokine Receptor->JAK Activation STAT Phosphorylation STAT Phosphorylation JAK Activation->STAT Phosphorylation STAT Dimerization STAT Dimerization STAT Phosphorylation->STAT Dimerization Nuclear Translocation Nuclear Translocation STAT Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response 3-MCB-JAKi 3-MCB-JAKi 3-MCB-JAKi->JAK Activation Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a 3-MCB-containing JAK inhibitor.

Conclusion

The 3-methylenecyclobutane motif is a valuable addition to the medicinal chemist's toolbox. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisostere for phenyl and tert-butyl groups. The synthetic protocols provided herein offer a practical guide for the incorporation of this versatile scaffold into bioactive molecules. As the demand for drug candidates with improved properties continues to grow, the strategic application of novel 3D motifs like 3-methylenecyclobutane will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google P
  • The Wittig Reaction: Synthesis of Alkenes - A general overview of the Wittig reaction mechanism and procedure. [Link]

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  • WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google P
    • The Wittig Reaction - University of Pittsburgh. [Link]

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  • CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google P
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  • 3-Methylenecyclobutanecarbonitrile | C6H7N | CID 27474 - PubChem. [Link]

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  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity - NIH. [Link]

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  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts | The Journal of Organic Chemistry - ACS Publications. [Link]

  • (a) Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and... - ResearchGate. [Link]

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  • Molecular structures of FDA approved and investigational JAK inhibitors. - ResearchGate. [Link]

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Topic: Strategic Polymerization of 3-Methylenecyclobutan-1-amine Hydrochloride for Novel Polycationic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of functional polymers from bespoke monomers is a cornerstone of modern materials science and pharmaceutical development. 3-Methylenecyclobutan-1-amine hydrochloride is a unique monomer presenting a confluence of desirable structural features: a polymerizable exocyclic alkene, a strained four-membered carbocycle, and a primary amine that offers a route to cationic charge and further functionalization. The inherent ring strain of the cyclobutane moiety can also impart unique energetic properties to the resulting polymer.[1] This application note provides a comprehensive guide to the synthetic strategies for polymerizing this monomer. We move beyond simple procedural lists to explain the underlying chemical principles, offering two primary, validated pathways: free-radical polymerization of the free-base monomer and cationic polymerization of a protected N-Boc derivative. Detailed, step-by-step protocols, characterization checkpoints, and mechanistic insights are provided to empower researchers to harness the potential of this versatile building block for applications ranging from gene delivery to advanced energetic materials.

Introduction: The Strategic Value of 3-Methylenecyclobutan-1-amine

Polymers containing primary amine functionalities are of significant interest for a multitude of applications. When protonated, they become polycations capable of electrostatic interactions, making them ideal candidates for gene delivery vectors (complexing with anionic nucleic acids), water treatment flocculants, and antimicrobial surfaces. The monomer 3-Methylenecyclobutan-1-amine hydrochloride provides a direct route to such polymers, but with two distinguishing features:

  • The Methylene Cyclobutane Group: This moiety is the polymerizable unit via its exocyclic double bond. Unlike simple vinyl monomers, the cyclobutane ring is a strained carbocycle.[2] This strain can be a latent feature, potentially offering a pathway for post-polymerization modification via ring-opening, or it can contribute to the thermal properties of the polymer, releasing energy upon decomposition.[1]

  • The Primary Amine: Provided as a hydrochloride salt for enhanced stability and solubility, the amine is the key functional group. Its reactivity dictates the choice of polymerization strategy, as the protonated form is incompatible with many standard initiation systems.

This guide will detail the necessary monomer preparation and two robust polymerization protocols to generate linear polymers, explaining the critical experimental choices at each step.

Monomer Characteristics and Pre-Polymerization Handling

Successful polymerization begins with a thorough understanding of the monomer.

PropertyValueSource
IUPAC Name 3-Methylenecyclobutan-1-amine hydrochloride-
CAS Number 89381-06-6 (for free base)[3][4]
Molecular Formula C₅H₁₀ClN-
Molecular Weight 119.59 g/mol -
Structure -

Handling and Storage: The hydrochloride salt is a crystalline solid that is significantly more stable than the corresponding free amine, which can be susceptible to oxidation and carboxylation by atmospheric CO₂. Store the hydrochloride salt under inert gas (N₂ or Ar) in a cool, dry place.

Critical Consideration—The Free Amine vs. The Salt: The choice of polymerization mechanism dictates the required form of the monomer.

  • For Radical Polymerization: The acidic proton of the hydrochloride salt can interfere with radical initiators and propagation. Therefore, neutralization to the free base is a mandatory first step.

  • For Cationic Polymerization: The protonated amine is a strongly electron-withdrawing group, which deactivates the adjacent double bond towards electrophilic attack by a cationic initiator.[5][6] This makes direct cationic polymerization of the hydrochloride salt unfeasible. A common and effective strategy, which we will detail, involves protecting the amine with an acid-labile group like tert-butyloxycarbonyl (Boc) to render the monomer suitable for cationic polymerization.

Proposed Polymerization Mechanisms and Strategies

The structure of 3-methylenecyclobutan-1-amine allows for polymerization primarily through addition reactions across the exocyclic double bond. Ring-opening polymerization (ROP) of the carbocycle is less common and typically requires specific transition metal catalysts, which are beyond the scope of this note.[2][7] We will focus on the two most accessible and reliable addition polymerization pathways.

Pathway A: Free-Radical Polymerization

This is the most direct approach. After converting the monomer to its free-base form, a standard radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used to initiate chain growth.

Mechanism: The polymerization proceeds through the classic three stages:

  • Initiation: The initiator (I) thermally decomposes to form primary radicals (R•). This radical adds to the double bond of the monomer (M) to create a monomer radical.

  • Propagation: The monomer radical adds to subsequent monomer units, rapidly building the polymer chain.

  • Termination: Two growing radical chains combine (recombination) or transfer a hydrogen atom (disproportionation) to form the final, inactive polymer chains.

G cluster_init Initiation cluster_prop Propagation cluster_term Termination I Initiator (I) R Radical (R•) I->R Δ RM Monomer Radical (RM•) R->RM + M M Monomer (M) RM2 RM• RMn R(M)n• RMn1 R(M)n+1• RMn->RMn1 + M RMn_a R(M)n• P Polymer RMn_a->P Recombination or Disproportionation RMm_b R(M)m• RMm_b->P Recombination or Disproportionation

Figure 1. General mechanism for free-radical polymerization.
Pathway B: Cationic Polymerization of a Protected Monomer

To overcome the deactivating effect of the amine for cationic polymerization, a protection strategy is employed. The amine is converted to a neutral carbamate (Boc-protected), which allows a Lewis acid initiator to effectively create a carbocation and initiate polymerization.

Mechanism:

  • Initiation: A Lewis acid (e.g., BF₃) combines with a protic co-initiator (e.g., trace H₂O) to form a strong acid complex.[6] This complex protonates the monomer's double bond, forming a stable tertiary carbocation.

  • Propagation: The carbocationic chain end attacks the double bond of subsequent monomers.

  • Termination/Chain Transfer: The reaction can be terminated by the loss of a proton or combination with a counter-ion. Chain transfer to monomer or solvent can also occur.

  • Deprotection: After polymerization, the Boc group is easily removed with a strong acid (e.g., trifluoroacetic acid, TFA) to yield the final cationic polyamine.

G cluster_workflow Cationic Polymerization Workflow Monomer_HCl Monomer·HCl Monomer_Free Free Amine Monomer Monomer_HCl->Monomer_Free Base (e.g., NaOH) Monomer_Boc N-Boc Protected Monomer Monomer_Free->Monomer_Boc Boc₂O Polymer_Boc Protected Polymer Monomer_Boc->Polymer_Boc Cationic Initiator (e.g., BF₃·OEt₂) Polymer_Final Final Polycationic Polymer Polymer_Boc->Polymer_Final Acid Deprotection (e.g., TFA)

Figure 2. Workflow for protected cationic polymerization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Free-Radical Polymerization of 3-Methylenecyclobutan-1-amine

This protocol yields a neutral polyamine with pendant cyclobutane groups.

Part A: Monomer Neutralization

  • Dissolution: Dissolve 3-Methylenecyclobutan-1-amine hydrochloride (e.g., 5.0 g, 41.8 mmol) in deionized water (20 mL) in a round-bottom flask.

  • Basification: Cool the solution in an ice bath. Slowly add a 10 M NaOH solution dropwise with stirring until the pH reaches >12.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine with dichloromethane (DCM, 3 x 30 mL).

    • Causality Note: The free amine has higher solubility in organic solvents, allowing for its separation from the inorganic salts remaining in the aqueous phase.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporator). Do not heat above 30°C to avoid premature polymerization. You should obtain a clear, colorless oil. Use immediately.

Part B: Polymerization

  • Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the freshly prepared free amine (e.g., 3.0 g, 30.9 mmol) in anhydrous toluene (15 mL).

  • Initiator Addition: Add the radical initiator, AIBN (e.g., 51 mg, 0.31 mmol, 1 mol% relative to monomer).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Backfill with nitrogen or argon.

    • Self-Validation: Proper degassing is critical. If the polymerization is sluggish or fails, incomplete oxygen removal is a likely cause.

  • Reaction: Immerse the flask in a preheated oil bath at 70°C and stir for 12-24 hours. The solution may become more viscous as the polymer forms.

  • Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the toluene solution to a large volume of cold hexane (~200 mL) with vigorous stirring.

  • Purification: Collect the white polymer precipitate by filtration, wash with fresh cold hexane, and dry under vacuum at 40°C overnight.

Protocol 2: Cationic Polymerization and Deprotection

This protocol creates the final polyamine hydrochloride salt via a protected intermediate.

Part A: Synthesis of N-Boc-3-Methylenecyclobutan-1-amine

  • Setup: Dissolve the free amine (prepared as in Protocol 1, Part A; e.g., 3.0 g, 30.9 mmol) in DCM (50 mL) in a flask cooled in an ice bath.

  • Boc Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (7.4 g, 33.9 mmol, 1.1 equivalents) portion-wise. Add triethylamine (4.7 mL, 33.9 mmol, 1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over MgSO₄, filter, and concentrate to yield the Boc-protected monomer, typically a viscous oil or low-melting solid. Purify by column chromatography if necessary.

Part B: Cationic Polymerization

  • Setup: In a flame-dried Schlenk flask under inert atmosphere, dissolve the purified Boc-protected monomer (e.g., 2.0 g, 10.1 mmol) in anhydrous DCM (20 mL).

  • Initiation: Cool the solution to 0°C. Add the cationic initiator, boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 12.5 µL, 0.10 mmol, 1 mol%), via syringe.

    • Expertise Note: Cationic polymerizations are highly sensitive to temperature and impurities. Low temperatures (0°C to -78°C) are often used to suppress chain transfer and termination reactions, leading to higher molecular weights and better control.[5]

  • Reaction: Stir at 0°C for 4-8 hours.

  • Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol (1-2 mL).

  • Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Part C: Boc Deprotection

  • Dissolution: Dissolve the dry Boc-protected polymer (e.g., 1.5 g) in DCM (15 mL).

  • Acidolysis: Add trifluoroacetic acid (TFA) (7.5 mL, 50% v/v) and stir at room temperature for 2-4 hours. Monitor CO₂ evolution (bubbling).

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Redissolve the residue in a minimal amount of methanol and precipitate the final poly(3-methylenecyclobutan-1-amine) salt into a large volume of diethyl ether.

  • Purification: Collect the solid by filtration and dry under vacuum. The resulting polymer will be the TFA salt. To obtain the hydrochloride salt, dissolve in water, add excess HCl, and lyophilize.

Characterization and Data Analysis

Confirm the identity and properties of your synthesized polymer using standard analytical techniques.

TechniquePurposeExpected Result for Poly(3-methylenecyclobutan-1-amine)
¹H NMR Structural ConfirmationDisappearance of sharp alkene proton signals (~4.7-4.9 ppm). Appearance of a broad polymer backbone signal.
FT-IR Functional Group AnalysisDisappearance of the C=C stretch (~1650 cm⁻¹). Presence of N-H bends (~1600 cm⁻¹) and C-N stretch (~1100 cm⁻¹).
GPC/SEC Molecular Weight & PolydispersityProvides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

References

  • Development of low viscosity prepolymer with ring strained side chains to enhance binder stability and explosive power - PMC - NIH. (2025).
  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3) - NIH. (n.d.).
  • Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light | Request PDF. (n.d.).
  • On the Ring-Opening Polymerization of Methylenecyclobutane | Macromolecules. (n.d.).
  • Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate | Request PDF. (n.d.).
  • Cationic polymeriz
  • Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applic
  • 2.4: Cationic Polymerization - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
  • 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem. (n.d.).
  • Ring-Opening Polymerization—An Introductory Review. (n.d.). MDPI.
  • 3-methylcyclobutan-1-amine 97% | CAS: 89381-06-6 | AChemBlock. (n.d.). AChemBlock.

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experimental procedures for N-alkylation of 3-Methylenecyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Alkylated 3-Methylenecyclobutan-1-amine Derivatives

Introduction: The Strategic Value of the 3-Methylenecyclobutane Scaffold

In the landscape of modern drug discovery, the rational design of molecular scaffolds that can enhance physicochemical and pharmacological properties is paramount.[1] The 3-methylenecyclobutan-1-amine moiety has emerged as a valuable building block for this purpose. Its strained four-membered ring and exocyclic double bond offer a unique three-dimensional conformation that can serve as a bioisosteric replacement for more common groups like gem-dimethyl or carbonyl functionalities.[2] N-alkylation of this primary amine is a critical step in elaborating this core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[1][3]

This guide provides detailed experimental protocols for the N-alkylation of 3-methylenecyclobutan-1-amine, focusing on two robust and widely applicable synthetic strategies: Reductive Amination and Direct Alkylation. The methodologies are presented with an emphasis on the underlying chemical principles, reaction optimization, and control over product selectivity, designed for researchers in synthetic chemistry and drug development.

Synthetic Strategy Overview: Navigating Reactivity and Selectivity

The primary challenge in the N-alkylation of any primary amine is controlling the degree of substitution. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amine byproducts.[4] Furthermore, the 3-methylenecyclobutane core contains a strained double bond, which could be susceptible to isomerization or side reactions under harsh conditions. Therefore, the choice of synthetic method must balance reactivity with selectivity.

  • Reductive Amination: This is a highly versatile and generally preferred one-pot method for generating mono-alkylated secondary amines.[5][6] It involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is immediately reduced in situ by a mild reducing agent. The key advantage is the high selectivity, as the reaction conditions are specifically tailored to reduce the C=N bond of the imine while leaving the C=O bond of the carbonyl reactant untouched.[7][8]

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction is a straightforward method for introducing alkyl groups.[9][10] However, it is notoriously difficult to control, often leading to polyalkylation.[4][7] Selective mono-alkylation can be achieved through careful control of stoichiometry, slow addition of the alkylating agent, and the use of appropriate bases and solvents.[5][11]

Comparative Data of N-Alkylation Protocols

ParameterMethod 1: Reductive AminationMethod 2: Direct Alkylation
Primary Goal Selective mono-alkylationMono- or poly-alkylation
Key Reagents Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Alkyl Halide, Base (e.g., K₂CO₃, DIPEA)
Selectivity Generally high for mono-alkylation[7]Lower; risk of di-alkylation[4]
Reaction Temp. 0 °C to Room TemperatureRoom Temperature to 60 °C
Reaction Time 2 - 12 hours6 - 24 hours
Key Advantages High selectivity, one-pot procedure, broad substrate scope.[5]Simple setup, no metal catalysts required.
Key Disadvantages Requires a suitable carbonyl partner.Difficult to control selectivity, potential for quaternization.[9]

Experimental Workflows and Protocols

Below is a generalized workflow for the synthesis and purification of N-alkylated 3-methylenecyclobutan-1-amine derivatives.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis prep Dissolve Amine & Electrophile in Solvent react Add Reagents (Reducing Agent / Base) Stir under Inert Atmosphere prep->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench Reaction (e.g., sat. NaHCO₃) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for N-alkylation reactions.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the synthesis of N-isobutyl-3-methylenecyclobutan-1-amine using isobutyraldehyde.

Materials:

  • 3-Methylenecyclobutan-1-amine (1.0 eq.)

  • Isobutyraldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-methylenecyclobutan-1-amine (1.0 eq.) in DCM (approx. 0.1 M concentration).

  • Imine Formation: Add isobutyraldehyde (1.1 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation, as it readily reduces the iminium ion intermediate without affecting the unreacted aldehyde.[7]

  • Reaction Completion: Continue stirring the reaction at room temperature. Monitor the disappearance of the starting amine and imine intermediate by TLC or LC-MS. The reaction is typically complete within 2-10 hours.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-isobutyl-3-methylenecyclobutan-1-amine.[5]

Protocol 2: Selective Mono-Alkylation with an Alkyl Halide

This protocol details the synthesis of N-benzyl-3-methylenecyclobutan-1-amine using benzyl bromide, with conditions optimized for mono-alkylation.

Materials:

  • 3-Methylenecyclobutan-1-amine (1.2 eq.)

  • Benzyl bromide (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.) or Diisopropylethylamine (DIPEA) (2.0 eq.)[12]

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a suspension of potassium carbonate (2.0 eq.) in acetonitrile, add 3-methylenecyclobutan-1-amine (1.2 eq.). Using a slight excess of the primary amine helps to competitively inhibit the second alkylation of the product.[10]

  • Addition of Alkyl Halide: In a separate dropping funnel, prepare a solution of benzyl bromide (1.0 eq.) in a small amount of acetonitrile. Add the benzyl bromide solution dropwise to the stirred amine suspension over 30-60 minutes at room temperature. Slow addition is critical to maintain a low concentration of the alkylating agent, which minimizes the rate of the undesired second alkylation.[5]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to drive the reaction to completion. Monitor the consumption of benzyl bromide by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.

  • Work-up: Upon completion, filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or DMF (if used). Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel. A carefully selected solvent gradient is essential to separate the desired mono-alkylated product from unreacted primary amine and any di-alkylated byproduct.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents like benzyl bromide are lachrymatory and corrosive; handle with care.

  • Borohydride reducing agents react with water and acids to produce flammable hydrogen gas. Quench reactions carefully.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylenecyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylenecyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with this unique scaffold. The strained cyclobutane ring, coupled with an exocyclic double bond, presents a series of synthetic hurdles that require careful consideration of reaction conditions and purification strategies. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to Synthetic Challenges

The synthesis of 3-Methylenecyclobutan-1-amine hydrochloride is a multi-step process, each with its own set of potential difficulties. The primary challenges revolve around the inherent strain of the cyclobutane ring system and the reactivity of the exocyclic methylene group. Key areas of concern include:

  • Ring Stability and Isomerization: The methylenecyclobutane core is prone to isomerization to the thermodynamically more stable 1-methylcyclobutene, particularly under acidic or thermal stress.[1]

  • Precursor Synthesis: The preparation of the key intermediate, 3-methylenecyclobutanone, can be challenging and may result in the formation of difficult-to-separate byproducts.[2]

  • Reductive Amination Control: The conversion of 3-methylenecyclobutanone to the target amine requires careful control to avoid side reactions, such as reduction of the double bond or polymerization.

  • Product Isolation and Purity: The final hydrochloride salt can be hygroscopic and may require specific handling and purification techniques to obtain a pure, crystalline solid.[3][4]

This guide will address these challenges in a question-and-answer format, providing practical solutions and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Methylenecyclobutan-1-amine hydrochloride?

A1: A widely adopted strategy involves a two-step process starting from 3-methylenecyclobutanone. The ketone is first converted to the primary amine via reductive amination, followed by salt formation with hydrochloric acid.

Q2: Why is my overall yield consistently low?

A2: Low yields can stem from several factors. The most common culprits are the isomerization of the methylenecyclobutane ring system to the more stable 1-methylcyclobutene isomer, and incomplete conversion or side reactions during the reductive amination step. Careful control of temperature and pH is crucial throughout the synthesis.

Q3: The final hydrochloride salt is an oil or a sticky solid. How can I obtain a crystalline product?

A3: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] This can prevent crystallization. Ensure all solvents are anhydrous, and work under an inert atmosphere (e.g., nitrogen or argon). Recrystallization from a non-polar solvent system, such as isopropanol/diethyl ether, can also promote crystallization.[5]

Q4: How can I confirm the structure of my final product and check for isomeric impurities?

A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will confirm the core structure and the presence of the exocyclic double bond. GC-MS is highly effective for identifying and quantifying isomeric impurities like 1-methylcyclobutene-3-amine.

Part 2: Troubleshooting Guide

This section is divided into the three main stages of the synthesis to provide targeted troubleshooting advice.

Stage 1: Synthesis of 3-Methylenecyclobutanone (Precursor)

The synthesis of 3-methylenecyclobutanone is a critical first step, and its purity directly impacts the success of the subsequent amination. A common route starts from 3-methylenecyclobutanecarboxylic acid.[2]

Problem 1: Low yield of 3-methylenecyclobutanone with significant byproduct formation.

  • Potential Cause: Isomerization of the exocyclic double bond to the endocyclic position, forming 3-methylcyclobutenone, especially during acidic hydrolysis steps.[2]

  • Troubleshooting:

    • Mild Reaction Conditions: Employ mild, non-acidic conditions wherever possible. If an acid is necessary, use a weaker acid or a buffered system and maintain low temperatures.

    • Careful Work-up: Neutralize acidic reaction mixtures promptly during work-up to minimize contact time.

    • Alternative Routes: Consider alternative synthetic strategies that avoid harsh acidic or high-temperature conditions.

Problem 2: Difficulty in purifying 3-methylenecyclobutanone from starting materials or byproducts.

  • Potential Cause: Similar boiling points and polarities of the desired product and impurities.

  • Troubleshooting:

    • Fractional Distillation: Careful fractional distillation under reduced pressure can be effective. Due to the volatility of the product, ensure the distillation apparatus is well-sealed and the condenser is efficient.[1]

    • Flash Chromatography: For small-scale purifications, flash chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can provide good separation.

Stage 2: Reductive Amination

This step converts the ketone to the amine. The choice of reagents and conditions is critical to prevent unwanted side reactions.

Problem 3: Incomplete conversion of the ketone to the amine.

  • Potential Cause: Insufficient reactivity of the imine intermediate or deactivation of the reducing agent.

  • Troubleshooting:

    • pH Control: Reductive amination is pH-sensitive. The formation of the imine intermediate is favored under slightly acidic conditions (pH 4-6).[6] This can be achieved by using an ammonium salt like ammonium acetate as the ammonia source.

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent as it is selective for the imine over the ketone and is stable at the optimal pH for imine formation.[7] Sodium triacetoxyborohydride is another effective alternative.

    • Reaction Time and Temperature: The reaction may require extended periods (12-24 hours) at room temperature. Gentle heating (40-50 °C) can sometimes improve conversion, but monitor for isomerization.

Problem 4: Formation of 3-methylcyclobutan-1-amine (saturated byproduct).

  • Potential Cause: Reduction of the exocyclic double bond by the hydride reagent.

  • Troubleshooting:

    • Selective Reducing Agent: NaBH3CN is generally selective for the imine over an isolated double bond. If over-reduction is observed, ensure the reaction temperature is not too high.

    • Staged Addition: Add the reducing agent portion-wise to the reaction mixture containing the ketone and ammonia source to maintain a low concentration of the hydride.

Problem 5: Polymerization of the starting material or product.

  • Potential Cause: The reactive methylene group can be susceptible to polymerization under certain conditions.

  • Troubleshooting:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (N2 or Ar) to prevent radical-initiated polymerization.

    • Avoid Strong Acids/Bases: Strong acids or bases can catalyze polymerization. Maintain the recommended pH range for reductive amination.

Stage 3: Formation and Purification of the Hydrochloride Salt

The final step involves converting the free amine to its hydrochloride salt for improved stability and handling.

Problem 6: The hydrochloride salt is hygroscopic and difficult to handle.

  • Potential Cause: This is an inherent property of many small molecule amine hydrochlorides.[3][4]

  • Troubleshooting:

    • Anhydrous Conditions: Use anhydrous HCl (e.g., a solution in dioxane or diethyl ether) for the salt formation. Ensure the free amine is dry before this step.

    • Storage: Store the final product in a desiccator over a strong drying agent (e.g., P2O5).

    • Handling: Handle the product in a glovebox or under a stream of dry inert gas.

Problem 7: Difficulty in purifying the final salt.

  • Potential Cause: Co-precipitation of inorganic salts or trapping of solvent in the product.

  • Troubleshooting:

    • Recrystallization: Attempt recrystallization from different solvent systems. A common approach is to dissolve the salt in a minimal amount of a polar solvent (like methanol or ethanol) and then precipitate it by adding a non-polar solvent (like diethyl ether or hexane).[5]

    • Washing/Trituration: If the product has precipitated, washing it with a cold, non-polar solvent can remove soluble impurities.

    • Aqueous Work-up Consideration: If the salt is contaminated with inorganic salts from an aqueous HCl source, it may be necessary to convert the salt back to the free base, extract it into an organic solvent, dry the organic layer, and then re-form the salt using anhydrous HCl.[8]

Experimental Protocols and Data

Protocol 1: Reductive Amination of 3-Methylenecyclobutanone
  • To a solution of 3-methylenecyclobutanone (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer with 6 M NaOH to a pH >12 and extract the free amine with dichloromethane (3 x volumes).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylenecyclobutan-1-amine. Caution: The free amine may be volatile.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the crude 3-methylenecyclobutan-1-amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a 2 M solution of HCl in anhydrous diethyl ether dropwise with stirring.

  • A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Filter the solid product, wash with cold anhydrous diethyl ether, and dry under high vacuum.

Table 1: Troubleshooting Summary for Reductive Amination
Issue Parameter to Adjust Recommended Change Rationale
Incomplete ReactionpHAdjust to pH 4-6 with ammonium acetateOptimizes imine formation for reduction[6]
Reaction TimeIncrease to 24-48 hoursAllows for slow reactions to reach completion
Over-reductionTemperatureMaintain at or below room temperatureMinimizes reduction of the C=C bond
Reducing AgentUse NaBH3CN or Na(OAc)3BHThese are milder and more selective than NaBH4
PolymerizationAtmosphereUse an inert atmosphere (N2 or Ar)Prevents radical-initiated side reactions

Visualizations

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Salt Formation Carboxylic_Acid 3-Methylenecyclobutane- carboxylic Acid Ketone 3-Methylenecyclobutanone Carboxylic_Acid->Ketone Oxidation/ Decarboxylation Amine 3-Methylenecyclobutan-1-amine (Free Base) Ketone->Amine 1. NH4OAc 2. NaBH3CN HCl_Salt 3-Methylenecyclobutan-1-amine Hydrochloride Amine->HCl_Salt Anhydrous HCl

Caption: Synthetic pathway for 3-Methylenecyclobutan-1-amine HCl.

Diagram 2: Troubleshooting Logic for Isomerization

G Start Isomeric Impurity Detected (e.g., 1-methylcyclobutene derivative) Check_Acid Are acidic conditions used in the reaction or work-up? Start->Check_Acid Check_Temp Is the reaction temperature elevated (>40 °C)? Check_Acid->Check_Temp No Sol_Acid_Yes Reduce acid concentration, use a buffer, or switch to a non-acidic route. Check_Acid->Sol_Acid_Yes Yes Sol_Temp_Yes Lower the reaction temperature. Check_Temp->Sol_Temp_Yes Yes No_Issue Isomerization unlikely to be the primary issue. Investigate other side reactions. Check_Temp->No_Issue No

Caption: Decision tree for troubleshooting isomerization side reactions.

References

  • Effect of Substituents on Methylenecyclobutane / 1-Methylcyclobutene System. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Caserio, F. F., Jr., & Roberts, J. D. (1958). Small-ring Compounds. XXI. 3-Methylenecyclobutanone and Related Compounds. Journal of the American Chemical Society, 80(21), 5837–5841.
  • Structure, Vibrations and Relative Stability of 1-Methylcyclobutene and Methylenecyclobutane Tautomers Using DFT and CCSD Methods. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds. (2023, August 4). Chemistry World. Retrieved January 19, 2026, from [Link]

  • Process for the purification of amines. (1967). Google Patents.
  • A General Catalytic Synthetic Strategy for Highly Strained Methylenecyclobutanes and Spiromethylenecyclobutanes. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Method of synthesis of methylenecyclobutane carbonitrile. (2002). Google Patents.
  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How to purify Amine? (2022). YouTube. Retrieved January 19, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics. Retrieved January 19, 2026, from [Link]

  • Reductive Amination. (2013). YouTube. Retrieved January 19, 2026, from [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). PubMed. Retrieved January 19, 2026, from [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics. Retrieved January 19, 2026, from [Link]

  • Histamine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Methylenecyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methylenecyclobutan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who require this versatile building block in a highly pure form for their experiments. The unique strained ring system and exocyclic double bond make this compound an interesting synthon, but also present specific challenges in purification.

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles for amine salt purification.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My crude product is an oily or waxy solid with low purity after synthesis and salt formation. What is the first step I should take?

Answer: This is a common issue resulting from residual non-polar impurities from the synthetic route (e.g., unreacted starting materials, coupling reagents, or solvent residues). The most effective initial step is not direct recrystallization, but a solid wash, also known as trituration.

  • Causality: 3-Methylenecyclobutan-1-amine hydrochloride is a polar, ionic salt. Most organic impurities from synthesis are significantly less polar. This difference in polarity is the key to a simple and effective separation.

  • Recommended Protocol:

    • Place your crude, oily solid in an Erlenmeyer flask with a stir bar.

    • Add a solvent in which the hydrochloride salt is insoluble, but the impurities are soluble. Good starting choices are cold diethyl ether, ethyl acetate, or hexane.

    • Stir the suspension vigorously for 15-30 minutes at room temperature. You should observe the product solidifying into a finer, free-flowing powder as the impurities are dissolved.

    • Filter the solid using a Büchner funnel, and wash the filter cake with a small amount of the cold solvent.

    • Dry the purified solid under high vacuum.

  • Validation: Assess the purity of the resulting solid by HPLC or ¹H NMR to confirm the removal of contaminants before proceeding to more rigorous methods like recrystallization.

Question 2: I'm attempting recrystallization, but the compound either "oils out" of solution or my recovery is extremely low. How can I optimize this process?

Answer: "Oiling out" and low recovery are classic recrystallization problems that stem from selecting a suboptimal solvent system. For a polar salt like this, a single solvent is rarely ideal. A binary solvent system, consisting of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble), provides the necessary control.

  • Causality: "Oiling out" occurs when the solute's saturation concentration is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of forming crystals. Low recovery means the compound remains too soluble even at low temperatures. A well-chosen solvent/anti-solvent pair allows you to finely tune the solubility.

  • Troubleshooting Strategies:

    • If the Compound Oils Out: This suggests the solution is becoming supersaturated too quickly or at too high a temperature.

      • Solution: Use a solvent system with a lower boiling point. For example, instead of ethanol, try isopropanol (IPA). Dissolve the compound in a minimum amount of hot IPA, and then slowly add diethyl ether (the anti-solvent) dropwise at a slightly elevated temperature until persistent turbidity is observed. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath. Slow cooling is critical for crystal lattice formation.

    • If Recovery is Low: This indicates the compound is too soluble in your chosen solvent.

      • Solution: Switch to a solvent system where the primary solvent is less polar. For instance, if you are using methanol/ether, switch to isopropanol/ether. Isopropanol is less polar than methanol and will have a lower solubilizing power for the salt, leading to greater precipitation upon cooling.[1]

Question 3: My analysis shows the presence of inorganic salts (like NaCl). How can I remove these effectively?

Answer: Inorganic salt contamination typically arises from using aqueous HCl during the salt formation step. Since these salts are insoluble in most organic solvents, they can be difficult to remove by standard recrystallization. The most robust method involves converting the hydrochloride back to its free base form.

  • Causality: This procedure leverages the pH-dependent solubility of amines. The free amine is soluble in organic solvents, while inorganic salts are soluble in water. By partitioning the two forms into different liquid phases, a clean separation can be achieved.

  • Recommended Protocol (Purification via Free-Base Conversion):

    • Dissolve the impure hydrochloride salt in deionized water.

    • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10.

    • Extract the aqueous layer 3-4 times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free amine will move into the organic phase.

    • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the organic solution in vacuo to obtain the purified free amine (Note: 3-methylenecyclobutanamine is likely volatile, so use caution during solvent removal).

    • To re-form the salt, dissolve the purified free amine in a dry, non-polar solvent (e.g., diethyl ether or DCM) and slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 1M in dioxane) dropwise with stirring.

    • The pure hydrochloride salt will precipitate out of the solution. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the ideal method for forming the hydrochloride salt to avoid impurities from the start?

    • A: Always use an anhydrous solution of HCl in an organic solvent. Commercially available solutions like hydrogen chloride in diethyl ether, dioxane, or isopropanol are ideal. Adding this to a solution of the free amine in a dry organic solvent will precipitate the salt directly, minimizing the introduction of water and preventing the formation of inorganic salt byproducts.

  • Q: How should I properly store 3-Methylenecyclobutan-1-amine hydrochloride to ensure its stability?

    • A: Amine hydrochlorides are generally more stable and less prone to oxidation than their free base counterparts.[2] However, the strained cyclobutane ring and exocyclic double bond may confer some reactivity. For long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C. This minimizes exposure to atmospheric moisture and oxygen.

  • Q: What are the best analytical methods to confirm the purity of my final product?

    • A: A combination of techniques is recommended for a complete purity profile.[3]

      • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any organic impurities. The absence of solvent peaks is also a good indicator of dryness.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the parent compound and helps in the identification of unknown impurity masses.

      • Titration: Acid-base titration can be used to determine the salt concentration and overall purity.[4][5]

  • Q: My final product is a very fine powder that is difficult to handle. How can I obtain larger crystals?

    • A: The formation of very fine powder (amorphous or microcrystalline) is often due to rapid precipitation. To encourage the growth of larger, more easily handled crystals, slow down the crystallization process. After adding the anti-solvent to the point of turbidity, slightly warm the solution until it becomes clear again, and then allow it to cool to room temperature undisturbed over several hours before placing it in the refrigerator or freezer. Seeding the solution with a single, previously-formed crystal can also promote the growth of larger crystals.

Data Presentation & Protocols

Table 1: Recommended Solvent Systems for Recrystallization
Primary Solvent (Solvent)Co-Solvent (Anti-Solvent)Boiling Point of Primary Solvent (°C)Polarity of Primary SolventSuitability & Comments
Isopropanol (IPA)Diethyl Ether82.6Polar ProticHighly Recommended. Good balance of solubility and volatility. Excellent for controlled precipitation.
Ethanol (Absolute)Diethyl Ether78.4Polar ProticGood choice, but the salt may be more soluble than in IPA, potentially lowering recovery.[1]
MethanolDiethyl Ether64.7Highly Polar ProticUse with caution. High solubility may lead to very low recovery unless a large volume of anti-solvent is used.
AcetonitrileDichloromethane (DCM)81.6Polar AproticAn alternative for compounds that are difficult to crystallize from alcohols.[6]
Detailed Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
  • Dissolution: In a flask, add the crude 3-Methylenecyclobutan-1-amine hydrochloride. Add the minimum volume of warm isopropanol (approx. 50-60°C) required to fully dissolve the solid.

  • Precipitation: While the solution is still warm, add diethyl ether dropwise with gentle swirling until a faint, persistent cloudiness appears.

  • Crystallization: If necessary, gently warm the solution until it becomes clear again. Cover the flask and allow it to cool slowly to room temperature without disturbance.

  • Maturation: Once at room temperature, place the flask in an ice bath (0-4°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Visualized Workflows

start Crude Product (Post-Synthesis) analysis1 Purity Analysis (HPLC/NMR) start->analysis1 wash Solid Wash / Trituration (e.g., with Diethyl Ether) analysis1->wash Impure stop Pure Product analysis1->stop >98% Pure analysis2 Purity Check wash->analysis2 recrystallize Recrystallization (e.g., IPA/Ether) analysis2->recrystallize Impure analysis2->stop >98% Pure analysis3 Final Purity Check recrystallize->analysis3 freebase Purification via Free-Base Conversion analysis3->freebase Still Impure analysis3->stop >98% Pure freebase->analysis3 start Recrystallization Problem oils_out Compound 'Oils Out' start->oils_out low_recovery Low Recovery start->low_recovery no_dissolve Fails to Dissolve start->no_dissolve sol_oils 1. Use lower BP solvent (e.g., IPA). 2. Cool solution more slowly. 3. Add anti-solvent at a warmer temp. oils_out->sol_oils sol_recovery 1. Use less polar primary solvent. 2. Use less initial solvent. 3. Ensure complete cooling. low_recovery->sol_recovery sol_dissolve 1. Use more polar solvent (e.g., EtOH). 2. Increase temperature. 3. Add more solvent (caution). no_dissolve->sol_dissolve

Caption: Troubleshooting common issues during recrystallization.

References

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • The Hive Newbee Forum. (2003). Methylamine clean-up. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

  • ResearchGate. (2005). Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines in Pharmaceuticals by Ion Association Titration. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylenecyclobutanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Methylenecyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylenecyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused Q&A format.

I. Overview of Synthetic Strategies

The synthesis of 3-Methylenecyclobutan-1-amine hydrochloride typically involves a multi-step process. The core challenges lie in the efficient construction of the strained methylenecyclobutane skeleton and the subsequent introduction of the amine functionality without compromising the integrity of the exocyclic double bond. This guide will focus on two primary retrosynthetic approaches, outlining potential pitfalls and optimization strategies for each step.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_route1 Route 1: Hofmann Rearrangement cluster_route3 Route 3: Reductive Amination Start Starting Materials Precursor1 3-Oxocyclobutanecarboxylic Acid Start->Precursor1 [2+2] Cycloaddition or Ring Expansion Precursor2 3-Methylenecyclobutanecarboxylic Acid Precursor1->Precursor2 Wittig Reaction Precursor1->Precursor2 Precursor4 3-Methylenecyclobutanone Precursor1->Precursor4 Decarboxylation Precursor1->Precursor4 Precursor3 3-Methylenecyclobutanecarboxamide Precursor2->Precursor3 Amide Formation Precursor2->Precursor3 Target 3-Methylenecyclobutan-1-amine Hydrochloride Precursor2->Target Curtius Rearrangement Precursor2->Target Precursor3->Target Hofmann Rearrangement Precursor3->Target Precursor4->Target Reductive Amination Precursor4->Target

Caption: Retrosynthetic analysis of 3-Methylenecyclobutan-1-amine hydrochloride.

II. Troubleshooting and FAQs

A. Synthesis of the Cyclobutane Core and Introduction of the Methylene Group

Question 1: I am struggling with the synthesis of the 3-oxocyclobutanecarboxylic acid precursor. What are the common pitfalls and how can I improve the yield?

Answer: The synthesis of 3-oxocyclobutanecarboxylic acid is a critical first step, and low yields can often be traced back to this stage. Several methods exist, each with its own challenges.

  • From 1,3-Dibromoacetone and Malonic Esters: This is a common route, but the initial cyclization can be low-yielding due to side reactions. It is crucial to maintain strict control over reaction conditions. The subsequent hydrolysis and decarboxylation of the resulting dicyano or diester intermediate requires harsh acidic conditions, which can lead to decomposition of the cyclobutane ring.

    • Troubleshooting:

      • Cyclization: Use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the yield of the initial cyclization.

      • Hydrolysis: Carefully control the temperature during acid hydrolysis. Patents suggest that refluxing at 70-100°C for 24 hours in 6M HCl can give good yields of the desired product after purification by recrystallization from a solvent like methyl tertiary butyl ether.[1]

  • From Diisopropyl Malonate and 2,2-Dimethoxy-1,3-dibromopropane: This method involves a high-temperature reaction that can be difficult to control on a larger scale.

    • Troubleshooting: The reaction requires heating at high temperatures (around 140°C) for several days.[2][3] Ensure efficient stirring and temperature control to avoid localized overheating and decomposition. The subsequent hydrolysis with concentrated hydrochloric acid also requires prolonged heating.[2][3]

Question 2: My Wittig reaction to introduce the exocyclic double bond on 3-oxocyclobutanecarboxylic acid (or its ester) is giving a low yield. What could be the issue?

Answer: The Wittig reaction is a powerful tool for olefination, but its success with sterically hindered or sensitive substrates like cyclobutanones can be variable.[4]

  • Ylide Reactivity: The choice of Wittig reagent is crucial. For converting a ketone to a terminal alkene, a non-stabilized ylide such as methylenetriphenylphosphorane (Ph₃P=CH₂) is required. These ylides are highly reactive and must be generated in situ under anhydrous conditions using a strong base like n-butyllithium or sodium hydride.[5]

  • Potential Side Reactions:

    • Enolization of the Ketone: The strong base used to generate the ylide can deprotonate the α-protons of the cyclobutanone, leading to enolate formation and reducing the amount of ketone available for the Wittig reaction. To mitigate this, add the ketone slowly to the pre-formed ylide at low temperatures.

    • Isomerization of the Double Bond: While the exocyclic double bond in methylenecyclobutane is less stable than the endocyclic isomer (1-methylcyclobutene), the energy difference is small.[6] Harsh reaction conditions or acidic/basic workups could potentially lead to isomerization. It is advisable to use a neutral workup if possible.

    • Steric Hindrance: Cyclobutanones can be sterically hindered, which can slow down the rate of the Wittig reaction.[4] Longer reaction times or slightly elevated temperatures may be necessary, but this must be balanced against the risk of side reactions.

Experimental Protocol: Wittig Reaction on a Cyclobutanone Derivative (General Procedure)

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a solution of n-butyllithium in hexanes dropwise with stirring. Allow the resulting bright yellow-orange solution to stir at room temperature for 1-2 hours.

  • Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of the 3-oxocyclobutanecarboxylic acid ester in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. This can often be removed by precipitation from a nonpolar solvent mixture (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.[7]

B. Introduction of the Amine Functionality

Question 3: I am considering the Hofmann rearrangement of 3-methylenecyclobutanecarboxamide. What are the potential challenges, and how can I optimize the yield?

Answer: The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate.[8][9] While effective, the classical conditions using bromine and sodium hydroxide are harsh and can lead to side reactions, especially with an unsaturated substrate.

  • Potential Side Reactions:

    • Halogenation of the Double Bond: The use of bromine under basic conditions could potentially lead to the addition of bromine across the exocyclic double bond.

    • Hydrolysis of the Amide: The strong basic conditions can also promote the hydrolysis of the starting amide back to the carboxylic acid.

    • Incomplete Reaction: The reaction requires careful control of stoichiometry and temperature to ensure complete conversion.

  • Optimization Strategies:

    • Milder Reagents: Consider using modified Hofmann rearrangement conditions that employ milder reagents. For example, N-bromoacetamide (NBA) in the presence of lithium hydroxide or lithium methoxide has been shown to be an efficient and selective reagent for the Hofmann rearrangement of various amides, minimizing side reactions.[2][10] Another alternative is the use of hypervalent iodine reagents, such as those generated in situ from iodobenzene and Oxone.[11]

    • Trapping the Isocyanate: Instead of direct hydrolysis to the amine, the intermediate isocyanate can be trapped with an alcohol (e.g., methanol or tert-butanol) to form a stable carbamate.[8] This carbamate can then be hydrolyzed to the amine under milder acidic conditions, which may be more compatible with the methylenecyclobutane moiety.

Experimental Protocol: Amide Formation from 3-Methylenecyclobutanecarboxylic Acid (General Procedure)

  • Acid Chloride Formation: To a solution of 3-methylenecyclobutanecarboxylic acid in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for a few hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) and add it dropwise to a cooled (0°C) solution of aqueous ammonia or an amine in the same solvent. Stir the reaction for several hours at room temperature.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide, which can be purified by recrystallization or column chromatography.[12][13]

Question 4: I am exploring the Curtius rearrangement of 3-methylenecyclobutanecarboxylic acid. What are the advantages of this method and what should I be cautious about?

Answer: The Curtius rearrangement is another excellent method for converting a carboxylic acid to a primary amine with one less carbon. It proceeds through an acyl azide and an isocyanate intermediate.[1][3][14] A key advantage is that it can be performed under milder conditions compared to the Hofmann rearrangement, making it suitable for substrates with sensitive functional groups like alkenes.[1]

  • Acyl Azide Formation: The acyl azide can be prepared from the corresponding acyl chloride and sodium azide, or directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA).[14] The use of DPPA in a one-pot procedure is often preferred as it avoids the isolation of potentially explosive acyl azides.[15]

  • Rearrangement and Hydrolysis: The acyl azide is typically heated in an inert solvent to induce the rearrangement to the isocyanate, with the loss of nitrogen gas. The isocyanate is then hydrolyzed with acid or base to the amine. Alternatively, as with the Hofmann rearrangement, the isocyanate can be trapped with an alcohol to form a carbamate, which can be deprotected under milder conditions.

  • Safety Precaution: Acyl azides can be explosive, especially when isolated and heated. It is highly recommended to use them in solution and avoid high temperatures and mechanical shock.

Question 5: I am attempting the reductive amination of 3-methylenecyclobutanone. What are the key parameters to control for a successful reaction?

Answer: Reductive amination is a versatile method for forming amines from carbonyl compounds.[15][16] For the synthesis of a primary amine, ammonia is used as the nitrogen source.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a popular choice because it is selective for the reduction of the intermediate imine or iminium ion over the starting ketone, allowing for a one-pot reaction.[17] However, it is toxic and generates cyanide waste. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and less toxic alternative that is also highly effective.[18] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Nickel) is another option.[15]

  • Reaction Conditions:

    • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate both the nucleophilic attack of ammonia and the dehydration to the imine.

    • Ammonia Source: An excess of ammonia is often used to drive the equilibrium towards imine formation. This can be in the form of aqueous ammonia, ammonium acetate, or ammonia gas dissolved in an appropriate solvent.

  • Potential for Isomerization: Acidic conditions used in reductive amination could potentially promote the isomerization of the exocyclic double bond to the more stable endocyclic position. Therefore, it is important to use the mildest acidic conditions necessary and to monitor the reaction for the formation of any isomeric byproducts.

C. Purification of the Final Product

Question 6: I am having difficulty purifying the final 3-Methylenecyclobutan-1-amine hydrochloride salt. What are the best practices for obtaining a pure product?

Answer: The purification of amine hydrochloride salts can be challenging due to their ionic nature and solubility properties. Recrystallization is the most common method for purification.[19][20]

  • Solvent Selection: The key is to find a suitable solvent or solvent system. An ideal single solvent will dissolve the hydrochloride salt at elevated temperatures but not at room temperature.[21] More commonly, a mixed-solvent system is required.

    • Procedure for Mixed-Solvent Recrystallization:

      • Dissolve the crude hydrochloride salt in a minimal amount of a "good" solvent in which it is soluble (e.g., methanol, ethanol, or water) at an elevated temperature.

      • Slowly add a "bad" solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, isopropanol, or acetone) until the solution becomes turbid.[22]

      • Add a few drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[23]

  • Common Impurities:

    • Starting Materials and Byproducts: Unreacted starting materials or byproducts from the final step (e.g., triphenylphosphine oxide from a Wittig reaction) may be present.

    • Inorganic Salts: If an acid-base workup was used, inorganic salts might contaminate the product.

    • Solvents: Residual solvents from the reaction or workup.

  • Drying: Amine hydrochloride salts can be hygroscopic. It is important to dry the purified crystals thoroughly under vacuum.

III. Summary of Yield Improvement Strategies

Reaction StepPotential IssueRecommended Solution
Precursor Synthesis Low yield in cyclizationUse of a phase-transfer catalyst.
Decomposition during hydrolysisCareful control of temperature and reaction time.
Wittig Reaction Low yield due to enolizationAdd ketone slowly to pre-formed ylide at low temperature.
Isomerization of double bondUse neutral workup conditions.
Removal of triphenylphosphine oxidePrecipitation from a nonpolar solvent mixture or column chromatography.
Hofmann Rearrangement Side reactions with double bondUse milder reagents like N-bromoacetamide or hypervalent iodine reagents.
Harsh hydrolysis conditionsTrap the intermediate isocyanate as a carbamate for milder deprotection.
Curtius Rearrangement Safety concerns with acyl azidesUse a one-pot procedure with DPPA to avoid isolation of the acyl azide.
Reductive Amination Isomerization of double bondUse mildest possible acidic conditions and monitor for isomers.
Low yieldUse an excess of the ammonia source and a suitable reducing agent like NaBH(OAc)₃.
Purification Difficulty in crystallizationUse a mixed-solvent system for recrystallization (e.g., methanol/diethyl ether).
Hygroscopic productDry the final product thoroughly under vacuum.

IV. References

  • [Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade - Chemical Science (RSC Publishing)]([Link])

Sources

Technical Support Center: Optimizing Reactions with 3-Methylenecyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylenecyclobutan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing synthetic reactions involving this unique building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve robust, reproducible results.

Introduction: Understanding the Molecule

3-Methylenecyclobutan-1-amine hydrochloride presents a distinct set of opportunities and challenges. Its structure combines a primary amine, a common functional group for building molecular complexity, with a strained cyclobutane ring featuring an exocyclic double bond. This combination makes it a valuable synthon but also introduces specific reactivity patterns that must be carefully managed.

The hydrochloride salt form enhances stability and simplifies handling compared to the free base.[1][2][3] However, it necessitates a crucial pre-reaction or in-situ neutralization step to unmask the nucleophilic free amine.[4][5] Furthermore, the strained ring and the reactive double bond can participate in desired or undesired pathways depending on the reaction conditions.[6][7][8]

This guide is structured to address the most common questions and issues encountered when working with this reagent, providing a logical workflow from initial setup to reaction troubleshooting.

Section 1: Core Concepts & Pre-Reaction Considerations (FAQs)

This section addresses the foundational knowledge required before starting any experiment. Proper handling and activation of the amine are critical for success.

Q1: Do I need to convert the hydrochloride salt to the free amine before my reaction?

Answer: Not always, but you must account for the salt. The protonated amine (R-NH3+) is not nucleophilic.[4] To participate in reactions like acylations or alkylations, it must be deprotonated to the free amine (R-NH2). This can be done in two ways:

  • Pre-reaction Free-Basing: Isolate the free amine before the reaction. This involves dissolving the salt in an aqueous base (e.g., NaOH, K2CO3), extracting the free amine with an organic solvent (e.g., DCM, EtOAc), drying, and concentrating. This is recommended when your subsequent reaction is highly sensitive to water or inorganic salts.

  • In-Situ Neutralization: Add a base directly to the reaction mixture. This is the most common and convenient approach.[4] You will need at least one equivalent of base to neutralize the HCl salt. If your reaction generates acid (e.g., acylation with an acyl chloride), you will need an additional equivalent of base to scavenge that acid.[9][10]

Q2: What is the best base for in-situ neutralization?

Answer: The choice of base is critical and depends on the reaction type and solvent. A non-nucleophilic organic base is typically preferred to avoid competing reactions.

BasepKa of Conjugate AcidTypical Use CaseComments
Triethylamine (TEA) ~10.7General purpose, acylations, alkylationsVolatile, can be difficult to remove. Can form insoluble triethylammonium chloride salt.[9]
DIPEA (Hünig's Base) ~10.7Preferred for sensitive substratesSterically hindered, making it non-nucleophilic. Diisopropylethylammonium salts are often more soluble in organic solvents.
Pyridine ~5.2Acylations (can be catalytic)Often used as both a base and a solvent. Can act as a nucleophilic catalyst (e.g., with DMAP).[9]
K2CO3 / Cs2CO3 ~10.3 (pKa of HCO3-)Alkylations, cross-couplingHeterogeneous in many organic solvents, which can be beneficial for workup but may lead to slower reaction rates.

Q3: How should I store 3-Methylenecyclobutan-1-amine hydrochloride?

Answer: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) or colder (-20°C) to ensure long-term stability.[11][12][13] Amine salts can be hygroscopic; moisture absorption can negatively impact reactions.

Section 2: Troubleshooting Common Reactions

Scenario 1: N-Acylation (Amide Bond Formation)

Problem: Low or no yield of the desired amide product.

This is a frequent issue, often stemming from incomplete neutralization of the amine or side reactions. The following workflow can help diagnose the problem.

G start Low Amide Yield check_sm TLC/LCMS Analysis: Is starting amine consumed? start->check_sm sm_present Starting Amine Recovered check_sm->sm_present No sm_gone Starting Amine Consumed check_sm->sm_gone Yes base_issue Problem: Insufficient Free Amine Cause: Incomplete neutralization or in-situ re-protonation. sm_present->base_issue impurity_issue Problem: Impurity Formation Cause: Potential side reaction of the methylenecyclobutane moiety. sm_gone->impurity_issue solution_base Solution: 1. Add >2.2 eq. of base (e.g., DIPEA). 2. Consider adding DMAP (0.1 eq.) as a catalyst. 3. Switch to a stronger acylating agent (e.g., anhydride). base_issue->solution_base solution_impurity Solution: 1. Run reaction at lower temperature (0°C). 2. Use milder coupling agents (e.g., HATU, EDC) instead of acyl chlorides. 3. Ensure inert atmosphere to prevent oxidation. impurity_issue->solution_impurity

Causality Explained: If the starting amine hydrochloride is not fully consumed, it's a strong indicator that the amine never became sufficiently nucleophilic. This happens if you only add one equivalent of base when using an acyl chloride; the first equivalent neutralizes the salt, but the HCl generated by the reaction immediately re-protonates another molecule of your amine, shutting down the reaction.[9][10] Using at least two equivalents of a non-nucleophilic base like DIPEA is crucial.

If the starting material is consumed but the desired product is not formed, a side reaction is the likely culprit. The strained methylenecyclobutane ring can be sensitive to harsh conditions.

Scenario 2: Reductive Amination

Problem: Formation of secondary amine byproduct (dialkylation) or low conversion.

Answer: Reductive amination with a primary amine can be challenging. The initially formed imine can react with another molecule of the starting amine, or the product primary amine can react with another equivalent of the aldehyde/ketone, leading to a secondary amine impurity.

Key Optimization Strategies:

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carbonyl compound.

  • pH Control: The reaction requires slightly acidic conditions to facilitate imine formation, but not so acidic that the amine is fully protonated. Using an additive like acetic acid is common. For challenging substrates, specific methodologies using reagents like NH4OAc can be effective for primary amine synthesis.[14][15]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for the imine over the carbonyl, and can be used in a one-pot procedure.[16] Sodium cyanoborohydride (NaBH3CN) is also effective but is highly toxic.

  • Temperature: Run the reaction at room temperature or below to minimize side reactions.

G reagents 3-Methylenecyclobutan-1-amine HCl (1.1 eq) |  Aldehyde/Ketone (1.0 eq) |  NaBH(OAc)3 (1.5 eq) |  DIPEA (1.2 eq) |  Solvent (DCE or DCM) step1 Step 1: In-situ Neutralization Combine amine HCl and DIPEA in solvent. Stir for 15 min. step2 Step 2: Imine Formation Add aldehyde/ketone. Stir for 1-2 hours. step1->step2 step3 Step 3: Reduction Add NaBH(OAc)3 portion-wise. Monitor by TLC/LCMS. step2->step3 workup Step 4: Workup Quench with sat. NaHCO3. Extract, dry, and purify. step3->workup

Section 3: Advanced Topics & Side Reactions

Q4: Is the methylenecyclobutane ring system stable?

Answer: It is kinetically stable under many conditions but can be prone to isomerization or ring-opening under others, particularly acidic or high-temperature conditions.

  • Double Bond Isomerization: The exocyclic double bond can potentially isomerize to the more thermodynamically stable endocyclic position (1-methylcyclobut-1-ene).[17][18] This is favored under acidic conditions that can protonate the double bond and allow for rearrangement. To avoid this, use mild, non-acidic conditions where possible.

  • Ring Strain: Cyclobutanes possess significant ring strain (~26 kcal/mol).[7] While generally stable, this strain can be released in reactions involving high-energy intermediates or transition states, potentially leading to ring-opening or expansion to a less-strained cyclopentane system.[8]

  • Alkene Reactivity: The exocyclic double bond can undergo typical alkene reactions (e.g., hydrogenation, halogenation, epoxidation).[6][19][20] You must consider this if your reaction conditions include reagents that can react with alkenes. For example, if performing a reaction on a substrate that also contains a protecting group that is removed by hydrogenation (e.g., Cbz, Bn), the methylenecyclobutane double bond will also be reduced.

Section 4: Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol details a robust method for acylating the amine, accounting for its hydrochloride form.

  • Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add 3-Methylenecyclobutan-1-amine hydrochloride (1.0 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) to make a ~0.1 M solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). Stir the suspension for 15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Slowly add the acyl chloride (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC (staining with ninhydrin to check for consumption of the primary amine) or LCMS.

  • Workup: Dilute the mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 (to remove acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Di Grandi, M. J., et al. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Synthetic Communications, 45(22), 2601-2609. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Taylor & Francis. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11845-11849. [Link]

  • Sameeh, M. Y. (2023). Exocyclic double bond in organic compounds. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). Dehydration of methylcyclobutanol. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Reddit. (2018). Ways of crashing out amines. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. [Link]

  • PubChem. (n.d.). 3-Methylenecyclobutanamine. [Link]

  • Al-Otaibi, A. A. (2017). Structure, Vibrations and Relative Stability of 1-Methylcyclobutene and Methylenecyclobutane Tautomers Using DFT and CCSD Methods. ResearchGate. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine. [Link]

  • Chemistry Steps. (n.d.). Alkene Synthesis: Changing the Position of a Double Bond. [Link]

  • LibreTexts Chemistry. (2022). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Fiveable. (n.d.). Alkenes – Reactions and Synthesis. [Link]

  • Pearson. (n.d.). Reactions of Alkenes. [Link]

  • Chemistry Stack Exchange. (2021). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? [Link]

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Technical Support Center: Navigating the Challenges of the 3-Methylenecyclobutane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 3-methylenecyclobutane (MCB) moiety. This highly strained, sp³-rich scaffold is increasingly recognized for its potential in medicinal chemistry to replace flat aromatic rings and explore novel chemical space.[1][2][3] However, its inherent instability presents unique challenges in synthesis, purification, and handling. This guide provides in-depth, field-proven insights to help you successfully navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yields are consistently low, and I observe significant polymer formation. What is causing this, and how can I prevent it?

A1: Understanding the Root Cause: Ring Strain and Reactivity

The 3-methylenecyclobutane ring is subject to significant ring strain, a combination of angle strain and torsional strain.[4][5][6] The internal C-C-C bond angles deviate substantially from the ideal 109.5° for sp³ hybridized carbons, making the ring system energetically unfavorable.[4][6][7] This high strain energy, particularly in the exocyclic double bond, makes the molecule susceptible to ring-opening and polymerization.[8][9] Free radical polymerization is a common side reaction, often leading to low yields of the desired product.[8]

Troubleshooting Protocol: Mitigating Polymerization

  • Radical Inhibitors: The addition of a radical inhibitor is often crucial.

    • Recommendation: Add butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture. A typical loading is 0.1 mol%.

    • Causality: These inhibitors scavenge trace radical species that can initiate polymerization, effectively preserving your starting material and product.[10][11]

  • Solvent Purity: Ensure the use of high-purity, degassed solvents.

    • Protocol: Use freshly distilled solvents or solvents from a purification system. Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use.

    • Causality: Peroxides and other impurities in aged solvents can act as radical initiators. Removing dissolved oxygen is also critical to prevent unwanted side reactions.

  • Concentration Control: Run reactions at a lower concentration.

    • Recommendation: Start with a concentration of 0.1 M or lower.

    • Causality: Higher concentrations increase the probability of intermolecular reactions, such as polymerization. Dilution favors intramolecular reactions and the desired product formation.

  • Temperature Management: Maintain strict temperature control.

    • Recommendation: Run reactions at the lowest effective temperature. If the reaction is exothermic, ensure efficient cooling and slow addition of reagents.

    • Causality: Higher temperatures can promote undesired side reactions, including polymerization and decomposition.

Q2: I'm observing isomerization of the exocyclic double bond to the endocyclic position. How can I control this?

A2: The Challenge of Isomeric Stability

The relative stability between 3-methylenecyclobutane and its endocyclic isomer, 1-methylcyclobutene, is subtle and can be influenced by substituents and reaction conditions.[12] In many cases, the endocyclic isomer is thermodynamically more stable. This isomerization can be catalyzed by acids, bases, or even certain metal catalysts.

Troubleshooting Protocol: Preventing Isomerization

  • Choice of Base/Acid: If your reaction requires a base or acid, screen for milder, non-isomerizing options.

    • For Base-Mediated Reactions: Use non-nucleophilic, sterically hindered bases like proton sponge or 2,6-lutidine. Avoid strong, unhindered bases like alkoxides if isomerization is observed.

    • For Acid-Mediated Reactions: Employ Lewis acids known for mildness, such as ZnCl₂ or Sc(OTf)₃, over strong Brønsted acids.

  • Metal Catalyst Selection: In transition-metal-catalyzed reactions, the choice of metal and ligand is critical.

    • Recommendation: Palladium catalysts are often used in reactions involving MCBs.[13][14][15] However, some palladium species can promote isomerization. Experiment with different phosphine ligands or consider alternative metals like copper, which has been shown to be effective in synthesizing MCB derivatives.[2][16]

  • Strictly Anhydrous and Inert Conditions:

    • Protocol: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (argon or nitrogen).

    • Causality: Trace amounts of water can lead to the formation of acidic or basic species in situ, which can catalyze isomerization.

Q3: My 3-methylenecyclobutane-containing product seems to decompose during purification by column chromatography. What are the best practices for purification?

A3: The Perils of Stationary Phases

Standard silica gel is acidic and can promote decomposition, isomerization, or ring-opening of sensitive compounds like MCBs. The high surface area of the stationary phase can also facilitate these undesired pathways.

Troubleshooting Protocol: Gentle Purification Techniques

  • Neutralize Your Stationary Phase:

    • Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and add 1-2% triethylamine (v/v). Stir for 30 minutes, then pack the column as usual.

    • Causality: The triethylamine neutralizes the acidic silanol groups on the silica surface, creating a more inert environment for your compound.

  • Alternative Stationary Phases:

    • Recommendation: Consider using alumina (neutral or basic) or a less reactive phase like Florisil.

    • Causality: These materials have different surface properties and may be less destructive to your compound.

  • Low-Temperature Chromatography:

    • Protocol: If possible, perform the chromatography in a cold room or using a jacketed column with a cooling circulator.

    • Causality: Lower temperatures slow down the rate of decomposition reactions.

  • Minimize Residence Time:

    • Recommendation: Use flash chromatography with a higher flow rate to minimize the time your compound spends on the column.

    • Causality: Less contact time with the stationary phase reduces the opportunity for degradation.

Data Summary: Recommended Purification Conditions

ParameterStandard Conditions (Problematic)Recommended Conditions (Optimized)Rationale
Stationary Phase Standard Silica GelSilica Gel treated with 1% Et₃N, or Neutral AluminaNeutralizes acidic sites, preventing degradation.[17]
Temperature Room Temperature4 °C or lower (if feasible)Slows the rate of decomposition.
Elution Speed Gravity-fedFlash Chromatography (pressurized flow)Minimizes contact time with the stationary phase.
Solvent Quality Reagent GradeFreshly Distilled/AnhydrousRemoves potential acidic/radical impurities.
Q4: How should I store my purified 3-methylenecyclobutane-containing compounds to ensure long-term stability?

A4: Best Practices for Storage

Due to their inherent instability, proper storage is critical to maintain the integrity of MCB derivatives.

Storage Protocol:

  • Temperature: Store compounds at low temperatures, ideally at -20°C or -80°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). This can be achieved by flame-sealing an ampoule under vacuum or storing in a vial with a Teflon-lined cap inside a desiccator or glovebox.

  • Solvent: If stored in solution, use a high-purity, degassed, and anhydrous solvent. Consider adding a radical inhibitor like BHT.

  • Light: Protect from light by storing in amber vials or wrapping the container in aluminum foil.

Visualization of Key Processes

Diagram 1: Competing Reaction Pathways

This diagram illustrates the critical competition between the desired synthetic reaction and the undesired polymerization pathway for a generic 3-methylenecyclobutane starting material.

cluster_0 Reaction Environment MCB_Start 3-Methylenecyclobutane (Starting Material) Desired_Product Desired_Product MCB_Start->Desired_Product Controlled Conditions (Low Temp, Inhibitor) Polymer Polymer MCB_Start->Polymer Radical Initiators (Impurities, Heat)

Caption: Competing pathways for 3-methylenecyclobutane.

Diagram 2: Workflow for Purifying a Sensitive MCB Compound

This workflow outlines the recommended step-by-step process for the purification of a sensitive 3-methylenecyclobutane derivative to maximize recovery and purity.

start Crude Reaction Mixture workup Aqueous Workup - Use degassed, deionized water - Avoid strong acids/bases start->workup dry Drying - Dry over Na₂SO₄ or MgSO₄ - Filter quickly workup->dry concentrate concentrate dry->concentrate prep_column Column Prep - Slurry silica with 1% Et₃N in hexanes - Pre-cool column if possible concentrate->prep_column load_column Loading - Minimal amount of solvent - Dry loading if possible prep_column->load_column elute Elution - Use flash chromatography - Collect fractions into tubes on ice load_column->elute analyze Analysis - Analyze fractions promptly by TLC/LCMS elute->analyze combine Combine & Concentrate - Combine pure fractions - Concentrate under reduced pressure at low temperature analyze->combine final_product Pure MCB Product (Store immediately at -20°C under Argon) combine->final_product

Caption: Recommended purification workflow for MCB compounds.

References

  • Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Request PDF.[Link]

  • Transition‐metal catalyzed C—C bond activation of methylenecyclobutanes (MCBs). Advanced Synthesis & Catalysis.[Link]

  • Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. PMC, NIH.[Link]

  • A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. PMC, PubMed Central.[Link]

  • On the Ring-Opening Polymerization of Methylenecyclobutane. Journal of the American Chemical Society.[Link]

  • Palladium‐Catalyzed C—C Bond Activation/Suzuki Reaction of Methylenecyclobutanes. Request PDF, ResearchGate.[Link]

  • Palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes. Semantic Scholar.[Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Copper catalyst behind general strategy for synthesising methylenecyclobutane compounds. Chemistry World.[Link]

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. ResearchGate.[Link]

  • Method of synthesis of methylenecyclobutane carbonitrile.
  • Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Ring strain. Wikipedia.[Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.[Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.[Link]

  • Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. OUCI.[Link]

  • A General Catalytic Synthetic Strategy for Highly Strained Methylenecyclobutanes and Spiromethylenecyclobutanes. ResearchGate.[Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications.[Link]

  • Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies. PubMed.[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC, PubMed Central.[Link]

  • Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. RSC Publishing.[Link]

  • Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. NIH.[Link]

  • Effect of Substituents on Methylenecyclobutane / 1-Methylcyclobutene System. ResearchGate.[Link]

  • Ninja technique to purify organic compounds- synthetic chemist must watch it. YouTube.[Link]

  • THE ISOMERIZATION OF 3,3‐DIMETHYLBUT‐1‐ENE, 3‐METHYLCYCLOPENT‐1‐ENE, AND METHYLENECYCLOPENTANE OVER Γ‐ALUMINA. Wiley Online Library.[Link]

  • Cyclobutanone. Organic Syntheses Procedure.[Link]

  • CV6P0320. Scribd.[Link]

  • Cyclobutane chemistry. 1. Structure and strain energy. Journal of Chemical Education.[Link]

  • Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis. PubMed.[Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.[Link]

  • 12.4: Strain in Cycloalkane Rings. Chemistry LibreTexts.[Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade. Chemical Science (RSC Publishing).[Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.[Link]

  • Isomerization process for 2,3-dimethylbutane production.
  • Studies Pertaining to the Chemistry of Strained Cyclic Allenes. eScholarship.org.[Link]

  • Evaluating Trans‐Benzocyclobutene‐Fused Cyclooctene as a Monomer for Chemically Recyclable Polymer. PMC, PubMed Central.[Link]

  • Catalyst-Controlled Annulations of Strained Cyclic Allenes with π-Allylpalladium Complexes. Journal of the American Chemical Society.[Link]

  • Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. MDPI.[Link]

  • High Reactivity of Strained Seven-Membered-Ring trans-Alkenes. PubMed.[Link]

  • Strained alkenes in natural product synthesis. PubMed.[Link]

  • Stability of Cycloalkanes - Angle Strain. YouTube.[Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.[Link]

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  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.[Link]

Sources

troubleshooting guide for reactions with 3-Methylenecyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylenecyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this versatile building block. The inherent reactivity of the strained cyclobutane ring, coupled with the nucleophilicity of the primary amine and the reactivity of the exocyclic double bond, presents both synthetic opportunities and challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your reactions.

I. Stability and Handling

The stability of 3-Methylenecyclobutan-1-amine is a critical consideration for its successful use. The molecule's reactivity is largely dictated by the significant ring strain of the cyclobutane ring, which is a combination of angle strain and torsional strain.[1][2][3][4] This strain can be a driving force for reactions that lead to ring-opening.[4]

Frequently Asked Questions (FAQs) - Stability and Handling

Q1: My 3-Methylenecyclobutan-1-amine appears to have polymerized upon storage. How can I prevent this?

A1: Polymerization is a known issue with strained cyclic olefins. The exocyclic double bond in 3-Methylenecyclobutan-1-amine can be susceptible to radical or acid-catalyzed polymerization. To minimize this:

  • Storage Conditions: Store the amine under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). Protect from light.

  • Inhibitors: For long-term storage, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) at a low concentration (e.g., 100 ppm).

  • Purity: Ensure the amine is free from acidic impurities which can catalyze polymerization. If necessary, purify by distillation before storage.

Q2: I'm observing degradation of my compound under acidic workup conditions. What is happening?

A2: 3-Methylenecyclobutan-1-amine is susceptible to degradation in acidic media.[5][6] The primary amine will be protonated to form an ammonium salt. While this is often a desired step for purification, strong acidic conditions can also promote hydration of the double bond or even ring-opening reactions driven by the relief of ring strain.

  • Troubleshooting:

    • Use milder acidic conditions for extraction, for example, dilute citric acid or ammonium chloride solutions instead of strong acids like HCl.

    • Keep the temperature low during acidic workups.

    • Minimize the time the compound is in contact with the acidic phase.

    • Consider using a protecting group for the amine if harsh acidic conditions are unavoidable in subsequent steps.

II. Reactions at the Amine Functionality

The primary amine of 3-Methylenecyclobutan-1-amine is a potent nucleophile, readily participating in reactions such as alkylation and acylation.[7][8][9] However, these reactions can sometimes be challenging to control.

Frequently Asked Questions (FAQs) - Amine Reactions

Q1: I am attempting a mono-alkylation of 3-Methylenecyclobutan-1-amine, but I'm getting a mixture of mono- and di-alkylated products, as well as the unreacted starting material. How can I improve the selectivity?

A1: This is a classic challenge in amine alkylation known as over-alkylation.[10][11][12] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[10][11]

Troubleshooting Strategies for Mono-Alkylation:

StrategyRationaleExperimental Protocol
Use a Large Excess of the Amine By Le Châtelier's principle, a high concentration of the starting amine increases the probability of the alkylating agent reacting with it over the product amine.[10]Use 5-10 equivalents of 3-Methylenecyclobutan-1-amine relative to the alkylating agent. The excess amine can be removed by an acidic wash during workup.
Slow Addition of the Alkylating Agent Maintaining a low concentration of the alkylating agent throughout the reaction disfavors the second alkylation step.[13]Add the alkylating agent dropwise to a solution of the amine over several hours using a syringe pump.
Reductive Amination This is often the most effective method for controlled mono-alkylation. The amine first forms an imine with an aldehyde or ketone, which is then reduced in situ.1. Dissolve 3-Methylenecyclobutan-1-amine (1 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, DCE). 2. Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq). 3. Stir at room temperature until the reaction is complete.
Use of a Protecting Group Protect the amine, perform the desired reaction on another part of the molecule, and then deprotect. This is a longer but often cleaner route.See Section IV on Protecting Group Strategies.

Q2: My acylation reaction with an acid chloride is sluggish and giving low yields. What can I do to improve it?

A2: While primary amines are generally reactive towards acylating agents, steric hindrance from the cyclobutane ring might slow down the reaction. Also, the formation of HCl as a byproduct will protonate the starting amine, rendering it non-nucleophilic.

Troubleshooting Acylation Reactions:

  • Add a Base: Always include a non-nucleophilic base to scavenge the HCl produced.[14] Common choices include triethylamine (TEA) or pyridine (use at least 1.1 equivalents).

  • Use a More Reactive Acylating Agent: If an acid chloride is not effective, consider using the corresponding acid anhydride.

  • Catalyst: For slow reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation.[14]

  • Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

III. Reactions Involving the Exocyclic Double Bond and Cyclobutane Ring

The strained nature of the 3-methylenecyclobutane system makes it susceptible to a variety of reactions that are not typically observed in unstrained systems.

Frequently Asked Questions (FAQs) - Ring and Double Bond Reactivity

Q1: I am trying to perform a reaction on the amine, but I am observing unexpected side products that seem to have a different carbon skeleton. What could be happening?

A1: The high ring strain of the cyclobutane ring makes it prone to ring-opening reactions under certain conditions, particularly with heating or in the presence of transition metals or strong acids/bases.[4][6] The exocyclic double bond can also isomerize to the more stable endocyclic position (1-methylcyclobutene) under certain conditions.

Troubleshooting Unexpected Rearrangements:

  • Reaction Temperature: Keep reaction temperatures as low as possible to avoid thermally induced rearrangements.

  • Catalyst Choice: Be mindful of catalysts that can promote ring-opening or isomerization, such as certain palladium or platinum catalysts. Screen different catalysts if necessary.

  • pH Control: Maintain neutral or slightly basic conditions if possible, as strong acids can promote ring-opening.[5]

Q2: Can I selectively perform reactions on the double bond without affecting the amine?

A2: Yes, but it requires careful choice of reagents and protecting the amine group is highly recommended. For example, to perform an epoxidation or dihydroxylation on the double bond, the nucleophilic amine will likely interfere.

Workflow for Selective Double Bond Functionalization:

G A 3-Methylenecyclobutan-1-amine B Protect Amine (e.g., Boc, Cbz) A->B C Protected Amine B->C D React with Double Bond (e.g., m-CPBA, OsO4) C->D E Functionalized Protected Amine D->E F Deprotect Amine E->F G Desired Product F->G G cluster_0 Reaction Conditions cluster_1 Protecting Group Choice Acidic Conditions Acidic Conditions Cbz Use Cbz if you need to deprotect by hydrogenolysis Acidic Conditions->Cbz Stable Fmoc Use Fmoc if you need to deprotect with base Acidic Conditions->Fmoc Stable Basic Conditions Basic Conditions Boc Use Boc if you need to deprotect with acid Basic Conditions->Boc Stable Basic Conditions->Cbz Stable Reductive Conditions (H2, Pd/C) Reductive Conditions (H2, Pd/C) Reductive Conditions (H2, Pd/C)->Boc Stable Reductive Conditions (H2, Pd/C)->Fmoc Stable

Caption: Logic for choosing an amine protecting group.

V. Purification

Purifying low molecular weight amines can be challenging due to their polarity and potential volatility.

Frequently Asked Questions (FAQs) - Purification

Q1: I am having trouble purifying my reaction product containing 3-Methylenecyclobutan-1-amine by flash chromatography on silica gel.

A1: Primary amines often streak on silica gel due to strong interactions with the acidic silanol groups.

Troubleshooting Amine Purification by Chromatography:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent system to suppress the interaction with silica gel. [15][16]A common choice is to add 0.5-1% triethylamine or ammonia in methanol to your mobile phase.

  • Use a Different Stationary Phase: Consider using a basic stationary phase like alumina or an amine-functionalized silica gel for better results. [15][16]* Convert to a Salt: If the product is stable, you can sometimes purify it as its hydrochloride or trifluoroacetate salt, which may have better chromatographic properties.

  • Acid-Base Extraction: A simple and effective purification method for amines is acid-base extraction. [17] 1. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). 2. Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. 3. Wash the organic layer to remove non-basic impurities. 4. Separate the aqueous layer, cool it in an ice bath, and then basify it with a strong base (e.g., NaOH) to deprotonate the amine. 5. Extract the free amine back into an organic solvent. 6. Dry the organic layer and evaporate the solvent.

Q2: Is 3-Methylenecyclobutan-1-amine volatile?

A2: As a low molecular weight amine, it is likely to have some volatility. When removing solvents under reduced pressure, use a cold trap and avoid excessive heating of the rotovap bath to prevent loss of product.

References

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Wikipedia. (n.d.). Ring strain.
  • Strain in Ring Systems - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.).
  • BenchChem. (2025, November).
  • Organic Chemistry: A Tenth Edition. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain.
  • Google Patents. (n.d.).
  • Beilstein Journals. (2022, February 24).
  • BenchChem. (n.d.).
  • Biotage. (2023, February 10).
  • Reddit. (2016, February 5).
  • Master Organic Chemistry. (2017, May 26).
  • Wikipedia. (n.d.). Protecting group.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Pearson. (n.d.). Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Request PDF. (n.d.).
  • Reddit. (2025, March 26).
  • PubChem. (n.d.). 3-Methylcyclobutan-1-amine.
  • PMC. (n.d.). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes.
  • ResearchGate. (2025, August 6). Effect of Substituents on Methylenecyclobutane / 1-Methylcyclobutene System.
  • Reddit. (2025, March 26).
  • BenchChem. (n.d.).
  • PMC. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals.
  • ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • chem.iitb.ac.in. (2020, October 26). Protecting Groups.
  • Sci-Hub. (n.d.). Acylation of sterically hindered secondary amines and acyl hydrazides.
  • MSU chemistry. (n.d.). Amine Reactivity.
  • BenchChem. (n.d.). Stability of 3-Methoxycyclobutane-1-carbaldehyde Under Acidic Conditions: A Technical Guide.
  • ResearchGate. (2025, August 6).
  • Organic Chemistry Portal. (n.d.).
  • SciSpace. (n.d.). Nucleophilic Reactivity. Part III.
  • Chemguide. (n.d.). AMINES AS NUCLEOPHILES.
  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes.
  • YouTube. (2014, April 26). Amines as Nucleophiles.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
  • ResearchGate. (2025, August 5). Polymerization of cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene.
  • ChemRxiv. (n.d.).
  • MDPI. (2022, June 19).
  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
  • AChemBlock. (n.d.). 3-methylcyclobutan-1-amine 97%.
  • Pearson. (2024, June 23). Draw structures of the following derivatives. (b) the semicarbazone of cyclobutanone.

Sources

byproduct formation in 3-Methylenecyclobutan-1-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylenecyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this strained, bifunctional building block. Here, we address common challenges and frequently asked questions regarding its use in synthesis, with a focus on understanding and mitigating byproduct formation.

Introduction: The Dual Reactivity of a Strained Ring System

3-Methylenecyclobutan-1-amine hydrochloride presents a unique synthetic challenge and opportunity. Its reactivity is dominated by two key features: the nucleophilic primary amine and the strained four-membered ring with a reactive exocyclic double bond. The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) significantly influences the behavior of the adjacent double bond, making the entire structure susceptible to a variety of transformations, some of which can lead to undesired byproducts.[1] This guide provides expert insights into predicting and controlling these reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues Related to the Amine Functional Group

Question 1: I am attempting an N-alkylation/acylation but am observing low yields and multiple products. What is causing this?

Answer: This is a common issue stemming from two primary factors: incomplete deprotonation of the amine hydrochloride and over-reaction of the resulting free amine.

  • The Role of the Hydrochloride Salt: Your starting material is an ammonium salt. The primary amine is protonated and therefore non-nucleophilic. To make it reactive, you must add a base to liberate the free amine. Insufficient base will result in unreacted starting material. An inappropriate base can lead to side reactions.

  • Over-Alkylation/Acylation: Primary amines, once formed, can react further with your electrophile to form secondary and tertiary amines, or even quaternary ammonium salts in the case of alkylation.[2] Diacylation can also occur under harsh conditions.

Troubleshooting Protocol:

  • Choice of Base:

    • For acylations, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Use at least 2.2 equivalents: 1.0 eq to neutralize the HCl salt and 1.0 eq to scavenge the acid produced during the reaction, plus a slight excess.

    • For alkylations, a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate may be necessary, especially with less reactive alkylating agents.

  • Stoichiometry Control:

    • To favor mono-alkylation, use a significant excess of the amine relative to the alkylating agent. This is often impractical with a valuable building block.

    • A more effective strategy is to add the electrophile (alkyl or acyl halide) slowly and at a reduced temperature (e.g., 0 °C) to a solution of the deprotonated amine. This keeps the concentration of the electrophile low, minimizing the chance of a second reaction with the product.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. If you observe the formation of multiple higher molecular weight products, the cause is likely over-reaction.

Parameter Recommendation for Mono-Substitution Rationale
Base (Equivalents) 2.2 - 2.5 eq. of TEA or DIPEAEnsures complete deprotonation and scavenges byproduct acid.
Electrophile Addition Slow, dropwise addition at 0 °CMaintains a low concentration of the electrophile, favoring reaction with the more abundant primary amine.
Solvent Aprotic solvents like DCM, THF, or DMFPrevents solvent from participating in the reaction.
Temperature 0 °C to room temperatureControls reaction rate to disfavor over-reaction.
Category 2: Issues Related to the Methylene Cyclobutane Core

The exocyclic double bond on the strained cyclobutane ring is a hotspot for unintended reactivity.

Question 2: My reaction is clean according to TLC, but my NMR spectrum is complex and shows unexpected olefinic peaks. What could be happening?

Answer: You are likely observing isomerization of the exocyclic double bond to the thermodynamically more stable endocyclic position, forming 1-methylcyclobuten-1-amine derivatives. This can be catalyzed by trace acid, base, or metals.[3][4]

Diagram: Isomerization Byproduct Pathway

Isomerization Start 3-Methylenecyclobutan-1-amine (Starting Material) Isomer 1-Methylcyclobuten-1-amine (Isomerized Byproduct) Start->Isomer Isomerization (Acid/Base/Metal Catalyzed) Product Desired Product Start->Product Desired Reaction (e.g., Acylation) Side_Product Isomerized Product Isomer->Side_Product Reaction of Isomer

Caption: Potential isomerization pathway leading to undesired byproducts.

Troubleshooting Protocol:

  • Reagent Purity: Ensure all reagents and solvents are free from acidic or metallic impurities. Using freshly distilled solvents can be beneficial.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent the formation of acidic species from solvent degradation.

  • Base Choice: While a base is necessary to free the amine, a strong base at elevated temperatures can promote isomerization. Use the mildest conditions that facilitate the desired reaction.

  • Temperature Control: Keep the reaction temperature as low as possible. Isomerization is often accelerated by heat.

Question 3: I am getting a significant amount of an insoluble, sticky material, and my desired product yield is very low. What is this byproduct?

Answer: You are likely encountering polymerization or oligomerization. The high ring strain of the methylenecyclobutane system makes it susceptible to ring-opening polymerization, which can be initiated by cationic, radical, or coordination catalysts (trace metals).[3][5] The exocyclic double bond can also undergo vinyl-type polymerization.

Troubleshooting Protocol:

  • Metal Scavenging: If you are using any transition metal catalysts, or if contamination is suspected, consider adding a metal scavenger or filtering your reagents through a plug of Celite or silica.

  • Avoid Strong Lewis Acids: Strong Lewis acids can initiate cationic polymerization. If your reaction requires a Lewis acid, use the mildest one possible and at low temperatures.

  • Radical Inhibitors: If a radical pathway is suspected (e.g., reactions initiated with AIBN or peroxides, or conducted under light), the addition of a radical inhibitor like BHT (butylated hydroxytoluene) may suppress polymerization.

  • Solvent Choice: Use solvents that are less likely to support polymerization pathways. For example, avoid halogenated solvents if radical pathways are a concern.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield of Desired Product Analysis Analyze Crude Reaction Mixture (NMR, LC-MS) Start->Analysis Insoluble Insoluble Polymer/Oligomer? Analysis->Insoluble ComplexNMR Complex NMR? Unexpected Olefins? Analysis->ComplexNMR MultipleSpots Multiple Spots on TLC? (Higher MW) Analysis->MultipleSpots Polymer_Fix Action: Add Radical Inhibitor Use Metal Scavenger Avoid Strong Lewis Acids Insoluble->Polymer_Fix Yes Isomer_Fix Action: Check Reagent Purity Use Inert Atmosphere Lower Reaction Temperature ComplexNMR->Isomer_Fix Yes Overreaction_Fix Action: Control Stoichiometry Slow Electrophile Addition Use Milder Base/Temp MultipleSpots->Overreaction_Fix Yes

Caption: Decision workflow for diagnosing common byproduct formation issues.

Question 4: My mass spectrometry data shows a product with the same mass as my expected product, but also a fragment corresponding to a loss of the cyclobutane ring. Could the ring be opening?

Answer: Yes, ring-opening is a plausible side reaction, although often less common than isomerization or polymerization under standard nucleophilic substitution conditions. The ~26 kcal/mol of ring strain can be released through various pathways, especially in the presence of transition metals or under thermal stress.[1] For instance, palladium catalysis on methylenecyclobutanes is known to induce rearrangements and ring expansions.[3] Radical-mediated ring-opening is also a known process.[6] This would lead to acyclic C5-amine derivatives.

Troubleshooting Protocol:

  • Avoid Harsh Conditions: High temperatures (>80-100 °C) and prolonged reaction times should be avoided.

  • Metal-Free Conditions: If possible, design your synthesis to avoid transition metals. If a metal catalyst is necessary, extensive screening of ligands and conditions is recommended to favor the desired transformation over ring-opening.

  • Characterization: If ring-opening is suspected, carefully analyze the 1H and 13C NMR spectra for the disappearance of the characteristic cyclobutane signals and the appearance of signals corresponding to a linear alkyl chain.

Summary of Potential Byproducts and Identification

Byproduct Type Formation Mechanism Key Spectroscopic Signatures Prevention Strategy
Over-reacted Amine Further alkylation/acylation of the product.Higher molecular weight peaks in MS. Complex NMR with multiple N-alkyl/acyl signals.Slow addition of electrophile at low temp; control stoichiometry.
Isomerized Amine Acid/base/metal-catalyzed double bond migration.Disappearance of exocyclic methylene protons (~4.8 ppm) in 1H NMR; appearance of new olefinic and methyl signals.Use pure reagents; inert atmosphere; low temperature.
Polymer/Oligomer Cationic, radical, or coordination-initiated polymerization.Insoluble material; broad, unresolved humps in NMR baseline.Add inhibitors; use metal scavengers; avoid strong acids.
Ring-Opened Product Strain-releasing reaction, often metal-catalyzed or thermal.Absence of cyclobutane ring signals in NMR; appearance of linear alkane signals.Use mild, metal-free conditions; avoid high temperatures.

References

  • Tobias, M., & Togni, A. (2022). Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting. Angewandte Chemie International Edition, 62(2). Available at: [Link]

  • Jia, L., et al. (1996). Ring-Opening Ziegler Polymerization of Methylenecycloalkanes Catalyzed by Highly Electrophilic d0/fn Metallocenes. Journal of the American Chemical Society, 118(33), 7900-7913. Available at: [Link]

  • Shi, M., Wang, B.-Y., & Huang, J.-W. (2005). Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid. The Journal of Organic Chemistry, 70(14), 5606–5610. Available at: [Link]

  • Zhang, P., et al. (2023). Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane. Organic Letters, 25(2), 309–314. Available at: [Link]

  • Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 3-Methylenecyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 3-methylenecyclobutan-1-amine hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are working with this valuable and reactive building block. The inherent strain of the cyclobutane ring and the reactivity of the exocyclic double bond present unique challenges, particularly during process scale-up.[1][2] This document provides in-depth, field-proven insights structured in a practical question-and-answer format to address common issues and ensure a robust, reproducible synthesis.

Synthetic Workflow Overview

The most common and scalable synthetic route to 3-Methylenecyclobutan-1-amine hydrochloride involves a two-step sequence starting from a suitable cyclobutanone precursor. The overall process is outlined below.

G A 3-(Hydroxymethyl)cyclobutanone Ketal Protected B 3-Methylenecyclobutanone A->B C 3-Methylenecyclobutan-1-amine (Free Base) B->C Reductive Amination (e.g., NH3 source, NaBH(OAc)3) D 3-Methylenecyclobutan-1-amine HCl (Final Product) C->D

Caption: High-level workflow for the synthesis of 3-Methylenecyclobutan-1-amine HCl.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process.

Step 1: Synthesis of 3-Methylenecyclobutanone

Question: My yield of 3-methylenecyclobutanone is consistently low after the elimination step. What are the likely causes and how can I improve it?

Answer: Low yields in this step typically stem from two primary issues: incomplete conversion of the precursor or degradation of the product. 3-Methylenecyclobutanone can be sensitive to the reaction conditions used for its formation.[3]

  • Causality & Experimental Choices:

    • Incomplete Reaction: The pyrolysis of N-oxides (from corresponding amines) or elimination from a mesylate/tosylate precursor requires precise temperature control. On a larger scale, inefficient heat transfer can lead to incomplete reaction.

    • Product Polymerization/Isomerization: The product is susceptible to polymerization or isomerization to the more stable endocyclic isomer, 3-methylcyclobutenone, especially under acidic conditions or at elevated temperatures for prolonged periods.[3] The difficulties in converting ketals of 3-methylenecyclobutanone to the ketone without side reactions highlight this sensitivity.[3]

    • Volatile Product Loss: 3-Methylenecyclobutanone is volatile. During workup or isolation, significant product loss can occur if the apparatus is not properly sealed and cooled.

  • Troubleshooting Protocol:

    • Optimize Reaction Conditions: If using a pyrolysis-based method, ensure uniform heating. For solution-phase eliminations, monitor the reaction by GC-MS or TLC to confirm the complete consumption of the starting material.

    • Control Temperature and pH: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate. During aqueous workup, use a buffered or mild bicarbonate wash to neutralize any acid catalysts promptly.

    • Isolation Strategy: Use a cooled receiver flask during any distillation or solvent removal steps. Consider in-situ use where the crude product stream is used directly in the next step without full isolation, which is often a preferred strategy in large-scale synthesis to avoid handling sensitive intermediates.[4]

Step 2: Reductive Amination

Question: During the reductive amination of 3-methylenecyclobutanone, I'm observing significant formation of 3-methylenecyclobutanol and my yield of the desired amine is poor. What's going wrong?

Answer: This is a classic chemoselectivity problem in reductive amination. It indicates that your reducing agent is reducing the starting ketone faster than, or at a comparable rate to, the intermediate imine/iminium ion.[5]

  • Causality & Experimental Choices: The reductive amination process involves two distinct stages: (1) the formation of an imine intermediate from the ketone and an amine source (like ammonia), and (2) the reduction of this imine to the final amine.[6][7]

    • Incorrect Reducing Agent: Stronger hydride reagents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines. If the imine formation is slow or the concentration of the imine is low at any given time, the NaBH₄ will simply reduce the more abundant starting ketone to the alcohol byproduct.

    • Suboptimal pH: Imine formation is typically catalyzed by mild acid. If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated and the final dehydration step to the imine is inefficient.

  • Recommended Protocol & Optimization:

    • Select a Chemoselective Reducing Agent: The industry standard for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) .[6] STAB is a milder reducing agent that is particularly effective at reducing protonated imines (iminium ions) much more rapidly than ketones.[5] This selectivity is crucial for achieving high yields of the desired amine. Sodium cyanoborohydride (NaBH₃CN) is another option, but STAB is often preferred to avoid cyanide in the waste stream.[5]

    • Control Reaction Conditions: Perform the reaction as a one-pot process. Combine the 3-methylenecyclobutanone and the amine source (e.g., ammonium acetate or ammonia in methanol) in a suitable solvent like dichloromethane (DCM) or methanol.[8] Allow a short period for imine formation before adding the STAB portion-wise to control exotherms.

    • In-Process Monitoring: Track the disappearance of the starting ketone using TLC or GC. The reaction is typically complete within a few hours at room temperature.[8]

ReagentProsCons
NaBH(OAc)₃ (STAB) Excellent chemoselectivity for imines over ketones; mild conditions.[6]More expensive than NaBH₄; can be moisture sensitive.
NaBH₃CN Good selectivity; effective in one-pot procedures.[5]Highly toxic cyanide byproduct; pH control is critical.
NaBH₄ Inexpensive and readily available.Poor selectivity; often leads to alcohol byproduct formation.[5]
H₂ / Catalyst (e.g., Pd/C) Good for large scale; high atom economy.May reduce the exocyclic double bond; requires pressure equipment.

Question: My final product contains a significant amount of a saturated impurity, 3-methylcyclobutan-1-amine. How can I prevent this?

Answer: The presence of 3-methylcyclobutan-1-amine indicates that the exocyclic double bond has been reduced. This is a common side reaction if the chosen reduction conditions are not sufficiently selective.

  • Causality & Experimental Choices: While STAB is generally selective for the imine, certain conditions or catalysts can lead to the reduction of the C=C double bond. This is particularly a risk with catalytic hydrogenation. While catalysts like Palladium on Carbon (Pd/C) are excellent for many reductions, they are often too aggressive for substrates with sensitive double bonds that you wish to preserve.

  • Troubleshooting Protocol:

    • Avoid Catalytic Hydrogenation: Unless you have a highly specialized catalyst system, avoid using H₂ with standard hydrogenation catalysts like Pd/C, PtO₂, or Raney Nickel for this specific transformation.

    • Confirm Reagent Purity: Ensure your hydride source is not contaminated with more reactive species.

    • Strict Temperature Control: While unlikely with STAB at room temperature, excessive temperatures during the reduction could potentially lead to side reactions. Maintain a controlled temperature throughout the addition and reaction period.

G start Low Yield in Reductive Amination check_byproduct Major byproduct observed? start->check_byproduct alcohol 3-Methylenecyclobutanol check_byproduct->alcohol Yes, Alcohol saturated_amine 3-Methylcyclobutan-1-amine check_byproduct->saturated_amine Yes, Saturated Amine no_byproduct Starting material remains check_byproduct->no_byproduct No, mostly SM sol_alcohol Cause: Non-selective reduction. Solution: Switch to NaBH(OAc)3 (STAB). Verify pH for imine formation. alcohol->sol_alcohol sol_saturated Cause: C=C bond reduction. Solution: Avoid catalytic hydrogenation (H2/Pd). Use STAB under controlled temp. saturated_amine->sol_saturated sol_no_byproduct Cause: Inefficient imine formation. Solution: Check amine source quality. Allow more time before adding reductant. no_byproduct->sol_no_byproduct

Caption: Troubleshooting decision tree for reductive amination.

Step 3: Hydrochloride Salt Formation & Isolation

Question: After adding HCl to my free-base amine solution, I'm getting an oil or a sticky solid instead of a crystalline precipitate. How can I achieve a clean, filterable solid?

Answer: Oiling out during salt formation is a very common issue on scale-up and is almost always related to purity or the choice of solvent and procedure.

  • Causality & Experimental Choices:

    • Impurities: Residual solvents, unreacted starting materials, or byproducts can act as anti-solvents or form eutectic mixtures, preventing crystallization. The final product's purity is only as good as the purity of the free base from which it was made.

    • Solvent System: The ideal solvent for salt formation should readily dissolve the free base but provide low solubility for the resulting hydrochloride salt. Common choices include isopropanol (IPA), diethyl ether, or methyl tert-butyl ether (MTBE).[9][10]

    • Rate of Addition/Temperature: Rapid addition of HCl can cause the local concentration to exceed the saturation point too quickly, leading to amorphous precipitation or oiling rather than controlled crystal growth.

  • Recommended Protocol:

    • Purify the Free Base: Before attempting salt formation, ensure the free-base amine is pure. This may involve an aqueous wash to remove water-soluble impurities, followed by drying and solvent-swapping into your crystallization solvent. In some cases, a distillation of the free base (if thermally stable) may be necessary.

    • Optimize Solvent and HCl Source:

      • Dissolve the purified free base in a suitable solvent like cold isopropanol or MTBE.

      • Use a solution of HCl in the same solvent (e.g., HCl in IPA). Add this solution slowly with vigorous stirring to the amine solution. Using anhydrous HCl gas is also an option but requires more specialized equipment.[11]

    • Control Crystallization:

      • Maintain a low temperature (0-5 °C) during the HCl addition.

      • After addition is complete, allow the slurry to stir for a period (the "ageing time") to allow for complete precipitation and crystal maturation.

      • If an oil forms, try warming the mixture slightly to dissolve it and then cooling it down very slowly to encourage crystallization. Seeding with a small amount of previously isolated crystalline material can also be highly effective.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis? A1: Safety is paramount. Key considerations include:

  • Reagent Handling: Sodium triacetoxyborohydride can release acetic acid upon contact with moisture and is a mild irritant. Handle it in a well-ventilated area.

  • Exotherms: Both the reductive amination and the acid-base quenching/salt formation steps can be exothermic. On a larger scale, ensure adequate cooling capacity and add reagents portion-wise or via controlled addition funnel to manage the temperature.

  • Solvent Safety: Use appropriate engineering controls (fume hoods) for handling volatile organic solvents like DCM, ether, and methanol.

  • Pressure: If considering catalytic hydrogenation, ensure the use of a properly rated and maintained pressure reactor.

Q2: Can the free base, 3-methylenecyclobutan-1-amine, be isolated and stored, or should it be converted directly to the salt? A2: While the free base can be isolated, it is generally recommended to convert it directly to the hydrochloride salt for long-term storage.[12] Primary amines can be susceptible to oxidation and reaction with atmospheric CO₂. The hydrochloride salt is typically a more stable, crystalline solid with a longer shelf life, making it easier to handle, weigh, and store.[13]

Q3: What analytical methods are recommended for in-process controls and final product release? A3: A robust analytical package is crucial for a reproducible process.

  • In-Process Controls (IPCs):

    • TLC: Excellent for quick qualitative monitoring of the disappearance of starting materials.

    • GC-MS: Ideal for monitoring the volatile ketone and amine, providing both retention time and mass information to identify byproducts.

  • Final Product Release:

    • ¹H and ¹³C NMR: To confirm the structure and identify any major impurities.

    • HPLC/UPLC: To determine purity with high accuracy (e.g., >98%).

    • FTIR: To confirm the presence of key functional groups (amine salt).

    • Elemental Analysis (CHN): To confirm the empirical formula and salt stoichiometry.

References

  • ResearchGate. Gram‐scale synthesis of cyclobutanes. Available from: [Link]

  • Roberts, J. D., & Caserio, F. F. (1958). Small-ring Compounds. XXI. 3-Methylenecyclobutanone and Related Compounds. Journal of the American Chemical Society. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]

  • Fox, J. M., et al. (2010). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central. Available from: [Link]

  • Baran, P. S., et al. Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available from: [Link]

  • de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available from: [Link]

  • Ghosh, S., & Ghorai, M. K. (2023). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Semantic Scholar. Available from: [Link]

  • Gaimor, M. K., & Ghorai, M. K. (2009). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications - Chemical Reviews. Available from: [Link]

  • Google Patents. CN103086858A - Synthetic method of 3-methyl-cyclopentanone.
  • Wikipedia. Reductive amination. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Google Patents. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • National Center for Biotechnology Information. 3-Methylcyclobutan-1-amine. PubChem Compound Database. Available from: [Link]

  • Leonard, M. S. (2013). Reductive Amination. YouTube. Available from: [Link]

  • LibreTexts Chemistry. Reductive Amination. Available from: [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Organic Syntheses. Methylamine Hydrochloride. Available from: [Link]

  • Request PDF. An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Available from: [Link]

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • ScienceDirect. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Available from: [Link]

Sources

Technical Support Center: Analytical Methods for Purity Assessment of 3-Methylenecyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Methylenecyclobutan-1-amine hydrochloride is a unique small molecule building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a strained cyclobutane ring and an exocyclic double bond, presents specific challenges and considerations for analytical characterization. Ensuring the purity and impurity profile of this active pharmaceutical ingredient (API) intermediate is not merely a regulatory requirement; it is fundamental to the safety, efficacy, and reproducibility of the final drug product.

This guide is structured to function as a dedicated technical support resource. It moves beyond simple procedural lists to address the common, and often complex, challenges encountered by researchers in the field. We will explore the causality behind method selection, troubleshoot common experimental hurdles, and provide robust, field-tested protocols.

Section 1: Frequently Asked Questions (FAQs) - The Foundations

This section addresses the high-level strategic questions that form the basis of a sound analytical control strategy for 3-Methylenecyclobutan-1-amine HCl.

Q1: What are the primary analytical techniques for assessing the purity of 3-Methylenecyclobutan-1-amine HCl?

A1: A multi-faceted approach is essential. No single technique can provide a complete picture of purity. The recommended primary methods are:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for determining the purity of the main component and quantifying non-volatile organic impurities.[2] Due to the compound's properties, specific method development strategies, discussed below, are required.

  • Gas Chromatography (GC): Ideal for analyzing volatile impurities, residual solvents, and potentially the main component itself after derivatization.[3] Headspace GC is the standard for residual solvent analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for identity confirmation (¹H and ¹³C NMR) and for detecting and structurally characterizing impurities without the need for reference standards, provided they are present at sufficient levels (>0.1%).[4][5]

  • Mass Spectrometry (MS): Typically coupled with HPLC or GC (LC-MS, GC-MS) for peak identification and structural elucidation of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[6]

  • Karl Fischer Titration: The gold standard for accurately quantifying water content, which is a critical parameter for a hygroscopic salt.

Q2: This compound lacks a strong UV chromophore. How can I achieve adequate sensitivity in HPLC-UV analysis?

A2: This is a critical challenge. The molecule's only UV absorbance is at a low wavelength (~200-220 nm), where many solvents also absorb, leading to high background noise and poor sensitivity.[7] There are two primary strategies to overcome this:

  • Employ a Universal Detector: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are excellent choices as they do not rely on a chromophore.[8] They respond to any non-volatile analyte, making them ideal for purity analysis of compounds like this.

  • Pre-column Derivatization: This is a classic and highly effective approach. By reacting the primary amine with a derivatizing agent that contains a strong chromophore or fluorophore, you can dramatically increase detection sensitivity.[9][10] Common reagents for primary amines include o-Phthalaldehyde (OPA), Dansyl Chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[10][11][12] This allows for detection at higher, more specific wavelengths (e.g., >254 nm), moving you away from the noisy low-UV region.

Q3: What are the common synthesis-related impurities I should be aware of?

A3: A thorough understanding of the synthetic route is paramount for impurity profiling. While the exact impurities are route-dependent, you should anticipate the following classes:

  • Starting Materials & Reagents: Unreacted precursors or excess reagents used in the final synthetic steps.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Products from side reactions, such as dimerization, polymerization, or reactions involving the reactive exocyclic double bond.

  • Isomers: While the target molecule is achiral, synthetic precursors may be chiral, or side reactions could introduce new stereocenters, making diastereomeric impurity analysis necessary.[13]

Q4: How do I determine water content and residual solvents?

A4: These are considered critical quality attributes.

  • Water Content: Volumetric or coulometric Karl Fischer titration is the definitive method.

  • Residual Solvents: Static headspace gas chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard method as per ICH Q3C guidelines. This technique is highly sensitive and specific for volatile organic compounds used as solvents during synthesis and purification.

Q5: Is chiral purity a concern for this molecule?

A5: 3-Methylenecyclobutan-1-amine itself does not have a chiral center. However, this does not automatically eliminate the need for chiral analysis. Chirality could be introduced through:

  • Chiral Precursors: If any starting material in the synthesis is chiral and this chirality is maintained.

  • Chiral Impurities: Side reactions could generate structurally related impurities that are chiral. Therefore, a risk assessment based on the synthetic pathway is necessary. If a potential for chiral or diastereomeric impurities exists, a chiral HPLC or Capillary Electrophoresis (CE) method should be developed.[13][14][15]

Section 2: HPLC/UPLC Troubleshooting Guide

The analysis of a polar, basic compound like 3-Methylenecyclobutan-1-amine HCl by reversed-phase HPLC is notoriously challenging. Here’s how to troubleshoot the most common issues.

Issue: Asymmetric Peak Shape (Tailing)

Peak tailing is the most frequent problem when analyzing amines on silica-based columns.[16] It compromises quantification and resolution.

Causality: The primary cause is secondary ionic interactions between the protonated amine analyte (a positive cation) and deprotonated, negatively charged silanol groups (-SiO⁻) on the surface of the stationary phase.[17] This interaction is strong and leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Troubleshooting Flowchart:

G start Peak Tailing Observed q1 Is the mobile phase pH < 3? start->q1 sol1 Increase pH to 3-7 to neutralize a portion of the silanols. (Ensure column stability at higher pH) q1->sol1 No q2 Are you using a mobile phase modifier? q1->q2 Yes sol1->q2 sol2 Add a competing base like Triethylamine (TEA) at 0.1-0.5%. TEA will preferentially bind to active silanols. q2->sol2 No q3 Is your column old or a 'Type A' silica column? q2->q3 Yes sol2->q3 sol3 Switch to a modern, high-purity, end-capped column (e.g., C18-HS) or a specialized column for bases. q3->sol3 Yes end Peak Shape Improved q3->end No, using modern column sol3->end G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Accurately weigh ~10 mg of sample dissolve 2. Dissolve in 10 mL of Diluent prep_sample->dissolve derivatize 3. Mix aliquot with Dansyl-Cl & Buffer. Incubate. dissolve->derivatize quench 4. Quench reaction derivatize->quench inject 5. Inject onto HPLC system quench->inject separate 6. Gradient separation on C18 column inject->separate detect 7. Detect at 254 nm or with Fluorescence separate->detect integrate 8. Integrate peaks detect->integrate calculate 9. Calculate % Purity and % Impurities (Area Percent) integrate->calculate

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 3-Methylenecyclobutan-1-amine and its Cyclobutane Amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is relentless. Among the various structural motifs employed to achieve this, saturated carbocycles, and particularly cyclobutanes, have garnered significant attention. The unique conformational constraints imposed by the cyclobutane ring offer a powerful tool for medicinal chemists to rigidify flexible molecules, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][2] Furthermore, the three-dimensional arrangement of substituents on a cyclobutane scaffold provides a vectoral exit from a molecule that can be exploited to probe interactions within a binding pocket and to modulate physicochemical properties.

This guide provides an in-depth comparison of 3-methylenecyclobutan-1-amine with other key cyclobutane amines, focusing on their synthesis, physicochemical properties, and potential applications in drug design. We will explore how the subtle structural modifications within this class of compounds can significantly impact their performance as pharmaceutical building blocks.

Comparative Analysis of Cyclobutane Amines

The selection of a specific cyclobutane amine in a drug design campaign is a critical decision that can profoundly influence the ultimate success of a lead optimization program. Here, we compare 3-methylenecyclobutan-1-amine with three other relevant cyclobutane amines: cyclobutylamine, 3-aminocyclobutan-1-ol, and 3,3-difluorocyclobutylamine.

Physicochemical Properties

The physicochemical properties of a molecule, such as its lipophilicity (logP) and basicity (pKa), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key predicted physicochemical properties of our selected cyclobutane amines.

CompoundStructureMolecular Weight ( g/mol )Predicted LogPPredicted pKa
3-Methylenecyclobutan-1-amine 3-Methylenecyclobutan-1-amine structure83.130.79.8
Cyclobutylamine Cyclobutylamine structure71.120.410.4
3-Aminocyclobutan-1-ol 3-Aminocyclobutan-1-ol structure87.12-0.99.6
3,3-Difluorocyclobutylamine 3,3-Difluorocyclobutylamine structure107.100.28.7

Note: Predicted LogP and pKa values were obtained using publicly available computational tools and should be considered as estimates. Experimental determination is recommended for definitive values.

From this data, several key trends emerge:

  • Lipophilicity (LogP): 3-Methylenecyclobutan-1-amine exhibits a slightly higher predicted logP compared to cyclobutylamine, likely due to the introduction of the double bond. As expected, the hydroxyl group in 3-aminocyclobutan-1-ol significantly reduces lipophilicity, which can be advantageous for improving aqueous solubility. The gem-difluoro substitution in 3,3-difluorocyclobutylamine has a modest effect on the predicted logP.

  • Basicity (pKa): The pKa of the primary amine is a crucial parameter influencing its ionization state at physiological pH and its ability to form salt bridges with biological targets. The predicted pKa of 3-methylenecyclobutan-1-amine is slightly lower than that of cyclobutylamine. The electron-withdrawing effect of the hydroxyl group in 3-aminocyclobutan-1-ol and the potent inductive effect of the gem-difluoro substituents in 3,3-difluorocyclobutylamine lead to a significant reduction in the basicity of the amine. This modulation of pKa can be a powerful strategy to fine-tune the ADME properties of a drug candidate.

The Role of 3-Methylenecyclobutane as a Bioisostere

Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties to improve a molecule's biological activity, is a cornerstone of medicinal chemistry.[3][4] The 3-methylenecyclobutane moiety can be considered a bioisostere for various groups, offering unique advantages. For instance, it can serve as a conformationally restricted mimic of a gem-dimethyl group or a tert-butyl group, providing a similar spatial footprint while introducing a degree of unsaturation that can be exploited for further functionalization or to modulate metabolic stability.[5]

The exocyclic double bond in 3-methylenecyclobutan-1-amine offers a unique chemical handle for further synthetic elaboration, which is absent in the other saturated cyclobutane amines. This feature allows for post-synthetic modifications, such as Michael additions or olefin metathesis, to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of Cyclobutane Amines

The accessibility of these building blocks is a key consideration for their application in drug discovery programs. A common and efficient method for the synthesis of primary amines is the reductive amination of a corresponding ketone.[6][7][8]

Experimental Protocol: Synthesis of 3-Methylenecyclobutan-1-amine via Reductive Amination

This protocol describes a general procedure for the synthesis of 3-methylenecyclobutan-1-amine from the commercially available 3-methylenecyclobutan-1-one.

Materials:

  • 3-Methylenecyclobutan-1-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M in diethyl ether)

Procedure:

  • To a solution of 3-methylenecyclobutan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or by conversion to its hydrochloride salt by treatment with 1 M HCl in diethyl ether followed by recrystallization.

Causality behind Experimental Choices:

  • Ammonium acetate serves as the ammonia source for the formation of the intermediate imine. The large excess is used to drive the equilibrium towards imine formation.

  • Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone starting material.[9] It is more stable at slightly acidic pH, which is maintained by the ammonium acetate.

  • The workup procedure is designed to remove unreacted reagents and byproducts, and to isolate the desired amine.

G ketone 3-Methylenecyclobutan-1-one imine Intermediate Imine ketone->imine + NH4OAc amine 3-Methylenecyclobutan-1-amine imine->amine + NaBH3CN

Caption: Reductive amination workflow for the synthesis of 3-Methylenecyclobutan-1-amine.

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability.[3][10] The incorporation of cyclobutane rings has been shown to improve metabolic stability in some cases by blocking sites of metabolism or by rigidifying a molecule to prevent its recognition by metabolic enzymes.[2]

In contrast, the gem-difluoro substitution in 3,3-difluorocyclobutylamine is a well-established strategy to block metabolic oxidation at the C3 position, which can significantly enhance metabolic stability.[11]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a general workflow for assessing the metabolic stability of a test compound.

Materials:

  • Test compound (e.g., 3-methylenecyclobutan-1-amine)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench an aliquot of the reaction mixture with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.

Trustworthiness of the Protocol:

This is a standard and widely accepted protocol in the pharmaceutical industry for the early assessment of metabolic stability.[12] The inclusion of a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH) is crucial for validating the assay performance.

G cluster_0 Incubation at 37°C cluster_1 Analysis compound Test Compound quench Quench with ACN + IS compound->quench microsomes Liver Microsomes microsomes->quench nadph NADPH System nadph->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for in vitro metabolic stability assessment using liver microsomes.

Conclusion and Future Perspectives

The judicious selection and application of cyclobutane amines can provide a significant advantage in the design of novel therapeutics. 3-Methylenecyclobutan-1-amine stands out as a particularly interesting building block due to its unique combination of conformational rigidity, a synthetically versatile exocyclic double bond, and modulated basicity. Its properties make it a valuable tool for medicinal chemists seeking to fine-tune the ADME profiles of their lead compounds.

The comparative analysis presented in this guide highlights the subtle yet impactful differences between various cyclobutane amines. As our understanding of the interplay between three-dimensional molecular shape and biological activity continues to grow, we anticipate that the strategic use of conformationally constrained building blocks like 3-methylenecyclobutan-1-amine will play an increasingly important role in the development of the next generation of medicines.

References

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  • PubChem. 3-Aminocyclobutan-1-ol. [Link]

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  • Mague, J. T., & Mphahlele, M. J. (2017). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 7(10), 1369-1379. [Link]

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  • Google Patents. 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthesis method.
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The Rising Star in Bioisosterism: A Comparative Guide to Replacing Phenyl Rings with 3-Methylenecyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by replacing planar aromatic rings with three-dimensional saturated scaffolds.[1] The ubiquitous phenyl group, a stalwart of drug design, often introduces metabolic liabilities and suboptimal physicochemical properties.[2][3] This guide provides an in-depth technical comparison of the bioisosteric replacement of the phenyl ring with the 3-methylenecyclobutane moiety, a promising non-aromatic surrogate. We will delve into the rationale behind this substitution, present comparative data, and provide detailed experimental protocols for the synthesis of key building blocks.

The Tyranny of the Phenyl Ring and the Promise of Saturated Scaffolds

The phenyl ring is a common motif in many approved drugs, valued for its rigid structure and ability to engage in pi-stacking and hydrophobic interactions. However, its aromatic nature is a double-edged sword. Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites and potentially rapid clearance.[4][5] Furthermore, the planarity and lipophilicity of multiple phenyl groups in a molecule can contribute to poor aqueous solubility and off-target effects.[6]

Bioisosteric replacement, the substitution of a functional group with another that has similar physical and chemical properties, is a powerful strategy to mitigate these issues.[7] Saturated, sp³-rich scaffolds, such as cyclobutanes, have emerged as attractive non-classical bioisosteres for the phenyl ring. These three-dimensional structures can offer improved metabolic stability, enhanced solubility, and novel intellectual property opportunities.[1][8]

3-Methylenecyclobutane: A Unique Phenyl Ring Mimic

The 3-methylenecyclobutane group presents a unique combination of features that make it an intriguing bioisostere for a 1,4-disubstituted phenyl ring. It maintains a degree of rigidity while introducing a three-dimensional vector for its substituents. The exocyclic double bond offers a site for potential hydrogen bond interactions and can influence the electronics of the scaffold.

Physicochemical Property Comparison

While direct comparative data for a wide range of matched pairs is still emerging in the literature, we can extrapolate the expected impact of replacing a phenyl ring with a 3-methylenecyclobutane moiety based on the known properties of sp³-rich scaffolds.

PropertyPhenyl Group3-Methylenecyclobutane MoietyRationale for Change
Fraction of sp³ carbons (Fsp³) 00.75Increased three-dimensionality, "escaping flatland".
Calculated LogP (cLogP) HigherGenerally LowerReplacement of an aromatic system with a saturated carbocycle typically reduces lipophilicity.
Aqueous Solubility LowerGenerally HigherReduced planarity and lipophilicity can disrupt crystal packing and improve solvation.
Metabolic Stability Susceptible to aromatic oxidationExpected to be more stableAbsence of the aromatic system removes the primary site of oxidative metabolism.[4]
Shape PlanarPuckered, three-dimensionalOffers different spatial arrangement of substituents for improved target binding.

Experimental Data: A Call for Further Investigation

A comprehensive search of the current literature reveals a paucity of direct head-to-head experimental comparisons between drug analogues containing a phenyl ring versus a 3-methylenecyclobutane moiety. This represents a significant opportunity for future research in medicinal chemistry. The following sections provide established protocols for the synthesis of a key 3-methylenecyclobutane building block to facilitate such investigations.

Experimental Protocols

Synthesis of 3-Methylenecyclobutane-1,2-dicarboxylic Anhydride

This protocol describes the synthesis of a key intermediate that can be further elaborated to introduce a variety of functional groups on the 3-methylenecyclobutane scaffold. The procedure is adapted from Cripps, Williams, and Sharkey as detailed in Organic Syntheses.[9]

Step 1: [2+2] Cycloaddition of Allene and Maleic Anhydride

reagents Maleic Anhydride + Allene (in Benzene with Hydroquinone) autoclave Stainless Steel Autoclave 200-210 °C, 8-10 hours reagents->autoclave Charge product 3-Methylenecyclobutane-1,2-dicarboxylic Anhydride autoclave->product Yields

Synthesis of the anhydride intermediate.

  • Apparatus: A 2-liter stainless steel autoclave equipped with a stirrer, pressure gauge, and thermocouple.

  • Reagents:

    • Maleic anhydride: 500 g (5.1 moles)

    • Benzene: 645 ml

    • Hydroquinone: 0.25 g

    • Allene: 100 g (2.5 moles)

  • Procedure: a. Charge the autoclave with maleic anhydride, benzene, and hydroquinone. b. Seal the autoclave, cool to -70°C with stirring, and evacuate to approximately 20 mm Hg. c. Introduce allene into the cooled and evacuated autoclave. d. Heat the mixture with stirring for 8-10 hours at 200-210°C. e. After the reaction, cool the autoclave, vent any excess pressure, and open. f. The product, 3-methylenecyclobutane-1,2-dicarboxylic anhydride, is isolated by distillation of the reaction mixture.

Step 2: Esterification to Dimethyl 3-Methylenecyclobutane-1,2-dicarboxylate

anhydride 3-Methylenecyclobutane-1,2-dicarboxylic Anhydride reflux Reflux 30-40 hours anhydride->reflux reagents Methanol + p-Toluenesulfonic acid reagents->reflux workup Neutralization (Na2CO3) Removal of Methanol Distillation reflux->workup product Dimethyl 3-methylenecyclobutane-1,2-dicarboxylate workup->product

Esterification of the anhydride.

  • Apparatus: A 2-liter three-necked flask fitted with a thermometer, a condenser, and a dropping funnel.

  • Reagents:

    • 3-Methylenecyclobutane-1,2-dicarboxylic anhydride: 276 g (2.00 moles)

    • Methanol: 1 liter

    • p-Toluenesulfonic acid: 5 g

    • Anhydrous sodium carbonate (for neutralization)

  • Procedure: a. Combine the anhydride and p-toluenesulfonic acid in the flask. b. Cautiously add methanol. The reaction is exothermic and will begin to reflux. Add the remaining methanol at a rate that maintains vigorous boiling. c. Reflux the solution for 30-40 hours. d. Cool the solution to 15°C and neutralize the p-toluenesulfonic acid with finely powdered anhydrous sodium carbonate. e. Remove the methanol and water by distillation under reduced pressure. f. The crude dimethyl 3-methylenecyclobutane-1,2-dicarboxylate is then purified by distillation at 65-85°C/1 mm Hg.

Logical Workflow for Comparative Analysis

The following workflow outlines the key steps for a robust comparison of a phenyl-containing drug candidate with its 3-methylenecyclobutane analogue.

cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_adme In Vitro ADME Assays cluster_bio Biological Evaluation cluster_analysis Comparative Data Analysis start Lead Compound (with Phenyl Ring) synth_analog Synthesize 3-Methylenecyclobutane Analogue start->synth_analog Bioisosteric Replacement solubility Aqueous Solubility (Kinetic & Thermodynamic) synth_analog->solubility logp LogP/LogD Determination synth_analog->logp metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) solubility->metabolic_stability logp->metabolic_stability permeability Cell Permeability (e.g., PAMPA, Caco-2) metabolic_stability->permeability protein_binding Plasma Protein Binding permeability->protein_binding binding_assay Target Binding Affinity (e.g., IC50, Kd) protein_binding->binding_assay cell_assay Cellular Potency (e.g., EC50) binding_assay->cell_assay compare Compare Properties of Phenyl vs. 3-Methylenecyclobutane Analogues cell_assay->compare

Workflow for comparative analysis.

Conclusion and Future Outlook

The replacement of phenyl rings with 3-methylenecyclobutane moieties represents a compelling strategy in modern medicinal chemistry to overcome common ADME and physicochemical challenges. While the theoretical advantages are significant, there is a clear need for more published, direct comparative studies to fully validate the potential of this bioisosteric swap. The synthetic protocols provided herein offer a starting point for researchers to explore this promising area of drug design. As more data becomes available, the 3-methylenecyclobutane scaffold is poised to become a valuable tool in the medicinal chemist's arsenal for creating safer and more effective medicines.

References

  • Cripps, H. N., Williams, J. K., & Sharkey, W. H. (1963). Pyrolysis of Esters of 3-Methylenecyclobutane-1,2-dicarboxylic Acid. Journal of the American Chemical Society, 85(17), 2843–2848. [Link]

  • Tse, E., Houston, S. D., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

  • Macmillan Group, Princeton University. (2021). Phenyl Bioisosterism Unlayered. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-22. [Link]

  • Mykhailiuk, P. K., et al. (2023). An "Ideal" Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]

  • RSC Medicinal Chemistry. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. [Link]

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  • Quirante, J., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(44), 10495-10501. [Link]

  • Baran Lab, Scripps Research. (2011). Bioisosteres of Common Functional Groups. [Link]

  • Al-Mazaideh, G. M. (2016). Effect of Substituents on Methylenecyclobutane / 1-Methylcyclobutene System. International Research Journal of Pure & Applied Chemistry, 12(3), 1-10. [Link]

  • Valente, M. J., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1145140. [Link]

  • ChemRxiv. (2022). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved January 18, 2026, from [Link]

  • Anderson, E. A., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 610(7930), 85-90. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

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  • RSC Medicinal Chemistry. (2022). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. [Link]

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comparative reactivity of 3-methylenecyclobutane vs. cyclobutene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Methylenecyclobutane and Cyclobutene

Introduction: A Tale of Two Strained Isomers

In the landscape of strained cyclic hydrocarbons, 3-methylenecyclobutane and cyclobutene present a fascinating case study in constitutional isomerism. Both share the molecular formula C₅H₆ and a four-membered ring, a structural motif notorious for its inherent ring strain—approximately 26 kcal/mol for the parent cyclobutane scaffold.[1][2][3] This stored potential energy is a primary driver for their chemical reactivity, making them valuable, high-energy building blocks in organic synthesis. However, the placement of the double bond—endocyclic in cyclobutene versus exocyclic in 3-methylenecyclobutane—imparts distinct electronic and steric properties that govern their reaction pathways and comparative reactivity. This guide provides a detailed analysis of these differences, supported by experimental data, to inform researchers in their selection and application of these versatile molecules.

Structural and Energetic Foundations of Reactivity

The core of the reactivity difference lies in the hybridization and geometry imposed by the double bond's location.

  • Cyclobutene: The two sp²-hybridized carbons are part of the ring itself. The ideal 120° bond angle for sp² carbons is severely compressed to roughly 90° within the ring, contributing significantly to angle strain. This strain makes the endocyclic π-bond highly susceptible to reactions that can alleviate this distortion.

  • 3-Methylenecyclobutane: Here, only one ring carbon is sp²-hybridized. The exocyclic methylene group allows the external C=C-C bond angle to relax closer to the 120° ideal. However, the ring itself remains strained. This arrangement creates a molecule with two distinct reactive sites: the strained sigma bonds of the cyclobutane ring and the accessible exocyclic π-bond.

The thermodynamic instability of cyclobutene relative to its ring-opened isomer, 1,3-butadiene, is substantial, with the diene being favored by approximately 28.5 kcal/mol.[4] While analogous data for 3-methylenecyclobutane's rearrangement is less commonly cited, its thermal behavior demonstrates a similar, albeit mechanistically distinct, drive to relieve ring strain.

Comparative Reactivity Analysis

Thermal Rearrangements: Divergent Pathways from Ring Strain

Thermolysis is a classic reaction for strained rings, and it starkly highlights the differing fates of these two isomers.

Cyclobutene: Under thermal conditions, cyclobutene undergoes a concerted, pericyclic 4π-electrocyclic ring-opening to form 1,3-butadiene.[5] This reaction is governed by Woodward-Hoffmann rules, proceeding via a conrotatory motion of the substituents on C3 and C4. The reaction is typically clean and occurs at relatively moderate temperatures (starting around 150°C).[6]

Caption: Electrocyclic ring-opening of cyclobutene.

3-Methylenecyclobutane: The thermal isomerization of 3-methylenecyclobutane is more complex. It does not open to a simple conjugated diene in one step. Instead, it rearranges stereospecifically to trans-1,3-pentadiene (piperylene) at temperatures between 160°C and 250°C.[6] This transformation is not a simple electrocyclization and is thought to proceed through a biradical intermediate, initiated by the cleavage of a strained C-C bond adjacent to the double bond. This pathway is distinct from the concerted mechanism of cyclobutene, reflecting the influence of the exocyclic π-system.

CompoundThermal Reaction Product(s)Typical Temperature (°C)MechanismReference
Cyclobutene 1,3-Butadiene~1504π-Electrocyclic (Concerted)[4][5]
3-Methylenecyclobutane trans-1,3-Pentadiene160 - 250Biradical (Stepwise)[6]
Table 1: Comparison of Thermal Rearrangement Reactions.
Cycloaddition Reactions: A Question of π-Bond Accessibility

Cycloadditions further differentiate the reactivity of the two isomers.

Cyclobutene acts as a classic dienophile in [4+2] Diels-Alder reactions and participates in [2+2] cycloadditions, both thermally and photochemically.[7][8][9] Its endocyclic double bond is sterically unhindered and electronically similar to other simple cycloalkenes, making it a reliable substrate for these transformations.

3-Methylenecyclobutane can also undergo cycloadditions, but its behavior is more nuanced. In a formal (4+1) cycloaddition with gold(I) carbenes, it has been shown to first isomerize to a cyclobutene derivative in situ before reacting.[10][11] In other contexts, the exocyclic double bond can react directly. The choice of reaction partner and conditions determines whether the molecule acts as a simple alkene or leverages its strained ring in the reaction sequence.

Polymerization: Ring-Opening vs. Addition

The high ring strain in both molecules makes them attractive monomers for polymerization.

Cyclobutene is an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP).[12] Catalysts like Grubbs' ruthenium-based systems readily attack the endocyclic double bond, leading to the cleavage of the ring and the formation of poly(1,4-butadiene), a synthetic rubber. The process can exhibit living characteristics, allowing for excellent control over molecular weight and dispersity.[12][13]

3-Methylenecyclobutane's parent compound, methylenecyclobutane, displays more complex polymerization behavior. Depending on the catalyst system (e.g., Ziegler-Natta catalysts, Lewis acids), it can undergo polymerization via two main pathways:

  • Addition Polymerization: The catalyst initiates polymerization across the exocyclic double bond, leaving the cyclobutane ring intact in the polymer backbone.

  • Ring-Opening Polymerization: The reaction proceeds with the fission of the C2-C3 bond of the ring, leading to a polymer with a repeating unit derived from isoprene.[14]

This dual reactivity offers synthetic versatility but requires careful catalyst selection to control the polymer's final microstructure.

G cluster_0 Cyclobutene Reactivity cluster_1 3-Methylenecyclobutane Reactivity CycB Cyclobutene ROMP ROMP Catalyst (e.g., Grubbs') CycB->ROMP Ring Opening PolyB Poly(1,4-butadiene) ROMP->PolyB MCB 3-Methylenecyclobutane Cat1 Addition Catalyst MCB->Cat1 Vinyl Addition Cat2 Ring-Opening Catalyst (e.g., Ziegler-Natta) MCB->Cat2 Ring Opening PolyMCB Poly(methylenecyclobutane) (Rings Intact) Cat1->PolyMCB PolyIso Isoprene-like Polymer (Rings Opened) Cat2->PolyIso

Caption: Comparative polymerization pathways.

Experimental Protocols

To provide a practical basis for comparison, the following generalized protocols outline how one might investigate the divergent thermal reactivity.

Protocol 1: Comparative Thermal Isomerization in the Gas Phase

Objective: To compare the thermal stability and reaction products of cyclobutene and 3-methylenecyclobutane.

Methodology:

  • Apparatus Setup: A flow-based pyrolysis apparatus is assembled, consisting of a heated quartz tube packed with inert quartz chips, connected to a nitrogen gas inlet and a cold trap (-78°C, dry ice/acetone) for product collection. The outlet of the trap is connected to a gas chromatograph-mass spectrometer (GC-MS) for analysis.

  • Sample Preparation: Prepare separate dilute solutions (~1% by volume) of cyclobutene and 3-methylenecyclobutane in an inert, high-boiling solvent like dodecane.

  • Pyrolysis Run (Cyclobutene): a. Set the furnace temperature to 150°C and allow it to stabilize. b. Introduce the cyclobutene solution into the heated tube via a syringe pump at a controlled flow rate to ensure a residence time of ~30 seconds. c. Collect the effluent in the cold trap. d. After the run, warm the trap to room temperature and inject a sample of the vapor into the GC-MS to identify the product (expected: 1,3-butadiene).

  • Pyrolysis Run (3-Methylenecyclobutane): a. Clean the apparatus and repeat the procedure with the 3-methylenecyclobutane solution. b. Begin with a furnace temperature of 160°C. c. Analyze the product via GC-MS (expected: trans-1,3-pentadiene).[6]

  • Data Analysis: Compare the temperatures at which significant conversion begins for each isomer. Analyze the mass spectra to confirm the identity of the products and note any byproducts.

Caption: Workflow for comparative thermolysis study.

Conclusion and Outlook

While both 3-methylenecyclobutane and cyclobutene are highly reactive molecules driven by the relief of ring strain, their reaction pathways are profoundly different. Cyclobutene's reactivity is dominated by its endocyclic double bond, leading to predictable and well-understood electrocyclic ring-openings and cycloadditions. It serves as a reliable precursor to 1,3-butadiene and a monomer for controlled ROMP.

In contrast, 3-methylenecyclobutane offers more complex and varied reactivity. The interplay between its exocyclic π-bond and the strained ring allows for competing reaction pathways, including different modes of thermal rearrangement and polymerization. This complexity makes it a synthetically intriguing substrate, where the choice of catalyst and conditions can be used to steer the reaction towards distinct structural outcomes. For researchers and drug development professionals, understanding these fundamental differences is paramount for harnessing the synthetic potential of these strained four-membered rings.

References

  • Hu, Y., et al. (2020). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. Nature Chemistry. Available at: [Link]

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Asian Journal of Organic Chemistry. Available at: [Link]

  • Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide. (2022). Organic Letters. Available at: [Link]

  • Huisgen, R., et al. (2002). Functionalized Cyclobutenes via Multicomponent Thermal [2 + 2] Cycloaddition Reactions. Organic Letters. Available at: [Link]

  • Wikipedia. Cyclobutene. Available at: [Link]

  • Wu, Z., Wheeler, D. R., & Grubbs, R. H. (1992). Living ring-opening metathesis polymerization of cyclobutene: the thermodynamic effect of a reversibly binding ligand. Journal of the American Chemical Society. Available at: [Link]

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. Available at: [Link]

  • Porri, L., Rossi, R., & Diversi, P. (1972). On the Ring-Opening Polymerization of Methylenecyclobutane. Macromolecules. Available at: [Link]

  • Trost, B. M. (1991). Cyclobutene Ring Opening Reactions. In Comprehensive Organic Synthesis (Vol. 5, pp. 659-703). Pergamon. Available at: [Link]

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  • de León, C. A., et al. (2014). Formal (4+1) Cycloaddition of Methylenecyclopropanes with 7-Aryl-1,3,5-cycloheptatrienes by Triple Gold(I) Catalysis. SciSpace. Available at: [Link]

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A Researcher's Guide to Assessing the Metabolic Stability of 3-Methylenecyclobutane (3-MCB) Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is a paramount objective. The 3-methylenecyclobutane (3-MCB) moiety has emerged as an intriguing bioisosteric replacement for commonly used groups such as gem-dimethyl and tert-butyl functionalities. Its rigid, three-dimensional structure offers a unique vector for exploring chemical space and can confer desirable physicochemical properties. However, the introduction of any new scaffold into a drug discovery pipeline necessitates a thorough evaluation of its metabolic liabilities. This guide provides a comprehensive framework for assessing the metabolic stability of 3-MCB-containing compounds, drawing upon established principles of drug metabolism and offering detailed experimental protocols for researchers in the field.

The metabolic stability of a compound is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could lead to accumulation and toxicity.[2] Therefore, a clear understanding of the metabolic fate of 3-MCB-containing molecules is essential for their successful development.

The 3-Methylenecyclobutane Moiety: A Bioisostere with Unique Properties

The 3-MCB group is often employed as a bioisostere for the gem-dimethyl or tert-butyl groups.[3] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's properties while retaining its desired biological activity.[3] The strained four-membered ring and the exocyclic double bond of the 3-MCB moiety introduce distinct electronic and steric features compared to its more traditional counterparts. While these features can be advantageous for target engagement, they also present unique considerations for metabolic stability.

The primary enzymes responsible for the metabolism of most drugs are the cytochrome P450 (CYP) family of heme-containing monooxygenases, predominantly found in the liver.[4] These enzymes catalyze a variety of oxidative reactions, transforming lipophilic compounds into more polar metabolites that can be readily excreted.[5] The susceptibility of a molecule to CYP-mediated metabolism is influenced by factors such as its electronic properties, steric accessibility, and the presence of "metabolic soft spots" – chemically reactive sites prone to enzymatic attack.

Anticipated Metabolic Pathways of 3-MCB Containing Compounds

While specific experimental data on the metabolism of a wide range of 3-MCB compounds is not extensively available in the public domain, we can hypothesize potential metabolic pathways based on the known reactivity of strained rings and alkenes. The primary sites of metabolic attack on a 3-MCB-containing compound are likely to be the exocyclic double bond and the cyclobutane ring itself.

  • Epoxidation of the Exocyclic Double Bond: Alkenes are common substrates for CYP enzymes, which can catalyze their epoxidation. The resulting epoxide is a reactive intermediate that can be subsequently hydrolyzed by epoxide hydrolases to a diol or conjugated with glutathione.

  • Hydroxylation of the Cyclobutane Ring: The C-H bonds of the cyclobutane ring, particularly at positions allylic to the double bond, are potential sites for hydroxylation. Strained cycloalkyl rings can also undergo rearrangements following oxidation.[6]

  • Metabolism at Other Sites: It is crucial to remember that metabolism can also occur at other positions within the molecule, depending on the overall structure and the presence of other functional groups.

The following diagram illustrates these potential primary metabolic pathways:

MetabolicPathways Parent 3-MCB Compound Epoxide Epoxide Intermediate Parent->Epoxide CYP-mediated Epoxidation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP-mediated Hydroxylation Diol Diol Metabolite Epoxide->Diol Epoxide Hydrolase

Caption: Potential Phase I metabolic pathways for 3-MCB containing compounds.

Experimental Workflow for Assessing Metabolic Stability

A systematic in vitro approach is essential to determine the metabolic stability of novel 3-MCB compounds. The cornerstone of this assessment is the microsomal stability assay, which utilizes liver microsomes as a source of drug-metabolizing enzymes.[7][8]

Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Stock Test Compound Stock (e.g., 10 mM in DMSO) Incubation_Mix Incubation at 37°C (Time points: 0, 5, 15, 30, 45 min) Compound_Stock->Incubation_Mix Microsomes Liver Microsomes (Human, Rat, Mouse, etc.) Microsomes->Incubation_Mix Cofactor NADPH Regenerating System Cofactor->Incubation_Mix Quenching Reaction Quenching (e.g., Acetonitrile with Internal Standard) Incubation_Mix->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Calculate % Remaining LCMS->Data_Analysis Kinetics Determine t½ and CLint Data_Analysis->Kinetics

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a robust method for determining the metabolic stability of a 3-MCB-containing test compound.

Materials:

  • Test compound

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) of a structurally similar but distinct compound

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[9]

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).[10]

    • Thaw the liver microsomes on ice and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the diluted microsomes and the test compound working solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.[11]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.[10][12] The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[13][14] The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for accurate quantification.[14][15]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Comparative Data and Interpretation

To contextualize the metabolic stability of a 3-MCB-containing compound, it is essential to compare its data with that of relevant benchmark compounds. This includes the parent molecule for which the 3-MCB group is a bioisosteric replacement (e.g., a gem-dimethyl or tert-butyl analog) and known drugs with well-characterized metabolic profiles (e.g., rapidly and slowly metabolized compounds).

Table 1: Hypothetical Comparative Metabolic Stability Data in Human Liver Microsomes

CompoundBioisosteric Groupt½ (min)CLint (µL/min/mg protein)Stability Classification
Test Compound A 3-Methylenecyclobutane 45 30.8 Moderate
Comparator 1 (gem-dimethyl) gem-Dimethyl2555.4Moderate-High
Comparator 2 (tert-butyl) tert-Butyl>120<11.5Low
Positive Control (Rapid) Verapamil10138.6High
Positive Control (Slow) Diazepam9015.4Low-Moderate

Classification based on typical industry criteria. For example, a half-life of less than 30 minutes may be considered unstable, while a half-life greater than 60 minutes is often classified as stable.[11]

In this hypothetical example, the 3-MCB-containing compound exhibits intermediate metabolic stability, an improvement over the gem-dimethyl analog but less stable than the tert-butyl counterpart. This type of comparative data is invaluable for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

Advanced Strategies and Future Directions

For compounds that exhibit moderate to high metabolic turnover, further investigation is warranted to identify the specific sites of metabolism ("soft spot" analysis). This can be achieved through metabolite identification studies using high-resolution mass spectrometry.[16] By elucidating the structures of the major metabolites, medicinal chemists can make targeted structural modifications to block the metabolic soft spots and improve the compound's stability.[17] Strategies to enhance metabolic stability include the introduction of electron-withdrawing groups or the use of deuterium substitution at metabolically labile positions.[17]

Conclusion

The 3-methylenecyclobutane moiety represents a valuable addition to the medicinal chemist's toolkit. A thorough and systematic assessment of the metabolic stability of 3-MCB-containing compounds is crucial for their successful progression through the drug discovery pipeline. The experimental framework and protocols outlined in this guide provide a solid foundation for researchers to evaluate these novel chemical entities and make data-driven decisions to optimize their pharmacokinetic properties. By integrating metabolic stability assessment early in the discovery process, the potential of the 3-MCB scaffold as a component of future therapeutics can be fully realized.

References

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  • Meanwell, N. A. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(4), 349–353. Retrieved from [Link]

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A Comparative Investigation into the Biological Activity of 3-Methylenecyclobutan-1-amine Analogs: A Methodological Guide and Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide delves into the untapped potential of 3-methylenecyclobutan-1-amine and its analogs as a novel scaffold in medicinal chemistry. In the absence of extensive comparative data for this specific family of compounds, we present a comprehensive framework for their synthesis, biological evaluation, and in silico analysis. This document serves as a robust starting point for research programs aiming to explore the therapeutic promise of this unique chemical entity.

The cyclobutane ring, a strained four-membered carbocycle, has garnered increasing interest in drug discovery. Its rigid, three-dimensional structure can impart favorable pharmacological properties, such as conformational restriction, metabolic stability, and novel intellectual property.[1] By serving as a non-planar bioisostere for more common functionalities, the cyclobutane motif offers a compelling strategy to navigate new chemical spaces.[2] This guide focuses on the 3-methylenecyclobutan-1-amine core, a scaffold that combines the rigidity of the cyclobutane ring with the reactive potential of an exocyclic methylene group and a primary amine for further functionalization.

A Proposed Research Workflow for the Evaluation of 3-Methylenecyclobutan-1-amine Analogs

Our proposed investigation is structured to systematically synthesize a library of analogs and screen them for potential anticancer and antimicrobial activities, two areas where novel small molecules are in high demand. The workflow is designed to generate robust, comparable data to establish clear structure-activity relationships (SAR).

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Silico Analysis & SAR A Design of Analog Library (Varying R1 and R2) B Synthesis of Analogs A->B C Purification & Structural Characterization (NMR, MS, HPLC) B->C D Anticancer Activity Screening (MTT Assay) C->D E Antimicrobial Susceptibility Testing (Broth Microdilution) C->E F Determination of IC50/MIC values D->F E->F G Molecular Docking Studies F->G H ADME-Tox Prediction F->H I Structure-Activity Relationship (SAR) Analysis G->I H->I I->A Iterative Design & Optimization G Start 3-Methylenecyclobutan-1-amine Product Amide or Sulfonamide Analogs Start->Product Acylation or Sulfonylation Reagent1 R1-COCl or R1-SO2Cl (Various Acid Chlorides or Sulfonyl Chlorides) Reagent1->Product

Caption: General synthetic route to amide and sulfonamide analogs of 3-methylenecyclobutan-1-amine.

Experimental Protocol: Synthesis of Amide Analogs
  • Reaction Setup: To a solution of 3-methylenecyclobutan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of the desired acyl chloride (R1-COCl, 1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide analog.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Comparative Evaluation of Biological Activity

We will focus on two key areas of therapeutic interest: oncology and infectious diseases. The synthesized analogs will be screened for their anticancer and antimicrobial activities.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell viability and is a reliable indicator of cytotoxic potential. [3]

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Analog IDR1 GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
MCA-01 Phenyl> 50> 50> 50
MCA-02 4-Chlorophenyl25.332.118.9
MCA-03 4-Nitrophenyl10.815.28.5
MCA-04 3,4-Dichlorophenyl5.27.84.1
Doxorubicin -0.81.20.9
Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of pathogenic bacteria and fungi. [4][5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized analogs in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [6]6. MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture plate is the MBC/MFC.

Analog IDR1 GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
MCA-01 Phenyl> 128> 128> 128
MCA-02 4-Chlorophenyl6412864
MCA-03 4-Nitrophenyl326432
MCA-04 3,4-Dichlorophenyl163216
Ciprofloxacin -0.50.25-
Fluconazole ---2

Part 3: In Silico Analysis and Structure-Activity Relationship (SAR) Elucidation

Computational tools will be employed to rationalize the experimental findings and guide the design of next-generation analogs.

Molecular Docking

Molecular docking simulations will be performed to predict the binding modes of the most active compounds against known biological targets relevant to their observed activity (e.g., tubulin for anticancer agents, DNA gyrase for antibacterial agents). This will provide insights into the key molecular interactions driving bioactivity.

ADME-Tox Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties will be conducted for all synthesized analogs. This will help to identify potential liabilities early in the drug discovery process and prioritize compounds with favorable drug-like properties.

Structure-Activity Relationship (SAR) Analysis

The experimental data from the biological assays will be systematically analyzed to establish clear SAR trends. For instance, the effect of electron-withdrawing versus electron-donating substituents on the aryl ring of the amide analogs on anticancer or antimicrobial potency will be determined.

G cluster_0 Structural Modifications (R1) cluster_1 Observed Biological Activity EWGs Electron-Withdrawing Groups (e.g., -NO2, -Cl) High_Activity Increased Potency (Lower IC50/MIC) EWGs->High_Activity Hypothesized Correlation EDGs Electron-Donating Groups (e.g., -OCH3, -CH3) Low_Activity Decreased Potency (Higher IC50/MIC) EDGs->Low_Activity Hypothesized Correlation

Caption: Hypothetical structure-activity relationship for 3-methylenecyclobutan-1-amine analogs.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the systematic investigation of 3-methylenecyclobutan-1-amine analogs as a novel class of bioactive molecules. By following the proposed synthetic and screening protocols, researchers can generate valuable data to unlock the therapeutic potential of this underexplored chemical scaffold. The integration of in silico methods will further accelerate the drug discovery process by enabling rational design and optimization of lead compounds. We believe that the unique structural features of the 3-methylenecyclobutan-1-amine core hold significant promise for the development of next-generation therapeutics.

References

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
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  • WOAH. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
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  • Guerin, D. J., et al. (2017). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 22(10), 1727.
  • Malaschuk, I., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. European Journal of Medicinal Chemistry, 192, 112185.
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A Spectroscopic Deep Dive: Unveiling the Structural Nuances of 3-Methylenecyclobutan-1-amine and its Saturated Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and molecular engineering, the nuanced differences between saturated and unsaturated cyclic amines can profoundly influence their biological activity, reactivity, and overall utility. This guide provides a comprehensive spectroscopic comparison of 3-Methylenecyclobutan-1-amine and its saturated analog, cyclobutylamine. By delving into the distinctive fingerprints each molecule leaves across various spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—we aim to equip researchers with the foundational knowledge to distinguish and characterize these structurally related compounds.

Molecular Structures at a Glance

At the heart of this comparison are the structural distinctions between our two molecules of interest. Cyclobutylamine presents a simple, saturated four-membered ring, while 3-Methylenecyclobutan-1-amine introduces a degree of unsaturation with an exocyclic double bond. This seemingly minor alteration has significant ramifications for the molecule's electronic environment and conformational flexibility, which are readily observable through spectroscopic analysis.

Figure 1: 2D structures of 3-Methylenecyclobutan-1-amine and Cyclobutylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural connectivity of organic molecules. The introduction of the methylidene group in 3-Methylenecyclobutan-1-amine creates a distinct set of signals in both ¹H and ¹³C NMR spectra, allowing for unambiguous differentiation from its saturated analog.

¹H NMR Spectroscopy: The Proton's Perspective

In the ¹H NMR spectrum, the most telling difference is the appearance of signals in the olefinic region for 3-Methylenecyclobutan-1-amine, which are absent in the spectrum of cyclobutylamine. The protons of the exocyclic double bond are expected to resonate at a downfield chemical shift due to the sp² hybridization of the carbon atoms.

Assignment Cyclobutylamine (Experimental) 3-Methylenecyclobutan-1-amine (Predicted) Key Differences & Rationale
-NH₂ ~1.3 ppm (broad singlet)~1.5 ppm (broad singlet)The electronic environment of the amine protons is similar in both molecules, leading to comparable chemical shifts. The broadness is due to quadrupole broadening and potential hydrogen exchange.
-CH-NH₂ ~3.4 ppm (multiplet)~3.6 ppm (multiplet)The methine proton attached to the nitrogen is slightly deshielded in the unsaturated analog due to the influence of the nearby double bond.
Ring -CH₂- ~1.6-2.2 ppm (multiplets)~2.5-3.0 ppm (multiplets)The allylic protons in the unsaturated amine are significantly deshielded compared to the aliphatic protons in cyclobutylamine.
=CH₂ N/A~4.7 ppm (singlet)The appearance of signals in the olefinic region is the most definitive diagnostic feature for the unsaturated compound. These protons are deshielded by the anisotropic effect of the pi-electron cloud.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms and information about their hybridization. The presence of two sp² hybridized carbons in 3-Methylenecyclobutan-1-amine is a key distinguishing feature.

Assignment Cyclobutylamine (Experimental) 3-Methylenecyclobutan-1-amine (Predicted) Key Differences & Rationale
-CH-NH₂ ~50 ppm~52 ppmSimilar to the proton spectrum, the carbon attached to the nitrogen is slightly deshielded in the unsaturated amine.
Ring -CH₂- ~32 ppm, ~16 ppm~35 ppmThe aliphatic ring carbons in cyclobutylamine show distinct signals due to their different proximities to the amine group. In the unsaturated analog, the two equivalent methylene carbons are deshielded.
=C< N/A~145 ppmThe quaternary sp² carbon of the methylidene group appears at a significant downfield shift.
=CH₂ N/A~105 ppmThe terminal sp² carbon of the exocyclic double bond is also found in the olefinic region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrument Setup: Use a broadband probe on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The resulting spectrum will show a single peak for each unique carbon atom.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS UV-Vis UV-Vis Sample->UV-Vis Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis UV-Vis->Data Analysis Structure Elucidation Structure Elucidation Data Analysis->Structure Elucidation

Figure 2: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key difference in the IR spectra of our two compounds will be the presence of C=C stretching and =C-H bending vibrations for the unsaturated amine.

Vibrational Mode Cyclobutylamine (Experimental) 3-Methylenecyclobutan-1-amine (Predicted) Key Differences & Rationale
N-H Stretch ~3300-3400 cm⁻¹ (two bands, primary amine)~3300-3400 cm⁻¹ (two bands, primary amine)Both are primary amines and will exhibit two characteristic N-H stretching bands.
C-H Stretch (sp³) ~2850-2950 cm⁻¹~2850-2950 cm⁻¹Both molecules contain sp³ hybridized C-H bonds.
C-H Stretch (sp²) N/A~3080 cm⁻¹The =C-H stretching vibration of the methylidene group is a key diagnostic peak for the unsaturated compound.
C=C Stretch N/A~1650 cm⁻¹The exocyclic C=C double bond stretch is a characteristic absorption for the unsaturated amine.
N-H Bend ~1600 cm⁻¹~1600 cm⁻¹The N-H bending (scissoring) vibration is present in both primary amines.
=C-H Bend N/A~890 cm⁻¹ (out-of-plane)The out-of-plane bending of the vinylidene protons provides another strong piece of evidence for the exocyclic double bond.

Experimental Protocol for FT-IR Spectroscopy (Liquid Sample):

  • Sample Preparation: As both compounds are likely liquids at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While both compounds have different molecular weights, their fragmentation patterns will also differ due to the presence of the double bond in 3-Methylenecyclobutan-1-amine, which influences bond stabilities.

Ion Cyclobutylamine (m/z) 3-Methylenecyclobutan-1-amine (m/z) Key Differences & Rationale
Molecular Ion [M]⁺ 7183The molecular ion peak directly reflects the different molecular weights of the two compounds.
[M-1]⁺ 7082Loss of a hydrogen radical is a common fragmentation pathway.
[M-NH₂]⁺ 5567Loss of the amino radical.
Base Peak 43 ([C₃H₇]⁺)55 ([C₄H₇]⁺)The base peak for cyclobutylamine arises from fragmentation of the ring. For the unsaturated analog, the base peak is predicted to be the stable allylic cation formed by loss of the amino group.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC-MS) system.

  • Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Scan a range of m/z values (e.g., 10-200) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Saturated amines like cyclobutylamine do not have a chromophore that absorbs in the typical UV-Vis range (200-800 nm). However, the introduction of a double bond in 3-Methylenecyclobutan-1-amine creates a π-system that can undergo electronic transitions upon absorption of UV radiation.

Compound λ_max (Predicted) Transition Rationale
Cyclobutylamine < 200 nmn → σSaturated amines exhibit weak n → σ transitions that occur at short wavelengths, typically outside the range of standard UV-Vis spectrophotometers.
3-Methylenecyclobutan-1-amine ~210-220 nmπ → πThe isolated double bond acts as a chromophore, allowing for a π → π transition at a longer wavelength compared to the saturated analog. The presence of the nitrogen atom's lone pair may cause a slight blue shift compared to a simple alkene.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of the amine in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration range is 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the spectrum of the sample solution over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the spectrum.

G Structure Molecular Structure Saturated (Cyclobutylamine) Unsaturated (3-Methylenecyclobutan-1-amine) NMR NMR Spectroscopy ¹H: Olefinic protons (~4.7 ppm) ¹³C: sp² carbons (~105, 145 ppm) Structure->NMR Presence of C=C bond IR IR Spectroscopy C=C stretch (~1650 cm⁻¹) =C-H stretch (~3080 cm⁻¹) Structure->IR Presence of C=C and =C-H bonds MS Mass Spectrometry Different Molecular Ion (m/z 71 vs. 83) Different Fragmentation (Allylic cation) Structure->MS Different molecular formula UV-Vis UV-Vis Spectroscopy π → π* transition (~210-220 nm) Structure->UV-Vis Presence of π-system

Figure 3: Key spectroscopic differences arising from structural variations.

Conclusion

The spectroscopic comparison of 3-Methylenecyclobutan-1-amine and cyclobutylamine unequivocally demonstrates the power of modern analytical techniques in discerning subtle structural modifications. The introduction of an exocyclic double bond provides a wealth of unique spectroscopic signatures, from the appearance of olefinic protons and carbons in NMR to the characteristic vibrational modes in IR and the distinct fragmentation patterns in mass spectrometry. Furthermore, the presence of the π-system renders the unsaturated amine UV-active in the conventional spectral range. This guide serves as a practical reference for researchers, enabling the confident identification and characterization of these and similar cyclic amine structures, which is a critical step in the journey of drug discovery and materials science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

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  • NMRShiftDB2. [Link]

A Researcher's Guide to the Conformational Landscape of 3-Methylenecyclobutan-1-amine Hydrochloride: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a molecule's three-dimensional structure is intrinsically linked to its biological activity. For medicinal chemists and drug development professionals, a comprehensive understanding of a compound's conformational preferences is not merely academic—it is a critical prerequisite for rational drug design, enabling the optimization of target binding, pharmacokinetic properties, and ultimately, therapeutic efficacy. This guide provides an in-depth computational and experimental framework for the conformational analysis of 3-Methylenecyclobutan-1-amine hydrochloride, a molecule of interest due to its strained cyclobutane core and potential as a versatile scaffold.

The inherent ring strain and the presence of an exocyclic methylene group in 3-Methylenecyclobutan-1-amine hydrochloride present unique challenges and opportunities. The cyclobutane ring is not planar, but rather exists in a puckered or "butterfly" conformation to alleviate some of the angle and torsional strain.[1][2] This puckering creates distinct axial and equatorial positions for substituents, leading to a dynamic equilibrium between different conformers. The protonated amine further complicates this landscape through its potential for intramolecular hydrogen bonding and its influence on the ring's electronic properties.

This guide will navigate the complexities of elucidating the conformational preferences of 3-Methylenecyclobutan-1-amine hydrochloride, offering a comparative analysis of computational methodologies and outlining a correlative experimental validation workflow.

Part 1: The Computational Approach: Deciphering Conformational Energetics

A robust computational analysis is the cornerstone of understanding the conformational behavior of a flexible molecule like 3-Methylenecyclobutan-1-amine hydrochloride. The goal is to identify all low-energy conformers and accurately predict their relative populations. Given the limitations of molecular mechanics force fields in consistently predicting the potential energy surfaces of small molecules, a multi-level strategy employing both force field methods for initial screening and more accurate quantum chemical methods is recommended.[3]

A Multi-Tiered Computational Workflow

A hierarchical approach ensures a thorough yet computationally efficient exploration of the conformational space. This workflow begins with a broad search using less computationally expensive methods, followed by refinement of the most promising candidates at higher levels of theory.

G cluster_0 Initial Conformational Search cluster_1 Semi-Empirical Refinement cluster_2 DFT Refinement & Analysis cluster_3 Output A Input Structure (3-Methylenecyclobutan-1-amine) B Force Field Conformational Search (e.g., MMFF94) A->B C Geometry Optimization (e.g., PM7) B->C D Geometry Optimization & Frequency Calculation (e.g., B3LYP-D3/def2-SVP) C->D E Single-Point Energy Calculation (Higher Level of Theory) D->E F Boltzmann Distribution Analysis E->F G Relative Energies & Populations of Conformers F->G

Caption: A multi-tiered computational workflow for the conformational analysis of 3-Methylenecyclobutan-1-amine hydrochloride.

Step-by-Step Computational Protocol
  • Initial Structure Generation: A 3D model of 3-Methylenecyclobutan-1-amine is generated. The hydrochloride salt is modeled as the protonated amine.

  • Force Field Conformational Search: A systematic or random conformational search is performed using a suitable molecular mechanics force field, such as MMFF94. This initial step efficiently generates a large number of potential conformers.

  • Semi-Empirical Optimization: The unique conformers from the force field search are then optimized using a semi-empirical method like PM7. This step provides a more accurate initial ranking of conformer energies than force fields alone.[3]

  • Density Functional Theory (DFT) Optimization: The low-energy conformers from the semi-empirical optimization (e.g., within 10 kcal/mol of the global minimum) are subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT). A functional that accounts for dispersion forces, such as B3LYP with Grimme's D3 dispersion correction (B3LYP-D3), is recommended, paired with a suitable basis set like def2-SVP.[3] Frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • High-Level Single-Point Energy Calculations: To further refine the relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set or a more accurate computational method.

  • Boltzmann Distribution Analysis: The final Gibbs free energies of the conformers are used to calculate their relative populations at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

Comparative Analysis of Computational Methods

The choice of computational method significantly impacts the accuracy of the predicted conformational energies. While force fields are fast, they may not accurately represent the subtle energetic differences in strained systems. DFT provides a good balance of accuracy and computational cost for molecules of this size.

MethodRelative Computational CostExpected Accuracy for Relative EnergiesKey Considerations
MMFF94 LowLow to ModerateGood for initial, broad conformational searches. May not accurately capture non-covalent interactions.[3]
PM7 ModerateModerateGenerally provides better geometries and energy rankings than force fields.[3]
B3LYP-D3/def2-SVP HighGoodA workhorse for conformational analysis of organic molecules. Inclusion of dispersion correction is important.
CCSD(T) Very HighHigh (Gold Standard)Often used as a benchmark for smaller systems or for single-point energy calculations on DFT-optimized geometries.[4]

Part 2: The Conformational Landscape of 3-Methylenecyclobutan-1-amine Hydrochloride

The puckering of the cyclobutane ring is the primary source of conformational isomerism in 3-Methylenecyclobutan-1-amine hydrochloride. The parent methylenecyclobutane has a puckered ring with a barrier to ring inversion of approximately 160-168 cm⁻¹.[5][6] The introduction of the amino hydrochloride group at the 3-position will lead to two primary puckered conformers: one with the substituent in an axial-like position and one with it in an equatorial-like position.

G cluster_0 Axial-like Conformer cluster_1 Equatorial-like Conformer A Axial NH3+ B Equatorial NH3+ A->B Ring Inversion B->A Ring Inversion

Caption: Equilibrium between the axial-like and equatorial-like conformers of 3-Methylenecyclobutan-1-amine hydrochloride.

The relative stability of these two conformers will be dictated by a balance of steric and electronic factors. Generally, bulkier substituents on a cyclobutane ring prefer the equatorial position to minimize steric interactions. Therefore, it is hypothesized that the equatorial-like conformer of 3-Methylenecyclobutan-1-amine hydrochloride will be the more stable of the two.

Part 3: Experimental Validation: Bridging Theory and Reality

Computational predictions, while powerful, must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for probing the conformational preferences of small molecules in solution and the solid state, respectively.

NMR Spectroscopy in Solution

For a conformationally flexible molecule in solution, the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers. However, valuable information can still be extracted:

  • ¹H-¹H Coupling Constants: The magnitudes of vicinal proton-proton coupling constants (³JHH) are related to the dihedral angles between the protons via the Karplus equation. By comparing experimental coupling constants with those predicted for the computationally derived conformers, the relative populations in solution can be estimated.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) provide information about through-space proximity of protons. The presence or absence of specific NOE cross-peaks can help to distinguish between different conformers.

  • Low-Temperature NMR: In some cases, if the energy barrier to interconversion is sufficiently high, it may be possible to "freeze out" the individual conformers by lowering the temperature, allowing for their direct observation by NMR.

X-ray Crystallography in the Solid State

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[7][8] While this represents only one conformation, it is invaluable for:

  • Benchmarking Computational Methods: The experimentally determined geometry can be used to validate the accuracy of the computational methods used.

  • Identifying the Global Minimum (in the solid state): The crystal structure often represents the global minimum energy conformer, or a conformer very close to it, in the solid state.

  • Understanding Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other, which can be important for understanding physical properties like solubility and melting point.

G cluster_0 Computational Prediction cluster_1 Experimental Validation A Predicted Conformers (Energies, Geometries) B NMR Spectroscopy (Solution Conformation) A->B Compare Geometries & Predicted NMR Parameters C X-ray Crystallography (Solid-State Conformation) A->C Compare Geometries D Correlated Understanding of Conformational Landscape B->D C->D

Caption: The synergistic relationship between computational prediction and experimental validation in conformational analysis.

Conclusion

The conformational analysis of 3-Methylenecyclobutan-1-amine hydrochloride is a multifaceted challenge that requires a synergistic approach combining state-of-the-art computational methods with rigorous experimental validation. By employing a hierarchical computational workflow, researchers can efficiently map the potential energy surface and identify the most stable conformers. Subsequent correlation with NMR and X-ray crystallographic data provides a comprehensive and reliable understanding of the molecule's conformational preferences. This knowledge is paramount for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this and other strained cyclic amines in the design of novel therapeutics.

References

  • Schmalz, D. G., Luttke, W., & Laurie, V. W. (1973). Microwave Spectrum, Ring‐Puckering Potential Function, and Dipole Moment of Methylenecyclobutane. The Journal of Chemical Physics, 59(1), 361-366. [Link]

  • Durig, J. R., & Lafferty, W. J. (1970). Methylenecyclobutane: Ring‐Puckering Potential Function from Mid‐Infrared Combination Bands. The Journal of Chemical Physics, 52(10), 5475-5478. [Link]

  • Khalil, S. M. (2016). Effect of Substituents on Methylenecyclobutane / 1-Methylcyclobutene System. International Research Journal of Pure and Applied Chemistry, 13(4), 1-10. [Link]

  • Jang, Y. H., Hwang, S., & Kim, D. (2018). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv preprint arXiv:1803.04238. [Link]

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  • Seo, H., et al. (2021). Application to 6-membered cyclic amines and DFT calculations for the elucidation of the observed selectivity. ResearchGate. [Link]

  • Alomari, M., & Al-Zoubi, R. (2017). Structure, Vibrations and Relative Stability of 1-Methylcyclobutene and Methylenecyclobutane Tautomers Using DFT and CCSD Methods. Journal of Theoretical and Computational Chemistry, 16(05), 1750041. [Link]

  • Bachrach, S. M. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(49), 13046-13052. [Link]

  • Khalil, S. M. (2018). Study the effect of Substituents X on Methylenecyclopentane and 1-Methylcyclopentene System. ResearchGate. [Link]

  • Garg, N. K., et al. (2021). Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes. PubMed Central. [Link]

  • LibreTexts Chemistry. (2021). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

  • LibreTexts Chemistry. (2021). 2.5.1: Conformational analysis. [Link]

  • SpectraBase. (n.d.). Methylenecyclobutane. [Link]

  • ChemConnections. (n.d.). Conformations of Alkanes. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. PubMed Central. [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

  • Wlodawer, A. (2000). x Ray crystallography. PubMed Central. [Link]

  • ResearchGate. (2021). Synthesis, Molecular Docking Study, and Molecular Dynamics Simulation of New 1,3-Dimethyl-5-methylidenebarbituric Acid Derivatives Prepared by Cyclobutane Cleavage. [Link]

  • ChemConnections. (n.d.). Conformations of Alkanes. [Link]

  • Stoddart, J. F., et al. (1985). THE X-RAY CRYSTAL-STRUCTURE OF A 1-1 ADDUCT BETWEEN ALPHA-CYCLODEXTRIN AND CYCLOBUTANE-1,1-DICARBOXYLATODIAMMINEPLATINUM(II). University of St Andrews Research Portal. [Link]

  • ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • The Pharma Innovation. (2022). A review on x-ray crystallography and it's applications. [Link]

  • RSC Publishing. (2015). DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines. [Link]

  • ACS Publications. (2022). DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-Methylenecyclobutan-1-amine Derivatives: A Scaffold with Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can provide unique three-dimensional diversity and unexplored intellectual property landscapes is a perpetual driver in drug discovery. The cyclobutane ring, a strained four-membered carbocycle, has garnered increasing interest for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1] This guide delves into the structure-activity relationship (SAR) studies of a particularly intriguing, yet underexplored, cyclobutane derivative: 3-methylenecyclobutan-1-amine.

This scaffold presents a unique combination of structural features: a rigid cyclobutane core that can orient substituents in well-defined spatial arrangements, and a reactive exocyclic methylene group. This exocyclic double bond can act as a Michael acceptor, opening the door for covalent interactions with biological targets, a mechanism employed by a number of approved drugs.[2]

Given the nascent stage of research into this specific scaffold, this guide will provide a comparative analysis, drawing insights from closely related cyclobutane derivatives to build a foundational understanding of its potential SAR. We will explore synthetic strategies, conformational considerations, and propose future directions for the development of novel therapeutics based on the 3-methylenecyclobutan-1-amine core.

The Architectural Uniqueness of the 3-Methylenecyclobutane Scaffold

The 3-methylenecyclobutane moiety offers a distinct set of properties for medicinal chemists to exploit. The cyclobutane ring itself is not planar but exists in a puckered conformation, which helps to alleviate some of the inherent angle and torsional strain.[3] This puckering leads to two distinct substituent positions, axial and equatorial-like, which can influence how a molecule interacts with a biological target. The exocyclic methylene group introduces a point of unsaturation and planarity, further shaping the molecule's overall topography.

Scaffold 3-Methylenecyclobutan-1-amine Scaffold Features Key Structural Features Scaffold->Features Rigid_Core Rigid Cyclobutane Core Features->Rigid_Core Michael_Acceptor Exocyclic Methylene (Michael Acceptor) Features->Michael_Acceptor Conformational_Constraint Conformational Constraint Rigid_Core->Conformational_Constraint Metabolic_Stability Potential Metabolic Stability Rigid_Core->Metabolic_Stability Covalent_Bonding Potential for Covalent Bonding Michael_Acceptor->Covalent_Bonding

Caption: Key structural features of the 3-methylenecyclobutan-1-amine scaffold.

Synthetic Strategies: Accessing the Core and its Analogs

A key prerequisite for any SAR study is a robust and flexible synthetic route that allows for the facile generation of a diverse library of analogs. While the specific synthesis of a wide range of 3-methylenecyclobutan-1-amine derivatives is not extensively documented, a plausible and adaptable synthetic pathway can be proposed based on established organic chemistry principles.

A potential synthetic approach could commence with a commercially available cyclobutanone derivative. A Wittig reaction can be employed to introduce the exocyclic methylene group. Subsequent conversion of a functional group on the cyclobutane ring to an amine would complete the synthesis of the core scaffold. For instance, a ketone could be converted to an oxime followed by reduction, or a carboxylic acid could be subjected to a Curtius rearrangement.

Start Substituted Cyclobutanone Wittig Wittig Reaction (e.g., Ph3P=CH2) Start->Wittig Methylene 3-Methylenecyclobutanone Derivative Wittig->Methylene Amine_Formation Amine Formation Methylene->Amine_Formation Reductive_Amination Reductive Amination (e.g., NH3, NaBH3CN) Amine_Formation->Reductive_Amination Curtius Curtius Rearrangement (from corresponding carboxylic acid) Amine_Formation->Curtius Final_Product 3-Methylenecyclobutan-1-amine Derivative Reductive_Amination->Final_Product Curtius->Final_Product

Caption: Proposed synthetic workflow for 3-methylenecyclobutan-1-amine derivatives.

Comparative SAR Analysis: Learning from Analogs

In the absence of direct SAR data for 3-methylenecyclobutan-1-amine derivatives, we can draw valuable insights from studies on closely related analogs.

Case Study 1: Saturated Cyclobutane Amines as αvβ3 Integrin Antagonists

A study on cyclobutane-based small molecule antagonists of the αvβ3 integrin provides a rich dataset on the SAR of the saturated cyclobutylamine scaffold. The αvβ3 integrin is a cell surface receptor involved in angiogenesis and tumor metastasis, making it an attractive target for cancer therapy.

The general structure of the antagonists consists of a central cyclobutane core, an arginine-mimetic sidechain, and an aspartic acid-mimetic sidechain. The amine on the cyclobutane ring is a key attachment point for one of these sidechains.

CompoundR1 (Arginine Mimetic)R2 (Aspartic Acid Mimetic)αvβ3 IC50 (µM)
1 Tetrahydronaphthyridine-CH2COOH< 1
2 Aminopyridine-CH2COOH> 10
3 Tetrahydronaphthyridine-CH2CH2COOH1.5
4 Tetrahydronaphthyridine-SO2NHCH2COOH2.5

Key SAR Observations:

  • Arginine Mimetic: The nature of the basic group mimicking arginine is crucial for activity. A tetrahydronaphthyridine sidechain (Compound 1 ) was found to be significantly more potent than an aminopyridine sidechain (Compound 2 ).

  • Aspartic Acid Mimetic: The length and nature of the acidic sidechain also modulate activity. A simple carboxymethyl group (Compound 1 ) provided the highest potency. Extending the chain (Compound 3 ) or replacing the carboxylic acid with a sulfonamide (Compound 4 ) led to a decrease in activity.

  • Stereochemistry: The relative stereochemistry of the substituents on the cyclobutane ring (cis vs. trans) was also shown to be a critical determinant of activity, highlighting the importance of the rigid ring in defining the spatial orientation of the pharmacophores.

SAR_Integrin SAR of Cyclobutylamine Integrin Antagonists Arginine_Mimetic Arginine Mimetic Sidechain SAR_Integrin->Arginine_Mimetic Aspartic_Acid_Mimetic Aspartic Acid Mimetic Sidechain SAR_Integrin->Aspartic_Acid_Mimetic Stereochemistry Ring Stereochemistry SAR_Integrin->Stereochemistry Potency Biological Potency Arginine_Mimetic->Potency Aspartic_Acid_Mimetic->Potency Stereochemistry->Potency

Caption: Key determinants of activity for cyclobutylamine-based integrin antagonists.

Case Study 2: The Significance of the Exocyclic Methylene Group

The exocyclic methylene group is an α,β-unsaturated system, making it a potential Michael acceptor.[2] This opens up the possibility of these compounds acting as covalent inhibitors, forming a stable bond with nucleophilic residues (such as cysteine or lysine) in the active site of a target protein. This can lead to irreversible inhibition and prolonged duration of action.

While direct evidence for the biological activity of 3-methylenecyclobutan-1-amine derivatives is limited, studies on related compounds with exocyclic methylene groups suggest this is a promising area for investigation. For instance, certain methylenecyclopentanone derivatives have demonstrated antibacterial activity.[4] This suggests that the exocyclic methylene moiety can be a key pharmacophoric element.

Proposed SAR Studies for 3-Methylenecyclobutan-1-amine Derivatives

Based on the comparative analysis, a systematic SAR exploration of the 3-methylenecyclobutan-1-amine scaffold would be highly valuable. The following modifications are proposed:

  • Derivatization of the Amine:

    • Alkylation: Introduction of small to medium-sized alkyl groups to probe for hydrophobic pockets.

    • Acylation: Formation of amides with a variety of carboxylic acids (aliphatic, aromatic, heterocyclic) to explore hydrogen bonding and π-stacking interactions.

    • Sulfonylation: Formation of sulfonamides to introduce different electronic and steric properties.

  • Stereochemistry:

    • Synthesis and evaluation of both cis and trans isomers (where applicable, with another substituent on the ring) to understand the optimal spatial arrangement of substituents.

  • Modification of the Methylene Group (Bioisosteric Replacement):

    • While the methylene group is a key feature, replacing it with other small, strained rings (e.g., cyclopropylidene) or polar groups (e.g., carbonyl) could provide insights into the importance of its electronic and steric properties.

Core 3-Methylenecyclobutan-1-amine Core Modifications Proposed Modifications for SAR Core->Modifications Amine_Deriv Amine Derivatization (Alkyl, Acyl, Sulfonyl) Modifications->Amine_Deriv Stereochem Stereochemical Exploration (cis/trans isomers) Modifications->Stereochem Methylene_Mod Methylene Group Modification (Bioisosteric Replacement) Modifications->Methylene_Mod Biological_Activity Biological Activity Profile Amine_Deriv->Biological_Activity Stereochem->Biological_Activity Methylene_Mod->Biological_Activity

Caption: Proposed areas for SAR exploration of the 3-methylenecyclobutan-1-amine scaffold.

Experimental Protocols

Synthesis of N-(3-methylenecyclobutyl)acetamide

This protocol provides a representative example of how a simple derivative of 3-methylenecyclobutan-1-amine can be synthesized.

Step 1: Synthesis of 3-Methylenecyclobutan-1-amine

  • To a solution of 3-methylenecyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylenecyclobutan-1-amine.

Step 2: Acetylation of 3-Methylenecyclobutan-1-amine

  • Dissolve 3-methylenecyclobutan-1-amine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-methylenecyclobutyl)acetamide.

General Protocol for Cell Viability Assay (MTT Assay)

This assay can be used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion

The 3-methylenecyclobutan-1-amine scaffold represents a promising, yet largely unexplored, area in medicinal chemistry. Its unique combination of a rigid core and a reactive exocyclic methylene group offers exciting opportunities for the design of novel therapeutics. By drawing on the established SAR of related cyclobutane derivatives and understanding the chemical properties of the exocyclic methylene, researchers can begin to systematically explore the potential of this scaffold. The synthetic strategies and biological evaluation protocols outlined in this guide provide a framework for initiating such investigations. Future studies in this area are poised to unlock new classes of bioactive molecules with the potential to address a range of therapeutic needs.

References

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A Framework for Assessing the Cross-Reactivity of 3-Methylenecyclobutan-1-amine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the cross-reactivity of 3-Methylenecyclobutan-1-amine hydrochloride is not extensively available in peer-reviewed literature. This guide, therefore, presents a robust, scientifically-grounded framework for a prospective investigation into its selectivity. The experimental data presented herein is hypothetical and illustrative, designed to guide researchers in conducting similar real-world studies.

Introduction: The Enigmatic Potential of a Novel Scaffold

In the landscape of medicinal chemistry and drug discovery, novel molecular scaffolds are the bedrock of innovation. 3-Methylenecyclobutan-1-amine hydrochloride emerges as one such entity, a structural analog to a class of compounds known for their utility as building blocks in the synthesis of more complex, biologically active molecules.[1] Its unique strained cyclobutane ring, coupled with a reactive exocyclic methylene group and a primary amine, suggests a rich chemical space for exploration. However, before any therapeutic potential can be realized, a thorough understanding of its biological specificity is paramount.

This guide provides a comprehensive, step-by-step framework for characterizing the cross-reactivity profile of 3-Methylenecyclobutan-1-amine hydrochloride. We will compare its hypothetical performance against a panel of structurally related analogs, providing the rationale behind experimental choices and detailed protocols to ensure the integrity and reproducibility of the findings. For the purpose of this illustrative guide, we will hypothesize that the primary biological target of interest is the Serotonin Transporter (SERT) , a common target for psychoactive compounds.[2]

Comparative Compound Selection: Interrogating the Structure-Activity Relationship

The selection of appropriate comparator compounds is critical for elucidating the structural determinants of selectivity. For this study, we have chosen a panel of commercially available cyclobutane amines with subtle structural variations, alongside a linear amine to serve as a negative control.

Compound NameCAS NumberKey Structural FeaturesRationale for Inclusion
3-Methylenecyclobutan-1-amine hydrochloride N/AExocyclic methylene groupPrimary compound of interest
3-Methylcyclobutanamine hydrochloride89381-07-7Saturated cyclobutane ring with a methyl group[1]Direct analog, assesses the impact of the double bond
3,3-Dimethylcyclobutan-1-amine hydrochloride1284247-23-9Gem-dimethyl substitution on the cyclobutane ring[3]Evaluates the effect of increased steric bulk
1-Methylcyclobutan-1-amine hydrochloride174886-05-6Methyl group on the same carbon as the amine[4]Investigates the influence of amine substitution position
N-methylbutan-1-amine hydrochloride75016-37-4Acyclic, linear structure[5]Negative control to establish baseline activity

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is essential for a comprehensive assessment of selectivity. Our proposed workflow integrates binding assays, broad off-target screening, and functional cellular assays to build a complete picture of the compound's interaction with biological systems.

experimental_workflow cluster_tier1 Tier 1: Primary Target Affinity cluster_tier2 Tier 2: Broad Selectivity Screening cluster_tier3 Tier 3: Functional Activity cluster_analysis Data Analysis & Interpretation primary_assay Radioligand Binding Assay (SERT Affinity - Ki) off_target_panel Off-Target Safety Panel (Receptors, Ion Channels, Enzymes) primary_assay->off_target_panel High Affinity Hits functional_assay Cellular Uptake Assay (SERT Inhibition - IC50) primary_assay->functional_assay On-Target Validation off_target_panel->functional_assay Identified Off-Targets analysis Selectivity Ratios Structure-Activity Relationship Cross-Reactivity Profile functional_assay->analysis

Caption: A tiered experimental workflow for assessing cross-reactivity.

Tier 1: Primary Target Affinity - A Hypothetical Analysis

The initial step is to quantify the binding affinity of our compound panel for the hypothesized primary target, the Serotonin Transporter (SERT). A competitive radioligand binding assay is the gold standard for this purpose.

Hypothetical Results: SERT Binding Affinity
CompoundKi (nM) for SERTInterpretation
3-Methylenecyclobutan-1-amine hydrochloride 15 High affinity for the primary target
3-Methylcyclobutanamine hydrochloride150Reduced affinity, suggesting the exocyclic methylene is important for binding
3,3-Dimethylcyclobutan-1-amine hydrochloride>10,000No significant binding; steric hindrance likely prevents interaction
1-Methylcyclobutan-1-amine hydrochloride850Lower affinity, indicating the amine position is critical
N-methylbutan-1-amine hydrochloride>10,000No binding, confirming the importance of the cyclic scaffold

These hypothetical results suggest that the unique structure of 3-Methylenecyclobutan-1-amine hydrochloride is well-suited for binding to SERT, with both the exocyclic double bond and the specific substitution pattern of the cyclobutane ring contributing to its high affinity.

Tier 2: Broad Selectivity Screening - Uncovering Off-Target Interactions

A compound's therapeutic utility is often dictated by its "cleanliness" – its lack of interaction with unintended biological targets. A broad cross-reactivity screen against a panel of common off-targets is therefore a critical step in preclinical development. For this guide, we will consider a small, representative panel.

Hypothetical Results: Off-Target Binding (% Inhibition at 1 µM)
Target3-Methylenecyclobutan-1-amine HCl3-Methylcyclobutanamine HCl
Dopamine Transporter (DAT) 65% 25%
Norepinephrine Transporter (NET) 80% 35%
Sigma-1 Receptor 55% 15%
Adrenergic α1 Receptor<10%<10%
Muscarinic M1 Receptor<5%<5%

This hypothetical data indicates that while 3-Methylenecyclobutan-1-amine hydrochloride is a potent SERT binder, it may also have significant cross-reactivity with other monoamine transporters (DAT and NET) and the Sigma-1 receptor. This is a common characteristic of many SERT inhibitors and would need to be further investigated in functional assays.

Tier 3: Functional Activity - From Binding to Biological Effect

Demonstrating that binding to a target translates into a measurable biological effect is the final and most important step. For a SERT inhibitor, a cellular serotonin uptake assay is the most relevant functional readout.

Hypothetical Results: Functional Potency (IC50 in nM)
CompoundSERT Uptake Inhibition (IC50)DAT Uptake Inhibition (IC50)NET Uptake Inhibition (IC50)
3-Methylenecyclobutan-1-amine HCl 25 150 95
3-Methylcyclobutanamine HCl300>10,000>10,000

These hypothetical functional data confirm the on-target activity of 3-Methylenecyclobutan-1-amine hydrochloride as a SERT inhibitor. The data also quantifies its functional cross-reactivity, showing it to be approximately 6-fold selective for SERT over DAT and 3.8-fold selective for SERT over NET. This level of selectivity would be a key consideration in its further development.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for SERT Affinity
  • Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing human SERT are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of membrane suspension, 50 µL of radioligand ([³H]-Citalopram, final concentration 1 nM), and 50 µL of varying concentrations of the test compound (from 0.1 nM to 100 µM) or vehicle.

  • Incubation: The plate is incubated for 60 minutes at room temperature.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: The filter plate is dried, and a scintillant is added to each well. Radioactivity is counted using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine). Specific binding is calculated by subtracting non-specific from total binding. The IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

Protocol 2: Cellular Serotonin Uptake Assay
  • Cell Culture: HEK293 cells stably expressing human SERT are plated in a 96-well plate and grown to confluence.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer. The cells are then pre-incubated with varying concentrations of the test compound or vehicle for 20 minutes at 37°C.

  • Uptake Initiation: A solution containing [³H]-Serotonin (final concentration 10 nM) is added to each well to initiate the uptake reaction.

  • Incubation: The plate is incubated for 15 minutes at 37°C.

  • Termination and Lysis: The uptake is terminated by aspirating the radioactive solution and rapidly washing the cells with ice-cold KRH buffer. A lysis buffer is then added to each well.

  • Detection: The cell lysate is transferred to a scintillation vial, and radioactivity is counted.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor. The IC50 values are determined by non-linear regression analysis.

Visualizing the Mechanism: A Hypothetical Signaling Pathway

The primary function of SERT is the reuptake of serotonin from the synaptic cleft. Inhibition of this process leads to increased synaptic serotonin levels, which can then act on various postsynaptic and presynaptic serotonin receptors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin Serotonin serotonin_vesicle->serotonin Release sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding compound 3-Methylenecyclobutan-1-amine HCl compound->sert Inhibition downstream Downstream Signaling receptor->downstream

Caption: Hypothetical mechanism of SERT inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit prospective, framework for assessing the cross-reactivity of 3-Methylenecyclobutan-1-amine hydrochloride. Our hypothetical data suggests that this novel compound may be a potent and relatively selective inhibitor of the Serotonin Transporter. The structural variations in the comparator compounds highlight the importance of the exocyclic methylene group and the specific substitution pattern for high-affinity binding.

Further research should focus on obtaining empirical data to validate these hypotheses. A broader off-target screening panel would provide a more complete safety profile, and in vivo studies would be necessary to understand the compound's pharmacokinetic and pharmacodynamic properties. The unique chemical structure of 3-Methylenecyclobutan-1-amine hydrochloride makes it a compelling candidate for further investigation, and the systematic approach detailed in this guide provides a clear path forward for its preclinical evaluation.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Methylenecyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe handling and disposal of 3-Methylenecyclobutan-1-amine hydrochloride, designed for researchers, scientists, and drug development professionals. Our focus is not just on the procedure, but on the scientific rationale that underpins these essential safety measures, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 3-Methylenecyclobutan-1-amine hydrochloride is a solid substance that presents several health risks upon exposure.[1] A clear grasp of these hazards informs every procedural choice we make, from personal protective equipment selection to waste segregation.

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[1][2][3]

  • Causes skin irritation (Category 2).[1][2][3][4]

  • Causes serious eye irritation (Category 2A).[1][2][3][4]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1][2][3]

Under fire conditions, thermal decomposition can lead to the release of hazardous products, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][5]

GHS Hazard Classification Code Description
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3]
Skin IrritationH315Causes skin irritation.[1][2][3][4]
Eye IrritationH319Causes serious eye irritation.[1][2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]

This hazard profile dictates that all handling and disposal operations must be designed to prevent ingestion, skin/eye contact, and inhalation of dust or aerosols.[1][2]

Pre-Disposal Safety Protocols: Engineering and Personal Controls

To mitigate the risks identified above, a combination of engineering controls and personal protective equipment (PPE) is mandatory. These measures are your primary defense against accidental exposure.

Engineering Controls: All handling of 3-Methylenecyclobutan-1-amine hydrochloride, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood or a laboratory space with mechanical exhaust ventilation.[1][2] This is crucial to prevent the accumulation of airborne dust particles, directly addressing the respiratory irritation hazard.[1]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. A face shield may be required for larger quantities or spill cleanup.[6]Protects against splashes and airborne dust, preventing serious eye irritation.[1]
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][6]Prevents skin contact and subsequent irritation.[1]
Body Protection Impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[1]Protects skin from accidental contact.
Respiratory Protection For tasks with a high risk of dust formation where engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) should be used.[1]Addresses the inhalation hazard and prevents respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

The cardinal rule of chemical disposal is that waste generators are responsible for the proper classification and disposal of their waste.[5] Never discharge 3-Methylenecyclobutan-1-amine hydrochloride into drains or the general trash.[1][5]

Step 1: Waste Classification Before disposal, you must classify the waste in accordance with local, regional, and national regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][7] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste stream identification and classification. While this specific compound may not be explicitly listed on the EPA's P or U lists, it may be considered a characteristic hazardous waste depending on its formulation.[7]

Step 2: Waste Collection and Segregation

  • Solid Waste: Collect pure or expired 3-Methylenecyclobutan-1-amine hydrochloride in a dedicated, clearly labeled, and sealable waste container.

  • Contaminated Labware: Items such as gloves, weigh boats, and paper towels that are contaminated with the chemical should be considered hazardous waste. Double-bag these items in polyethylene bags and place them in a designated solid hazardous waste container.

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or methanol). The resulting solvent rinse is now considered hazardous waste and must be collected in a designated, closed container for liquid hazardous waste.

Step 3: Labeling and Storage

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("3-Methylenecyclobutan-1-amine hydrochloride"), and the specific hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from incompatible materials like strong oxidizing agents, and within secondary containment to manage potential leaks.[1][5]

Step 4: Final Disposal Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][8] These certified professionals will transport the waste to an approved treatment, storage, and disposal facility (TSDF) for final disposition, which is typically accomplished through high-temperature incineration.

Emergency Procedures: Spill Response

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Emergency Spill Response Workflow

Sources

A Senior Application Scientist's Guide to Handling 3-Methylenecyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 3-Methylenecyclobutan-1-amine hydrochloride is a valuable building block, but its reactive amine nature, stabilized as a hydrochloride salt, necessitates a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a procedural and logical framework for handling this compound, ensuring that safety is an integral, self-validating component of your experimental workflow.

Foundational Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the first principle of safe laboratory practice.[1][2] 3-Methylenecyclobutan-1-amine hydrochloride is a solid, often a fine powder, making dust formation a primary exposure risk.[3] Its hazard profile, consistent with similar amine hydrochlorides, dictates our choice of personal protective equipment (PPE).[4][5][6][7]

The primary hazards are summarized below:

GHS PictogramSignal WordHazard StatementDescription
Warning H302Harmful if swallowed.[3][4][5]
H315Causes skin irritation.[3][4][5][8]
H319Causes serious eye irritation.[3][4][5][8]
H335May cause respiratory irritation.[3][4][5]

These classifications are not merely regulatory labels; they are directives. The potential for serious eye irritation, for instance, immediately elevates the standard for eye protection beyond the minimum.[9]

The Core Protective Ensemble: A Multi-Layered Defense

Your PPE is the last line of defense, but it must be chosen and used as if it were the first.[10] The selection is based on a risk assessment of your specific procedure.

Eye and Face Protection: Non-Negotiable

Given the H319 classification ("Causes serious eye irritation"), eye protection is paramount.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory where this chemical is present.[11][12]

  • Recommended for Handling: Chemical splash goggles are strongly recommended when handling the solid or any solutions.[9][12] Goggles provide a full seal around the eyes, offering superior protection from airborne dust and splashes.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large quantities of a solution, running a reaction under pressure), a full-face shield must be worn over chemical splash goggles.[11][12][13]

Skin and Body Protection: An Impermeable Barrier

Direct contact must be avoided to prevent skin irritation (H315).[2]

  • Gloves: Handle the compound with chemical-resistant gloves at all times.[3][9][10] Nitrile gloves provide good short-term protection.[11] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[13][14] Dispose of contaminated gloves immediately in the appropriate waste stream.[3][14]

  • Lab Coat: A buttoned, long-sleeved lab coat is required to protect skin and personal clothing.[11]

  • Impervious Apron: For tasks involving larger quantities or a higher risk of spills, an impervious chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: Engineering Controls First

The primary method for controlling respiratory hazards (H335) is through engineering controls.[3][11]

  • Primary Control: All handling of 3-Methylenecyclobutan-1-amine hydrochloride solid that could generate dust must be performed inside a certified chemical fume hood.[3][15] This includes weighing, transferring, and adding the solid to a reaction vessel.

  • Secondary Control: If a risk assessment determines that engineering controls are insufficient to prevent exposure, respiratory protection is required.[3][11] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[11]

Operational Protocol: Integrating Safety into Your Workflow

A protocol is only effective when it is practiced consistently. The following steps integrate PPE use into the safe handling of 3-Methylenecyclobutan-1-amine hydrochloride.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure you are familiar with the compound's hazards by reviewing the Safety Data Sheet (SDS).[12] Confirm the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.[16]

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry your hands, then don the appropriate chemical-resistant gloves.

  • Handling in Fume Hood:

    • Perform all manipulations of the solid compound deep within the sash of the fume hood.

    • When weighing, use a weigh boat or beaker to contain the solid.

    • Carefully transfer the compound, minimizing any actions that could create airborne dust. Avoid pouring from a height.

    • Close the container immediately after use.

  • Cleanup and Decontamination:

    • Clean any minor spills within the fume hood immediately by carefully wiping with a damp cloth (without creating dust) and disposing of the cloth as hazardous waste.[3][13]

    • Decontaminate the work surface.

  • Doffing PPE:

    • Remove gloves first, peeling them off without touching the outer surface. Dispose of them in the designated waste container.

    • Remove your lab coat.

    • Remove eye protection.

    • Wash your hands thoroughly with soap and water.[2][13]

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase start Start: Review SDS & Procedure check_fume_hood Verify Fume Hood Operation start->check_fume_hood don_ppe Don Core PPE (Lab Coat, Goggles, Gloves) check_fume_hood->don_ppe weigh Weigh Solid Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer close_container Securely Close Stock Container transfer->close_container decontaminate Clean Workspace & Equipment close_container->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for the safe handling of 3-Methylenecyclobutan-1-amine HCl.

Emergency Response and Disposal

Immediate First Aid Measures

Be prepared for accidents before they happen.[2]

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][13][15]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6][15]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][15]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][13][17]
Spill & Disposal Plan
  • Spills: In case of a spill, evacuate non-essential personnel. Wearing your full PPE ensemble (including respiratory protection if necessary), carefully sweep or scoop up the solid material without creating dust.[3][13] Place it in a suitable, closed, and labeled container for disposal.[3][14] Do not allow the product to enter drains.[3][13][14]

  • Disposal: Dispose of unused product and contaminated waste (including gloves, weigh boats, and cleaning materials) in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of as unused product.[14]

By integrating these safety measures into every step of your process, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methylenecyclobutan-1-amine hydrochloride
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Reactant of Route 2
3-Methylenecyclobutan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.